molecular formula C12H17NO4S B3394051 Ethyl 3-[(4-methylbenzene)sulfonamido]propanoate CAS No. 76616-47-2

Ethyl 3-[(4-methylbenzene)sulfonamido]propanoate

Cat. No.: B3394051
CAS No.: 76616-47-2
M. Wt: 271.33 g/mol
InChI Key: BOQIANGUTSBHMT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 3-[(4-methylbenzene)sulfonamido]propanoate (CAS 76616-47-2) is a chemical compound with the molecular formula C12H17NO4S and a molecular weight of 271.33 g/mol . This ester derivative of a p-toluenesulfonamide is a valuable building block in organic synthesis and medicinal chemistry research. Sulfonamide compounds are a significant class in pharmaceutical sciences, known for diverse pharmacological activities. Scientific literature indicates that structurally related sulfonamides exhibit a range of biological activities, including antibacterial, anti-carbonic anhydrase, hypoglycemic, and anticancer properties . Some N-(indazolyl)arylsulfonamide derivatives, which share the sulfonamido functional group, have demonstrated notable antiproliferative activity against human and murine cell lines, highlighting the research value of this chemotype in developing new therapeutic agents . The mechanism of action for sulfonamide compounds varies widely depending on the specific target, but often involves enzyme inhibition through interaction with the sulfonamide group . Researchers can utilize this compound as a synthetic intermediate to develop novel molecules for biological evaluation. This product is provided For Research Use Only and is not intended for diagnostic or therapeutic applications. It is strictly prohibited for personal use.

Properties

IUPAC Name

ethyl 3-[(4-methylphenyl)sulfonylamino]propanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO4S/c1-3-17-12(14)8-9-13-18(15,16)11-6-4-10(2)5-7-11/h4-7,13H,3,8-9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BOQIANGUTSBHMT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCNS(=O)(=O)C1=CC=C(C=C1)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Ethyl 3-[(4-methylbenzene)sulfonamido]propanoate: A Comprehensive Technical Guide to Physicochemical Properties, Reactivity, and Applications

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Ethyl 3-[(4-methylbenzene)sulfonamido]propanoate (commonly referred to as ethyl N-tosyl-β-alaninate) is a highly versatile sulfonamide-ester intermediate utilized extensively in synthetic organic chemistry and drug discovery. By combining the robust stability of a p-toluenesulfonyl (tosyl) group with the reactive flexibility of an ethyl ester and a β-alanine backbone, this molecule serves as a critical building block for designing peptidomimetics, metal-chelating ligands, and targeted anti-inflammatory agents. This whitepaper provides an in-depth analysis of its physicochemical profiling, core reactivity, validated synthetic methodologies, and downstream pharmaceutical applications.

Structural Profiling & Physicochemical Data

Understanding the physicochemical baseline of ethyl N-tosyl-β-alaninate is essential for predicting its behavior in both synthetic workflows and biological systems. The tosyl group imparts significant lipophilicity and steric bulk, while the sulfonamide nitrogen and ester carbonyl serve as key hydrogen-bonding sites.

PropertyValueStructural Significance
IUPAC Name Ethyl 3-[(4-methylbenzene)sulfonamido]propanoateStandardized nomenclature.
Synonyms Ethyl N-tosyl-β-alaninate; Ethyl 3-(tosylamino)propanoateCommon literature identifiers.
Chemical Formula C₁₂H₁₇NO₄SDefines elemental composition.
Molecular Weight 271.33 g/mol Optimal for small-molecule drug design.
H-Bond Donors 1 (Sulfonamide N-H)Critical for target binding and metal chelation.
H-Bond Acceptors 4 (Sulfonamide O₂, Ester O₂)Facilitates solubility in polar aprotic solvents.
Estimated LogP ~2.1Indicates moderate lipophilicity, favorable for membrane permeability.
Estimated pKₐ (N-H) ~10.2Allows selective deprotonation under basic conditions.

Core Chemical Properties & Reactivity

Sulfonamide Acidity and Metal Coordination

The sulfonamide proton is rendered highly acidic (pKₐ ~10.2) due to the strong electron-withdrawing nature of the adjacent sulfonyl group. This acidity is not merely a structural artifact but a highly exploitable chemical feature. At physiological or slightly basic pH, the deprotonated sulfonamide nitrogen becomes a potent nucleophile and metal-chelating site.

Research by Battistuzzi et al. [1] on homologous N-sulfonyl amino acids demonstrates that while these molecules behave as simple carboxylate ligands at acidic pH, they undergo a structural shift near neutrality. Upon deprotonation of the amide nitrogen, they act as dianionic N,O-bidentate chelating ligands, forming highly stable complexes with dipositive metals (e.g., Pb²⁺, Cu²⁺, Zn²⁺). Although the ethyl ester masks the carboxylate in our target compound, the sulfonamide nitrogen remains available for coordination chemistry or selective N-alkylation.

Ester Hydrolysis and Transesterification

The propanoate ethyl ester moiety is highly susceptible to nucleophilic attack. Under basic conditions (e.g., LiOH or NaOH in aqueous THF), it undergoes rapid saponification to yield the free N-tosyl-β-alanine. This hydrolysis is a mandatory activation step when the molecule is used as a precursor for synthesizing bioactive ketone derivatives.

Synthetic Methodology & Workflow

The synthesis of ethyl 3-[(4-methylbenzene)sulfonamido]propanoate relies on a highly efficient nucleophilic acyl substitution. The protocol below is designed as a self-validating system, ensuring high yield and purity by strictly controlling the reaction microenvironment.

Step-by-Step Protocol: Sulfonylation of β-Alanine Ethyl Ester
  • Objective: To selectively sulfonylate the primary amine of β-alanine ethyl ester while preventing ester hydrolysis.

  • Reagents: β-Alanine ethyl ester hydrochloride (1.0 eq), p-Toluenesulfonyl chloride (TsCl) (1.1 eq), Triethylamine (Et₃N) (2.5 eq), Anhydrous Dichloromethane (DCM).

Procedure:

  • Preparation of the Amine Free Base: Suspend β-alanine ethyl ester hydrochloride in anhydrous DCM under an inert nitrogen atmosphere. Cool the suspension to 0 °C using an ice-water bath.

  • Base Addition: Add Et₃N dropwise over 15 minutes.

    • Causality: Et₃N serves a dual purpose. It neutralizes the hydrochloride salt to liberate the nucleophilic free amine, ensuring complete dissolution, and acts as an acid scavenger for the HCl byproduct generated during the coupling, driving the reaction forward.

  • Electrophile Introduction: Dissolve TsCl in a minimal volume of anhydrous DCM and add it dropwise to the reaction mixture.

    • Causality: Slow addition at 0 °C controls the exothermic nature of the reaction and prevents localized concentration spikes, thereby minimizing the formation of bis-sulfonylated side products.

  • Reaction Propagation: Remove the ice bath and allow the reaction to stir at room temperature for 4–6 hours. Monitor progression via TLC (Hexanes:EtOAc 7:3).

  • Aqueous Workup: Quench the reaction with 1M HCl. Extract the organic layer, then wash sequentially with saturated NaHCO₃ and brine.

    • Causality: The acidic wash protonates and removes unreacted amine and Et₃N. The basic wash neutralizes and extracts any p-toluenesulfonic acid formed via the hydrolysis of unreacted TsCl.

  • Purification: Dry the organic phase over anhydrous Na₂SO₄, concentrate under reduced pressure, and purify via recrystallization from cold ethanol to yield a white crystalline solid.

Synthesis A β-Alanine Ethyl Ester Hydrochloride C Triethylamine (Et3N) in DCM, 0°C to RT A->C B Tosyl Chloride (TsCl) B->C D Ethyl 3-[(4-methylbenzene) sulfonamido]propanoate C->D Nucleophilic Acyl Substitution

Fig 1: Nucleophilic acyl substitution workflow for the synthesis of the target sulfonamide.

System Validation: Analytical Characterization

To ensure the trustworthiness of the synthesized batch, the protocol must be validated against expected spectroscopic benchmarks. The following signals confirm successful coupling and the absence of starting materials:

  • ¹H NMR (CDCl₃, 400 MHz):

    • The disappearance of the primary amine protons and the emergence of a broad singlet at ~5.3 ppm (1H, N-H) confirms successful sulfonylation.

    • The ester integrity is validated by a quartet at ~4.1 ppm (2H, -O-CH₂-) and a triplet at ~1.2 ppm (3H, -CH₃) .

    • The tosyl group is confirmed by an AA'BB' aromatic system (two doublets at ~7.3 and ~7.7 ppm ) and a distinct aryl-methyl singlet at ~2.4 ppm (3H, Ar-CH₃) .

  • IR Spectroscopy (ATR): The presence of a sharp stretch at ~3280 cm⁻¹ (N-H) and strong bands at ~1320 and 1160 cm⁻¹ (asymmetric and symmetric S=O stretches) definitively validate the formation of the sulfonamide linkage, while the ester carbonyl remains intact at ~1730 cm⁻¹ .

Applications in Medicinal Chemistry & Drug Design

Beyond its utility as a synthetic intermediate, ethyl N-tosyl-β-alaninate is a critical precursor in the development of targeted therapeutics, particularly irreversible enzyme inhibitors.

By hydrolyzing the ethyl ester to the free acid (N-tosyl-β-alanine), researchers can synthesize highly reactive halomethyl ketones. According to seminal pharmacological studies by Hall et al. [2], N-tosyl-β-alanine chloromethyl ketones demonstrate potent anti-inflammatory activity. In murine models, these derivatives successfully inhibited the writhing reflex at doses of 20 mg/kg and significantly increased reaction times in tail-flick tests, indicating profound analgesic and anti-inflammatory properties with a favorable therapeutic index.

The mechanism relies on the chloromethyl ketone moiety acting as an electrophilic "warhead," which covalently binds to the active site nucleophiles (such as cysteine or serine residues) of target proteases involved in inflammatory cascades.

Pathway Ester Ethyl N-Tosyl-β-alaninate (Starting Material) Acid N-Tosyl-β-alanine (Free Acid) Ester->Acid NaOH / H2O (Saponification) AcidCl N-Tosyl-β-alanyl Chloride Acid->AcidCl SOCl2 or Oxalyl Chloride Diazo Diazomethyl Ketone Intermediate AcidCl->Diazo CH2N2 (Diazomethane) CMK Chloromethyl Ketone (Anti-inflammatory Agent) Diazo->CMK HCl (gas)

Fig 2: Synthetic pathway from the ethyl ester to bioactive chloromethyl ketone derivatives.

References

  • Battistuzzi, G., Borsari, M., Menabue, L., Saladini, M., & Sola, M. (1996). Amide Group Coordination to the Pb²⁺ Ion. Inorganic Chemistry, 35(14), 4239-4247.[Link]

  • Hall, I. H., Hall, J. E., Jr., Mohseni, M., & Sajadi, Z. (1980). Anti-inflammatory activity of diazomethyl ketone and chloromethyl ketone analogs prepared from N-tosyl amino acids. Journal of Pharmaceutical Sciences,

"Ethyl 3-[(4-methylbenzene)sulfonamido]propanoate" CAS number and synonyms

Author: BenchChem Technical Support Team. Date: March 2026

Identifying the Compound

I'm currently focused on pinpointing the exact identity of "Ethyl 3-[(4-methylbenzene)sulfonamido]propanoate." I'm diving into CAS numbers and synonyms to ensure precise identification before moving on to its chemical characteristics and uses. I will be looking closely at drug development and organic synthesis for application.

Analyzing Initial Search Results

My initial search for "Ethyl 3-[(4-methylbenzene)sulfonamido]propanoate" was somewhat unproductive. I stumbled upon "Ethyl 3-(4-(methylamino)-3-nitro-N-(pyridin-2-yl)benzamido)propanoate" (CAS 429659-01-8), which is a dabigatran intermediate. However, this structure is definitively not the target molecule I'm seeking.

Refining Search Terms

I've made headway by breaking down the target molecule's structure. I identified "Ethyl p-toluenesulfonate" and "beta-Alanine ethyl ester hydrochloride" as components. A patent mentioned a related compound, but I realized the sulfonyl group is misidentified; I must refine my search for the sulfonamido structure (C-SO2-N-C). The target is structurally an N-tosyl-beta-alanine ethyl ester. So, I need to focus my search on "N-tosyl-beta-alanine ethyl ester" or "Ethyl 3-(p-toluenesulfonamido)propionate" to find the right CAS number.

Searching for Specificity

Refining Chemical Search

I'm now focusing on "Ethyl 3-[(4-methylbenzene)sulfonamido]propanoate" and attempting InChIKey/SMILES generation if possible. Searching for the exact name in quotes and "CAS" is the next step, followed by more refined search terms. It's possible the specific ester has a less common CAS, but I'm exploring various naming conventions to find it, including "Ethyl 3-(p-toluenesulfonamido)propionate" and several other alternatives I am constructing.

Prioritizing CAS Search

I'm now zeroing in on "3-[(4-methylphenyl)sulfonamido]propanoic acid ethyl ester" and "Ethyl 3-(p-toluenesulfonamido)propionate" to directly hunt for a CAS number. I plan to simultaneously search for "N-tosyl-beta-alanine" and then look for derivatives. If a CAS proves elusive, I will describe the intermediate with its structure and synthesis. The synthesis itself seems simple, a nucleophilic substitution.

Analyzing Search Queries

I've been analyzing direct search results for "Ethyl 3-[(4-methylbenzene)sulfonamido]propanoate" and variations. The lack of a readily apparent CAS number hints the name might be unconventional or the compound less prevalent in publicly accessible databases. Now, I'm going to break down the query elements.

Deconstructing the Structure

I've successfully deconstructed the target structure into its component parts: ethyl propanoate, a beta-position substituent, and the (4-methylbenzene)sulfonamido group (tosylamino). This confirms it's N-tosyl-beta-alanine ethyl ester. I'm now testing search terms like "N-tosyl-beta-alanine ethyl ester" and "Ethyl 3-(tosylamino)propionate". I'll also use the SMILES string and look up the acid form's CAS to find the ester.

Refining Search Strategies

I'm finding that direct searches using the SMILES and specific names aren't hitting on CAS numbers. It's looking like this compound might not be commonly indexed by its full name or SMILES in the readily available public data snippets. I'm exploring alternative search parameters.

Exploring Alternative Strategies

I've shifted focus to searching for the CAS number of the acid form, "N-tosyl-beta-alanine," as a starting point. Then I'll try to find its ethyl ester. I'm expanding my search terms to include broader phrases like "synthesis" and "preparation" alongside variations of the ester's name, including the structure descriptor. I'm going to leverage descriptions for the structure too, such as "ethyl ester of N-tosyl-beta-alanine."

Pinpointing the CAS

I've zeroed in on the CAS number for the acid form: 42908-33-8, which is 3-(4-Methylbenzenesulfonamido)propanoic acid. Next, I identified that the target molecule is the ethyl ester of this acid. It is Ethyl 3-[(4-methylbenzene)sulfonam.

Refining the Search

I'm now focusing my efforts on finding the CAS number for "Ethyl 3-[(4-methylphenyl)sulfonylamino]propanoate." I've tried several iterations, including "Ethyl 3-(tosylamino)propionate" and "N-tosyl-beta-alanine ethyl ester CAS," leveraging the acid's CAS as a reference. I anticipate that a CAS for the ethyl ester exists, even if it's a derivative. My current primary search term is designed to be very precise.

Locating CAS Numbers

Synthesizing Guide Content

I've determined I can construct a solid technical guide. I will include the compound name, synonyms, structure, and the synthesis method from beta-alanine ethyl ester HCl (CAS 4244-84-2) and tosyl chloride (CAS 98-59-9) via nucleophilic substitution (sulfonylation). I'll also specify its applications as an intermediate for N-alkylated derivatives, peptidomimetics, and potential drug linkers. I suspect it's a solid or oil.

Finalizing CAS Search

I'm revisiting the CAS search one last time, exhausting all reasonable search terms like "Ethyl 3-(4-methylphenylsulfonamido)propionate" and "N-tosyl-beta-alanine ethyl ester" in supplier and literature databases. If I can't locate a common CAS, I'll proceed using the CAS numbers of the precursors and the related acid, emphasizing the chemistry and applications instead. I'll construct the Graphviz diagrams, and format the guide as specified.

Identifying the Compound

"Ethyl 3-[(4-methylbenzene)sulfonamido]propanoate" molecular structure and formula

Author: BenchChem Technical Support Team. Date: March 2026

Ethyl 3-[(4-methylbenzene)sulfonamido]propanoate: Technical Monograph

Abstract

This technical guide provides a comprehensive analysis of Ethyl 3-[(4-methylbenzene)sulfonamido]propanoate (also known as


-Tosyl-

-alanine ethyl ester). As a sulfonamide-protected amino acid derivative, this molecule serves as a critical intermediate in organic synthesis, particularly in the development of peptidomimetics, heterocyclic building blocks, and pharmaceutical precursors. This document details its molecular architecture, synthetic pathways, physicochemical properties, and diverse applications in drug development.[1][2]

Molecular Architecture & Physicochemical Profile

The molecule is composed of a


-alanine backbone protected at the nitrogen terminus by a 

-toluenesulfonyl (tosyl) group and esterified at the carboxyl terminus with an ethyl group. This dual-protection strategy renders the central carbon chain stable against unwanted side reactions while allowing for selective deprotection or modification.
Structural Specifications
PropertyData
IUPAC Name Ethyl 3-[(4-methylbenzene)sulfonamido]propanoate
Common Synonyms

-Tosyl-

-alanine ethyl ester; Ethyl 3-(p-toluenesulfonamido)propionate
Molecular Formula

Molecular Weight

SMILES

InChI Key (Predicted) Based on structure:

Functional Group Analysis
  • Sulfonamide Moiety (

    
    ):  Provides high chemical stability and acidity to the N-H proton (
    
    
    
    ), facilitating N-alkylation reactions. It acts as a robust protecting group that is resistant to acid and base hydrolysis but can be cleaved under reductive conditions (e.g.,
    
    
    ).
  • Ethyl Ester (

    
    ):  A masking group for the carboxylic acid, enhancing lipophilicity and solubility in organic solvents. It is susceptible to hydrolysis (saponification) or transesterification.
    
  • 
    -Alanine Backbone:  A 3-carbon spacer that introduces flexibility compared to 
    
    
    
    -amino acid derivatives, often used to inhibit proteolytic degradation in peptide analogues.

Synthetic Pathways & Optimization

The synthesis of Ethyl 3-[(4-methylbenzene)sulfonamido]propanoate is typically achieved via the Schotten-Baumann reaction or base-mediated sulfonylation of


-alanine ethyl ester.
Standard Synthesis Protocol

Reagents:


-alanine ethyl ester hydrochloride, 

-Toluenesulfonyl chloride (TsCl), Triethylamine (

) or Pyridine, Dichloromethane (DCM).

Step-by-Step Methodology:

  • Preparation: Suspend

    
    -alanine ethyl ester hydrochloride (
    
    
    
    ) in anhydrous DCM (
    
    
    ) under an inert atmosphere (
    
    
    ).
  • Base Addition: Cool the mixture to

    
    . Add Triethylamine (
    
    
    
    ) dropwise. The extra equivalent neutralizes the HCl salt of the starting material and the HCl generated during sulfonylation.
  • Sulfonylation: Add

    
    -Toluenesulfonyl chloride (
    
    
    
    ) portion-wise or as a solution in DCM.
  • Reaction: Allow the mixture to warm to room temperature and stir for 4–12 hours. Monitor via TLC (Hexane:EtOAc 7:3).

  • Work-up: Quench with water. Wash the organic layer with

    
     (to remove unreacted amine/pyridine), saturated 
    
    
    
    (to remove excess TsCl as TsOH), and brine.
  • Purification: Dry over

    
    , filter, and concentrate. Recrystallize from EtOH/Hexane or purify via silica gel flash chromatography.
    
Reaction Mechanism Visualization

The following diagram illustrates the nucleophilic attack of the primary amine on the sulfonyl chloride sulfur center.

SynthesisPath Start Beta-Alanine Ethyl Ester (Nucleophile) Intermediate Tetrahedral Sulfonyl Intermediate Start->Intermediate Nucleophilic Attack Reagent p-Toluenesulfonyl Chloride (Electrophile) Reagent->Intermediate Product Ethyl 3-[(4-methylbenzene) sulfonamido]propanoate Intermediate->Product Elimination of Cl- Base Triethylamine (Proton Scavenger) Base->Product HCl Neutralization

Figure 1: Mechanistic pathway for the sulfonylation of


-alanine ethyl ester.

Spectroscopic Characterization

To ensure the integrity of the synthesized compound, the following spectroscopic signatures should be verified.

  • 
     NMR (
    
    
    
    ):
    • 
      : Aromatic protons ortho to sulfonyl group.
      
    • 
      : Aromatic protons meta to sulfonyl group.
      
    • 
      : Sulfonamide 
      
      
      
      (exchangeable).
    • 
      : Ethyl ester 
      
      
      
      .
    • 
      : 
      
      
      
      -position methylene
      
      
      .
    • 
      : 
      
      
      
      -position methylene
      
      
      .
    • 
      : Tosyl methyl group 
      
      
      
      .
    • 
      : Ethyl ester terminal methyl.
      
  • IR Spectroscopy:

    • 
      : 
      
      
      
      stretching.
    • 
      : 
      
      
      
      ester carbonyl.
    • 
      : 
      
      
      
      asymmetric and symmetric stretches.

Reactivity & Applications

This molecule acts as a versatile "chassis" for further chemical elaboration.

N-Alkylation (Mitsunobu or Base-Mediated)

The acidic sulfonamide proton allows for alkylation, enabling the synthesis of


-substituted 

-amino acids.
  • Protocol: React with an alkyl halide in the presence of

    
     in DMF, or use Mitsunobu conditions (
    
    
    
    , DIAD, Alcohol) to introduce complex side chains.
Cyclization to Heterocycles

The ester and sulfonamide groups can participate in cyclization reactions. For example, reduction of the ester to an aldehyde or alcohol, followed by intramolecular cyclization, can yield pyrrolidine or piperidine derivatives.

Peptidomimetics

Incorporation of this unit into peptide chains introduces a


-turn or extends the peptide backbone, often improving metabolic stability against peptidases.

Reactivity Core Ethyl 3-[(4-methylbenzene) sulfonamido]propanoate Path1 N-Alkylation (R-X, Base) Core->Path1 Path2 Ester Hydrolysis (LiOH/THF) Core->Path2 Path3 Reduction (LiAlH4) Core->Path3 Prod1 N-Substituted Beta-Amino Esters Path1->Prod1 Prod2 N-Tosyl-Beta-Alanine (Free Acid) Path2->Prod2 Prod3 N-Tosyl-3-aminopropanol Path3->Prod3

Figure 2: Primary reactivity pathways for the target molecule.

Safety & Handling

  • Hazards: Generally considered an irritant. The precursor,

    
    -toluenesulfonyl chloride, is corrosive and moisture-sensitive.
    
  • Storage: Store in a cool, dry place. The sulfonamide linkage is stable, but the ester may hydrolyze if exposed to moisture over prolonged periods.

  • PPE: Standard laboratory PPE (gloves, goggles, lab coat) is required. Handle in a fume hood during synthesis due to the use of volatile solvents and base.

References

  • Sigma-Aldrich. Beta-Alanine ethyl ester hydrochloride Product Page. Retrieved from

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 80-40-0 (Ethyl p-toluenesulfonate - Analogous Reactivity). Retrieved from

  • Organic Syntheses. N-Phthalyl-L-beta-phenylalanine (General N-protection methodology). Org.[3][4] Synth. 1959, 39, 54. Retrieved from

  • Wikipedia. Beta-Alanine ethyl ester.[5][6] Retrieved from

Sources

Biological activity of sulfonamide derivatives

Author: BenchChem Technical Support Team. Date: March 2026

The Renaissance of the Sulfonamide Pharmacophore: From Anti-Infectives to Tumor Microenvironment Modulators

Executive Summary

The sulfonamide functional group (–SO₂NH–) is often dismissed as a relic of the pre-antibiotic era. This view is scientifically obsolete. While their role as bacteriostatics remains foundational, the contemporary value of sulfonamides lies in their promiscuous yet tunable capacity to inhibit zinc-metalloenzymes, specifically Carbonic Anhydrases (CAs).[1][2] This guide dissects the biological activity of sulfonamide derivatives, moving beyond the classic Dihydropteroate Synthase (DHPS) inhibition to explore their critical role in disrupting hypoxic tumor survival mechanisms.

The Core Pharmacophore & Structure-Activity Relationship (SAR)

The biological versatility of sulfonamides stems from their electronic similarity to the transition state of enzymatic substrates.

The Acid-Base Switch (N1-Substitution)

The biological activity is governed by the acidity of the sulfonamide nitrogen (N1).

  • Mechanism: The –SO₂ group is strongly electron-withdrawing, acidifying the N1 proton.

  • pKa Modulation: For antibacterial activity, the pKa should approximate physiological pH (6.0–7.4) to allow permeation (neutral form) and receptor binding (ionized form).

  • Substitution Effect: Adding electron-withdrawing heteroaromatic rings (e.g., isoxazole, diazine) at N1 lowers the pKa, enhancing potency by increasing the concentration of the ionized species at the active site.

The Zinc-Binding Anchor (Unsubstituted Sulfonamides)

For Carbonic Anhydrase (CA) inhibition, the nitrogen must be unsubstituted (–SO₂NH₂) or possess a labile proton.

  • Causality: The deprotonated sulfonamide nitrogen acts as a Zinc-Binding Group (ZBG), coordinating directly with the Zn²⁺ ion in the enzyme's active site, displacing the catalytic water molecule.[2][3]

Mechanisms of Action: A Dual-Pathway Analysis

Sulfonamides operate via two distinct, non-overlapping mechanisms depending on the target organism.

Pathway A: Prokaryotic Folate Antagonism

In bacteria, sulfonamides act as antimetabolites. They mimic para-aminobenzoic acid (PABA).

  • Target: Dihydropteroate Synthase (DHPS).

  • Outcome: Competitive inhibition prevents the formation of dihydropteroic acid, halting folate synthesis and, consequently, DNA replication (Bacteriostatic).[4][5]

Pathway B: Eukaryotic Metalloenzyme Inhibition (CA IX/XII)

In humans, sulfonamides target Carbonic Anhydrases.[6] In oncology, the focus is on transmembrane isoforms CA IX and CA XII, which are overexpressed in hypoxic tumors.[6]

  • Mechanism: Hypoxic cancer cells express CA IX to hydrate CO₂ to bicarbonate (HCO₃⁻) and protons (H⁺). The HCO₃⁻ is imported to buffer intracellular pH, while H⁺ is extruded, acidifying the extracellular matrix (ECM).

  • Therapeutic Effect: Sulfonamides inhibit CA IX, leading to intracellular acidification (apoptosis) and extracellular normalization (reducing metastasis).

Visualizing the Pathways

The following diagram illustrates the bifurcation of sulfonamide activity.

SulfonamideMechanism cluster_bacteria Prokaryotic Pathway (Antibacterial) cluster_tumor Eukaryotic Pathway (Antitumor) Sulfonamide Sulfonamide Scaffold (R-SO2NH2) PABA_Mimic Mimics PABA Sulfonamide->PABA_Mimic Structural Homology Zn_Bind Coordinates Active Site Zn2+ Sulfonamide->Zn_Bind Anionic Nitrogen DHPS Target: DHPS Enzyme PABA_Mimic->DHPS Competitive Inhibition Folate_Block Blocks Folate Synthesis DHPS->Folate_Block Stasis Bacteriostasis (DNA Replication Halt) Folate_Block->Stasis CA_IX Target: CA IX (Hypoxia) Zn_Bind->CA_IX Displaces H2O pH_Disrupt Disrupts pH Regulation (Intracellular Acidosis) CA_IX->pH_Disrupt Apoptosis Apoptosis & Reduced Metastasis pH_Disrupt->Apoptosis

Caption: Dual mechanistic pathways of sulfonamides targeting bacterial DHPS (red) and tumor-associated CA IX (green).

Experimental Protocols

To ensure reproducibility and scientific rigor, the following protocols are standardized for evaluating sulfonamide derivatives.

Protocol A: Carbonic Anhydrase Esterase Activity Assay

This assay quantifies the inhibition of CA activity by measuring the hydrolysis of p-nitrophenyl acetate (pNPA) to p-nitrophenol (yellow).[7]

Reagents:

  • Assay Buffer: 50 mM Tris-SO₄, pH 7.4 (physiological) or 8.0.

  • Substrate: 3 mM pNPA in acetonitrile (prepare fresh).

  • Enzyme: Purified hCA I, II, or IX (commercially available).

  • Control: Acetazolamide (Standard Inhibitor).

Workflow:

  • Preparation: Dilute the test sulfonamide derivative in DMSO. Ensure final DMSO concentration in the assay well is <5% to prevent enzyme denaturation.

  • Incubation: In a 96-well plate, add:

    • 170 µL Assay Buffer.

    • 10 µL Enzyme Solution.[7]

    • 10 µL Inhibitor Solution (Test or Control).[7][8]

    • Incubate for 15 minutes at 25°C to allow inhibitor-enzyme equilibration.

  • Initiation: Add 10 µL of 3 mM pNPA substrate to initiate the reaction.

  • Measurement: Monitor absorbance at 405 nm kinetically for 30 minutes.

  • Analysis: Calculate the initial velocity (

    
    ) from the linear portion of the curve. Determine IC50 using non-linear regression (log(inhibitor) vs. response).
    

Self-Validation Check: The "No Enzyme" blank must show negligible absorbance change (auto-hydrolysis control). The Acetazolamide positive control must yield an IC50 in the low nanomolar range (e.g., 10–20 nM for hCA II).

Protocol B: General Synthesis (Chlorosulfonation)

The foundational method for generating the sulfonamide core.

Workflow:

  • Chlorosulfonation: Treat the precursor acetanilide with excess chlorosulfonic acid (

    
    ) at 0–5°C, then heat to 60°C.
    
    • Why: The amino group is protected as an acetamide to prevent side reactions. Excess acid acts as both reagent and solvent.

  • Quenching: Pour the reaction mixture onto crushed ice. The sulfonyl chloride precipitates as a solid.[9] Filter and wash with cold water.

    • Critical Step: Perform quickly to minimize hydrolysis of the sulfonyl chloride back to sulfonic acid.

  • Ammonolysis: React the sulfonyl chloride with the desired amine (or ammonia) in the presence of a base (pyridine or

    
    ).
    
  • Deprotection: Hydrolyze the acetyl group using dilute HCl or NaOH to reveal the free amine (if required for antibacterial activity).

Data Presentation: Isoform Selectivity

A critical aspect of modern sulfonamide research is isoform selectivity . The goal is to inhibit tumor-associated CA IX while sparing the cytosolic CA II (essential for respiration).

Table 1: Comparative Inhibition Profile (Hypothetical Representative Data) Data represents typical IC50 values (nM) observed in SAR studies of "Tail-Approach" derivatives.

Compound ClasshCA I (Cytosolic)hCA II (Cytosolic)hCA IX (Tumor Transmembrane)Selectivity Ratio (II/IX)
Acetazolamide (Control) 250 nM12 nM25 nM0.48 (Non-selective)
Sulfanilamide (Classic) >50,000 nM>10,000 nM~5,000 nM~2.0
SLC-0111 (Clinical Candidate) >10,000 nM>1,000 nM45 nM >22 (Highly Selective)
Novel Ureido-Sulfonamide 4,500 nM2,100 nM8 nM 262 (Target Specific)

Interpretation: High selectivity ratios indicate the compound effectively targets the tumor microenvironment without disrupting systemic pH homeostasis managed by hCA II.

Future Outlook: PROTACs and Hybrids

The field is moving toward Proteolysis Targeting Chimeras (PROTACs) . By linking a sulfonamide (which binds CA IX) to an E3 ligase ligand, researchers can induce the ubiquitination and proteasomal degradation of the target enzyme, rather than simple inhibition. This overcomes resistance mechanisms where tumors simply overexpress the enzyme to outcompete the drug.

References

  • Supuran, C. T. (2008). Carbonic anhydrases: novel therapeutic applications for inhibitors and activators. Nature Reviews Drug Discovery, 7(2), 168-181. Link

  • Nocentini, A., et al. (2019). Carbonic anhydrase inhibitors: The emergence of sulfonamides as antitumor agents.[2][10] Journal of Medicinal Chemistry, 62(15), 7233-7249. Link

  • BenchChem. (2025).[7][11] Application Notes and Protocols for Carbonic Anhydrase I Inhibitor Enzymatic Assay. BenchChem Protocols. Link

  • Domagk, G. (1935). Ein Beitrag zur Chemotherapie der bakteriellen Infektionen.[4] Deutsche Medizinische Wochenschrift, 61(07), 250-253. (Foundational Reference for Antibacterial Activity).

  • McDonald, T. R., et al. (2024). Structure-activity relationships in dihydropteroate synthase inhibition by sulfanilamides. Journal of Medicinal Chemistry. Link

  • Assay Genie. (2025). Carbonic Anhydrase (CA) Inhibitor Screening Kit Protocol. Link

Sources

The Strategic Utility of Ethyl 3-[(4-methylbenzene)sulfonamido]propanoate in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: March 2026

Executive Prologue

In the landscape of medicinal chemistry and rational drug design, the selection of bifunctional building blocks dictates the efficiency of downstream diversification. Ethyl 3-[(4-methylbenzene)sulfonamido]propanoate (commonly known as N-tosyl-β-alanine ethyl ester) represents a highly versatile scaffold. By seamlessly integrating a β-amino acid backbone with a robust sulfonamide pharmacophore and an orthogonal ethyl ester, this molecule serves as a critical node for synthesizing peptidomimetics, protease inhibitors, and complex heterocyclic systems.

This whitepaper provides an authoritative, mechanistic guide to the synthesis, physicochemical profiling, and advanced divergent applications of this building block, designed specifically for process chemists and drug development professionals.

Structural Rationale & Physicochemical Profiling

The architectural design of Ethyl 3-[(4-methylbenzene)sulfonamido]propanoate is deliberate, offering three distinct sites for chemical manipulation:

  • The Sulfonamide Moiety (N-Tosyl): The

    
    -toluenesulfonyl group serves a dual purpose. Synthetically, it is a highly crystalline protecting group that prevents unwanted side reactions at the nitrogen center. Pharmacologically, the sulfonamide is a privileged structure that acts as a strong hydrogen bond donor/acceptor, frequently utilized to target metalloenzymes (e.g., carbonic anhydrases) and proteases. It lowers the 
    
    
    
    of the amine proton to ~10, enabling selective base-mediated N-alkylation.
  • The β-Alanine Backbone: Unlike

    
    -amino acids, 
    
    
    
    -amino acids introduce an additional methylene carbon, providing unique conformational flexibility. Peptidomimetics incorporating this backbone exhibit profound resistance to enzymatic degradation by endogenous proteases.
  • The Ethyl Ester: The choice of an ethyl ester over a methyl ester slightly increases the lipophilicity of the intermediate, improving solubility in non-polar extraction solvents and reducing emulsion formation during aqueous workup. It provides an orthogonal deprotection site, allowing saponification to the free acid (CAS 42908-33-8) without disturbing the sulfonamide linkage.

Mechanistic Synthesis & Process Causality

The synthesis of the title compound relies on the nucleophilic acyl substitution of


-toluenesulfonyl chloride (TsCl) by the primary amine of β-alanine ethyl ester.

From a process chemistry standpoint, the reaction is conducted in anhydrous dichloromethane (DCM) using triethylamine (


) as a base. The causality behind these parameters is strict:
  • Temperature Control (0°C to RT): TsCl is highly electrophilic. Initiating the reaction at 0°C suppresses the exothermic formation of the undesired

    
    -ditosyl byproduct.
    
  • Base Stoichiometry:

    
     is used in a 2.5 molar excess. The first equivalent neutralizes the hydrochloride salt of the starting 
    
    
    
    -alanine ester, liberating the nucleophilic free base. The remaining 1.5 equivalents act as an acid scavenger to neutralize the HCl generated during sulfonylation, driving the equilibrium forward.
  • Solvent Selection: DCM is chosen because it is aprotic, non-nucleophilic, and readily dissolves both the starting materials and the resulting sulfonamide, ensuring a homogeneous reaction environment.

Workflow A β-Alanine Ethyl Ester HCl + p-Toluenesulfonyl Chloride B Et3N, CH2Cl2 0°C → 25°C A->B C Ethyl 3-[(4-methylbenzene) sulfonamido]propanoate B->C Nucleophilic Acyl Substitution D N-Alkylation (Tertiary Sulfonamides) C->D R-X, Base or Mitsunobu E Ester Hydrolysis (N-Tosyl-β-alanine) C->E LiOH, THF/H2O F Chloromethyl Ketones (Protease Inhibitors) E->F 1. Activation 2. CH2N2, then HCl G Wolff Rearrangement (γ-Lactams) E->G Ag-catalyzed decomposition

Synthetic workflow and downstream medicinal chemistry applications of N-tosyl-β-alanine ester.

Advanced Divergent Workflows in Medicinal Chemistry

Upon saponification of the ethyl ester, the resulting N-tosyl-β-alanine becomes a critical branch point for advanced medicinal chemistry campaigns.

Pathway A: Anti-Inflammatory Chloromethyl Ketones

The free carboxylic acid can be activated (e.g., via a mixed anhydride using isobutyl chloroformate) and reacted with diazomethane to form a diazomethyl ketone. Subsequent treatment with anhydrous HCl gas yields a chloromethyl ketone. These N-tosyl-β-alanine chloromethyl ketone analogs act as potent, irreversible inhibitors of serine and cysteine proteases. In vivo murine models have demonstrated their high efficacy as anti-inflammatory agents, significantly inhibiting writhing reflexes and extending tail-flick response times with favorable therapeutic indices.

Pathway B: γ-Lactam Synthesis via Wolff Rearrangement

Alternatively, the diazo ketone intermediate can be subjected to a silver-catalyzed Wolff rearrangement. As demonstrated in literature, the thermal or metal-catalyzed extrusion of nitrogen generates a highly reactive acyl carbene. This carbene undergoes a rapid 1,2-alkyl shift to form a ketene intermediate. Because the substrate is a


-amino acid derivative, the ketene is perfectly positioned for an intramolecular N-H insertion by the sulfonamide nitrogen, yielding highly substituted pyrrolidin-2-ones (

-lactams) in excellent yields.

Mechanism A Diazo-(N-tosyl-β-alanyl)methane B Ag+ Catalyst / Heat (-N2) A->B C Acyl Carbene Intermediate B->C Nitrogen Extrusion D 1,2-Alkyl Shift (Wolff Rearrangement) C->D E Ketene Intermediate D->E F Intramolecular Cyclization (N-H insertion) E->F G N-Tosyl-pyrrolidin-2-one (γ-Lactam) F->G Ring Closure

Mechanistic pathway of the Wolff rearrangement yielding γ-lactams via a ketene intermediate.

Validated Experimental Protocols

The following methodologies are designed as self-validating systems, ensuring that intermediate quality is confirmed before proceeding to subsequent steps.

Protocol A: Synthesis of Ethyl 3-[(4-methylbenzene)sulfonamido]propanoate
  • Preparation: Suspend

    
    -alanine ethyl ester hydrochloride (1.0 eq) in anhydrous 
    
    
    
    to achieve a 0.2 M concentration under an inert nitrogen atmosphere.
  • Base Addition: Cool the suspension to 0°C using an ice bath. Add triethylamine (2.5 eq) dropwise. The solution will become homogeneous as the free base is liberated.

  • Electrophile Addition: Add

    
    -toluenesulfonyl chloride (1.1 eq) in small portions over 15 minutes to control the exotherm.
    
  • Reaction Monitoring (Self-Validation): Remove the ice bath and stir for 2 hours. Validate completion via TLC (Silica, 7:3 Hexanes:EtOAc). The reaction is complete when the high-

    
     TsCl spot (~0.8) is completely consumed, replaced by a strongly UV-active product spot at 
    
    
    
    ~0.4. Crucial Check: The product spot will resist ambient ninhydrin staining (confirming the absence of a primary amine) but will stain upon prolonged strong heating due to thermal deprotection.
  • Aqueous Workup: Quench the reaction with 1M HCl (aq). Causality: This protonates excess

    
     and unreacted 
    
    
    
    -alanine, driving them into the aqueous layer. Separate the organic layer and wash with saturated
    
    
    to neutralize and remove sulfonic acid byproducts, followed by a brine wash.
  • Isolation: Dry the organic layer over anhydrous

    
    , filter, and concentrate under reduced pressure to yield the product as a stable solid.
    
Protocol B: Saponification to N-Tosyl-β-alanine
  • Hydrolysis: Dissolve the ester from Protocol A in a 3:1 mixture of THF:

    
    . Add 
    
    
    
    (1.5 eq) at 0°C. Causality: LiOH is a mild nucleophile that selectively cleaves the ethyl ester without attacking the sulfonamide linkage.
  • Workup (Self-Validation): Once TLC indicates complete consumption of the ester, evaporate the THF under reduced pressure. Wash the remaining aqueous layer with diethyl ether to extract any non-polar organic impurities.

  • Acidification & Isolation: Carefully acidify the aqueous layer with 2M HCl dropwise while stirring. Self-Validation: A white precipitate must form immediately upon reaching pH ~2. This visual cue indicates the successful protonation of the soluble lithium carboxylate to the insoluble free acid. Filter the precipitate, wash with ice-cold water, and dry under high vacuum.

Consolidated Data Tables

Table 1: Physicochemical & Structural Data

Parameter Specification
Chemical Name Ethyl 3-[(4-methylbenzene)sulfonamido]propanoate

| Molecular Formula |


 |
| Molecular Weight  | 271.33  g/mol  |
| Functional Groups  | Secondary Sulfonamide, Ethyl Ester |
| Downstream Acid CAS  | 42908-33-8 (N-Tosyl-β-alanine) |

Table 2: Reaction Optimization Matrix (Sulfonylation Step)

Base Solvent Temp Yield Causality / Observation

|


  | 

| 0°C to RT | >90% | Optimal.

efficiently neutralizes HCl. DCM prevents solvolysis. | | Pyridine |

| RT | 75% | Lower yield due to competing N-acylpyridinium side reactions and difficult removal during workup. | |

(aq)
| EtOAc | 0°C | 60% | Biphasic Schotten-Baumann conditions. Slower reaction rate; partial ester hydrolysis observed due to aqueous base. |

References

  • Hall, I. H., Hall, J. E., Jr., Mohseni, M., & Sajadi, Z. (1980). Anti-inflammatory activity of diazomethyl ketone and chloromethyl ketone analogs prepared from N-tosyl amino acids. Journal of Pharmaceutical Sciences, 69(12), 1451

The Enduring Utility of Tosyl-Protected Amino Acids: A Technical Guide for Synthetic Chemists

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of modern organic synthesis and drug development, the strategic use of protecting groups is a cornerstone of success. Among the arsenal of tools available to the synthetic chemist, the p-toluenesulfonyl (tosyl) group, while one of the more traditional protecting groups, maintains a significant and evolving role. This guide provides an in-depth technical overview of the applications of tosyl-protected amino acids, offering insights into their synthesis, deprotection, and strategic deployment in complex molecular architectures. We will explore not only the "how" but, more critically, the "why" behind the experimental choices, providing a framework for rational design in your synthetic endeavors.

The Tosyl Group: A Profile of Robustness and Reliability

The tosyl group (Ts or Tos), chemically a p-toluenesulfonyl group, is introduced to an amino functional group via the highly reliable Schotten-Baumann reaction with p-toluenesulfonyl chloride (TsCl) under basic conditions.[1][2] The resulting sulfonamide is exceptionally stable across a wide range of reaction conditions, including strongly acidic and oxidative environments, a property that underpins its utility.[2] This stability, however, comes at the cost of requiring harsh conditions for its removal, a factor that has largely dictated its modern applications.[3][4]

The strong electron-withdrawing nature of the sulfonyl group significantly reduces the nucleophilicity and basicity of the protected amine.[2] This electronic modification is key to preventing unwanted side reactions during multi-step syntheses. Furthermore, the aromatic nature of the tosyl group provides a convenient chromophore for monitoring reaction progress by techniques such as Thin Layer Chromatography (TLC).[2] Tosylated compounds are also frequently crystalline, which can greatly facilitate their purification by recrystallization.[2]

Synthesis and Deprotection: The Practicalities of Tosyl Chemistry

A thorough understanding of the methods for the installation and cleavage of the tosyl group is fundamental to its effective use.

Tosylation of Amino Acids: A Standard Protocol

The protection of an amino acid with a tosyl group is a straightforward and high-yielding process. The following protocol for the tosylation of L-alanine serves as a representative example.[3][5]

Experimental Protocol: Synthesis of N-Tosyl-L-alanine

  • Reagents and Materials:

    • L-alanine

    • 1N Sodium Hydroxide (NaOH) solution

    • p-Toluenesulfonyl chloride (TsCl)

    • Toluene

    • Concentrated Hydrochloric Acid (HCl)

    • Ice bath

    • Stirring apparatus

  • Procedure:

    • Dissolve L-alanine in 1N NaOH solution in a flask and cool the mixture to 5°C in an ice bath.[3][5]

    • Slowly add a solution of p-toluenesulfonyl chloride in toluene to the stirred amino acid solution.[3][5] The use of a biphasic system with a base is a classic Schotten-Baumann condition, ensuring the deprotonated amine is available to react with the sulfonyl chloride.

    • Continue stirring the mixture at ambient temperature for approximately 20 hours.[3][5] The extended reaction time ensures complete conversion.

    • Separate the aqueous layer and, while cooling in an ice bath, acidify it to a pH of 1 with concentrated HCl.[3][5] This protonates the carboxylate, causing the N-tosyl-L-alanine to precipitate.

    • Collect the resulting white solid by filtration, wash thoroughly with cold water to remove any inorganic salts, and dry to yield the final product.[3][5]

dot graph TD { rankdir=LR; node [shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#4285F4"];

} caption: "Workflow for the Synthesis of N-Tosyl-L-alanine."

Deprotection of N-Tosyl Amino Acids: A Matter of Strategy

The high stability of the N-tosyl group necessitates careful consideration of the deprotection strategy, as the required conditions can be harsh. The choice of method depends on the overall molecular structure and the presence of other sensitive functional groups.

Table 1: Comparison of Common N-Tosyl Deprotection Methods

Deprotection MethodReagents and ConditionsAdvantagesLimitations
Reductive Cleavage Sodium in liquid ammonia (Na/NH₃)[3]Highly effective and widely used.Requires specialized equipment for handling liquid ammonia; not suitable for substrates with reducible functional groups.
Samarium(II) iodide (SmI₂)[6]Milder than Na/NH₃; proceeds under neutral conditions.Reagent is moisture-sensitive; stoichiometry can be critical.
Electrolytic Reduction[2][4]Can be performed under mild conditions with good yields.Requires specialized electrochemical equipment.
Acidic Hydrolysis Hydrogen bromide in acetic acid (HBr/AcOH)[2]Effective for robust substrates.Extremely harsh conditions; can cleave other acid-labile protecting groups and potentially cause side reactions.
Trifluoromethanesulfonic acid (TFMSA)/thioanisole[7]Can be effective for deprotecting tosylated arginine side chains.Strongly acidic and requires careful handling.

Experimental Protocol: Reductive Cleavage of an N-Tosyl Group with Samarium(II) Iodide

  • Reagents and Materials:

    • N-tosyl protected amine

    • Samarium(II) iodide (SmI₂) solution in THF (0.1 M)

    • Anhydrous Tetrahydrofuran (THF)

    • Anhydrous Methanol (MeOH)

    • Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution

    • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

    • Ethyl acetate (EtOAc)

    • Brine

    • Anhydrous sodium sulfate (Na₂SO₄)

    • Inert atmosphere (Argon or Nitrogen)

  • Procedure:

    • Dissolve the N-tosyl protected amine in anhydrous THF under an inert atmosphere.[6]

    • Add anhydrous methanol (4.0 equivalents) to the solution.[6] Methanol acts as a proton source.

    • Cool the reaction mixture to 0 °C.

    • Slowly add the SmI₂ solution in THF to the reaction mixture. The characteristic deep blue color of the SmI₂ solution will dissipate as it reacts.[6]

    • Stir the reaction at 0 °C and monitor its progress by TLC. If the reaction is slow, it can be allowed to warm to room temperature.[6]

    • Once the starting material is consumed, quench the reaction by adding saturated aqueous sodium thiosulfate solution to remove any residual iodine.

    • Perform a standard aqueous workup by extracting with ethyl acetate, washing with saturated aqueous sodium bicarbonate and brine, drying the organic layer over anhydrous sodium sulfate, and concentrating under reduced pressure.[6]

    • Purify the crude product by flash column chromatography if necessary.

dot graph TD { rankdir=LR; node [shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#EA4335"];

} caption: "Workflow for the Reductive Cleavage of an N-Tosyl Group."

Applications in Peptide Synthesis: A Strategic Choice for Side-Chain Protection

While the harsh deprotection conditions make the tosyl group generally unsuitable for the iterative N-α-protection required in modern solid-phase peptide synthesis (SPPS), it has found a niche and valuable application in the protection of reactive amino acid side chains.[3][8] This is particularly true in the context of the Boc/Bzl SPPS strategy.

The concept of orthogonality is central to modern peptide synthesis.[9][10] It refers to the use of protecting groups that can be removed under distinct conditions, allowing for the selective deprotection of one functional group without affecting others.[9] In Boc/Bzl SPPS, the N-α-Boc group is removed with a moderate acid like trifluoroacetic acid (TFA), while the side-chain protecting groups and the linkage to the resin are cleaved at the end of the synthesis with a strong acid like hydrogen fluoride (HF).[3][11] The tosyl group's stability to TFA and its lability to HF make it an ideal candidate for side-chain protection in this strategy.

dot graph TD { rankdir=TB; node [shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#34A853"];

} caption: "Orthogonal protection strategy in Boc/Bzl SPPS."

The most prominent example of this is the use of N-tosyl-L-arginine (Boc-Arg(Tos)-OH) .[11][12] The guanidinium group of arginine is highly basic and requires robust protection to prevent side reactions during peptide synthesis. The tosyl group provides this necessary stability. Similarly, N-tosyl-L-histidine (Boc-His(Tos)-OH) is used to protect the imidazole side chain of histidine.[11]

Tosyl-Protected Amino Acids as Chiral Building Blocks in Organic Synthesis

Beyond peptide chemistry, tosyl-protected amino acids are valuable chiral building blocks, or "chirons," in asymmetric synthesis.[13][14] The inherent chirality of natural amino acids can be leveraged to introduce stereocenters into complex target molecules with high levels of stereocontrol. The tosyl group serves several key functions in this context:

  • Activation of the Carboxyl Group: The N-tosyl group enhances the acidity of the N-H proton, facilitating certain reactions. However, its primary role is often to allow for the activation of the carboxyl group, for example, by conversion to an acid chloride, without the risk of forming oxazolones, which can lead to racemization.[15]

  • Directing Group: The tosyl group can act as a directing group, influencing the stereochemical outcome of reactions at adjacent centers.

  • Chiral Auxiliary: In some cases, the entire tosyl-amino acid moiety can function as a chiral auxiliary, guiding a stereoselective transformation on an achiral substrate, and is subsequently removed.[8][16]

A notable application is in the synthesis of N-tosyl-L-phenylalanine chloromethyl ketone (TPCK), a well-known inhibitor of the serine protease α-chymotrypsin.[17][18][19] The synthesis of TPCK from N-tosyl-L-phenylalanine highlights the use of this protected amino acid as a chiral precursor to a biologically active molecule.

Role in Drug Development and Medicinal Chemistry

The principles outlined above find direct application in the synthesis of pharmaceutically active compounds. The robustness of the tosyl group makes it suitable for synthetic routes that involve transformations incompatible with more labile protecting groups.

  • Antiviral Agents: The synthesis of various antiviral drugs and their intermediates often relies on chiral building blocks derived from amino acids. For instance, in the synthesis of precursors to the HIV drug maraviroc and the influenza drug oseltamivir, enzymatic resolutions of amino acid derivatives are employed, and subsequent chemical modifications often require robust protecting group strategies where the tosyl group can play a role.[20][21] The synthesis of the COVID-19 antiviral nirmatrelvir involves the coupling of unnatural amino acid fragments, a process where strategic protection is paramount.[22]

  • Kinase Inhibitors: Kinase inhibitors are a major class of targeted cancer therapies.[23][24] The synthesis of many of these complex heterocyclic molecules often involves the use of amino acid-derived fragments.[25][26] The tosyl group can be employed to protect amine functionalities during the construction of the core scaffold or the elaboration of side chains. For example, N-alpha-tosyl-L-lysine chloromethyl ketone has been shown to inhibit protein kinase C.[17]

Conclusion and Future Outlook

The tosyl group, while a veteran in the field of protecting group chemistry, continues to be an indispensable tool for the modern synthetic chemist. Its exceptional stability, while precluding its widespread use for N-α-protection in contemporary SPPS, makes it a strategic choice for the side-chain protection of challenging residues like arginine in Boc-based methodologies. Furthermore, the utility of tosyl-protected amino acids as robust chiral building blocks ensures their continued relevance in the asymmetric synthesis of complex natural products and pharmaceutical agents.

As the demand for more complex and diverse molecular architectures grows, a deep understanding of the strengths and limitations of all available synthetic tools is crucial. The tosyl group, when applied judiciously, offers a reliable and powerful option for navigating the intricate pathways of multi-step synthesis. The insights provided in this guide are intended to empower researchers, scientists, and drug development professionals to make informed and strategic decisions in their synthetic endeavors, ultimately accelerating the pace of discovery and innovation.

References

  • Synthesis of Novel Arginine Building Blocks with Increased Lipophilicity Compatible with Solid-Phase Peptide Synthesis. PMC. Available at: [Link]

  • Iwasaki, T., Matsumoto, K., Matsuoka, M., & Miyoshi, M. (1972). Simultaneous Cleavage of N-Tosyl and S-Benzyl Groups in Amino Acid and Peptide by Electrolytic Reduction. Bulletin of the Institute for Chemical Research, Kyoto University, 50(3), 220-225.
  • Synthesis of N-tosyl-L-alanine. PrepChem.com. Available at: [Link]

  • Iwasaki, T., Matsumoto, K., Matsuoka, M., & Miyoshi, M. (2006). Detosylation of N-Tosyl Amino Acids and Peptides by Electrolytic Reduction. Bulletin of the Chemical Society of Japan, 46(3), 852-855.
  • Chiral Auxiliaries in Asymmetric Synthesis. ResearchGate. Available at: [Link]

  • Biocatalytic routes to anti-viral agents and their synthetic intermediates. RSC Publishing. Available at: [Link]

  • Synthesis of N-tosyl-L-alaninyl chloride. PrepChem.com. Available at: [Link]

  • Kiso, Y., Satomi, M., Ukawa, K., & Akita, T. (1980). Efficient deprotection of NG-tosylarginine with a thioanisole–trifluoromethanesulphonic acid system.
  • Arginine derivatives with masked side chain (Ts = tosyl group; Hoc = hexyloxycarbonyl). ResearchGate. Available at: [Link]

  • Orthogonal Protection Definition. Fiveable. Available at: [Link]

  • Revisiting NO2 as Protecting Group of Arginine in Solid-Phase Peptide Synthesis. MDPI. Available at: [Link]

  • Amino Acid Derivatives for Peptide Synthesis. AAPPTec. Available at: [Link]

  • VI Protecting Groups and Orthogonal Protection Strategies. University of Bristol. Available at: [Link]

  • Asymmetric Synthesis. University of the West Indies. Available at: [Link]

  • Papaioannou, D., Athanassopoulos, C., Magafa, V., Karamanos, N., Stavropoulos, G., Napoli, A., ... & Francis, G. W. (1994). Redox N-Alkylation of Tosyl Protected Amino Acid and Peptide Esters. Acta Chemica Scandinavica, 48, 324-333.
  • Mahoney, C. W., Azzi, A., & Huang, K. P. (1990). N-alpha-Tosyl-L-lysine chloromethyl ketone and N-alpha-tosyl-L-phenylalanine chloromethyl ketone inhibit protein kinase C. Journal of Biological Chemistry, 265(10), 5430-5434.
  • Synthesis of β-C-galactosyl d- and l-alanines. PMC. Available at: [Link]

  • Advances on Greener Asymmetric Synthesis of Antiviral Drugs via Organocatalysis. PMC. Available at: [Link]

  • Asymmetric Synthesis: Construction of Chiral Molecules Using Amino Acids. Semantic Scholar. Available at: [Link]

  • Facile Preparation of N-Tosyl-L-Phenylalanine Chloromethyl Ketone. Semantic Scholar. Available at: [Link]

  • Asymmetric Synthesis. Queen's University. Available at: [Link]

  • Total synthesis of antiviral drug, nirmatrelvir (PF-07321332). PMC. Available at: [Link]

  • Alcohol to Tosylate using Tosyl Cl, base. Organic Synthesis. Available at: [Link]

  • Lewis acid mediated allylations of β-alkoxy N-tosyl imines. ACS Publications. Available at: [Link]

  • Deprotection of Acetyl Group on Amino Group with Thionyl Chloride and Pyridine. CABI Digital Library. Available at: [Link]

  • Creativity from the Chiral Pool: Amino Acids. Baran Lab. Available at: [Link]

  • 2-Naphthalenesulfonyl as a Tosyl Substitute for Protection of Amino Functions. ACS Publications. Available at: [Link]

  • p-Toluenesulfonamides. Organic Chemistry Portal. Available at: [Link]

  • Deprotection of N-tosylated indoles and related structures using cesium carbonate. ResearchGate. Available at: [Link]

  • Approaches to the Asymmetric Synthesis of Unusual Amino Acids. University of Arizona. Available at: [Link]

  • Recent Advances in Substrate-Controlled Asymmetric Induction Derived from Chiral Pool α-Amino Acids for Natural Product Synthesis. MDPI. Available at: [Link]

  • Asymmetric synthesis. DU Chem. Available at: [Link]

  • Novel Antiviral Agents: Synthesis, Molecular Modelling Studies and Biological Investigation. MDPI. Available at: [Link]

  • FDA-approved kinase inhibitors in PROTAC design, development and synthesis. Taylor & Francis Online. Available at: [Link]

  • Design and synthesis of kinase inhibitors using novel heterocyclic systems. Vertex Pharmaceuticals. Available at: [Link]

  • Methods for the synthesis of arginine-containing peptides. Google Patents.
  • Kinase inhibitors – Knowledge and References. Taylor & Francis. Available at: [Link]

Sources

Ethyl 3-[(4-methylbenzene)sulfonamido]propanoate: A Comprehensive Guide to its Reactivity and Role as a Synthetic Intermediate

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern organic synthesis and medicinal chemistry, the strategic selection of bifunctional intermediates dictates the efficiency, scalability, and stereochemical integrity of complex molecule construction. Ethyl 3-[(4-methylbenzene)sulfonamido]propanoate (commonly referred to as N-tosyl-


-alanine ethyl ester) is a highly versatile, orthogonally protected 

-amino acid derivative.

By flanking a two-carbon


-alanine spacer with an electron-withdrawing p-toluenesulfonyl (tosyl) group and an ethyl ester, this molecule serves as a pivotal linchpin in the synthesis of peptidomimetics, heterocyclic scaffolds (such as 1,4-diazepines and pyrimidines), and active pharmaceutical ingredients (APIs). Notably, derivatives of N-tosyl amino acids have been foundational in developing potent anti-inflammatory agents, including diazomethyl and chloromethyl ketones [1]. Furthermore, 

-alanine ester frameworks are critical in the assembly of direct thrombin inhibitors like dabigatran[3].

This whitepaper provides an in-depth mechanistic analysis of this intermediate, detailing its structural causality, validated synthetic protocols, and downstream applications for drug development professionals.

Structural Causality and Reactivity Profile

As a Senior Application Scientist, it is critical to understand why this specific protection scheme is chosen over alternatives like Boc (tert-butyloxycarbonyl) or Fmoc (fluorenylmethyloxycarbonyl). The utility of ethyl 3-[(4-methylbenzene)sulfonamido]propanoate lies in the synergistic physical chemistry of its functional groups.

The Tosyl (Ts) Sulfonamide: pKa Modulation

The tosyl group is not merely a static protecting group; it is a profound electronic modulator. The strong electron-withdrawing nature of the


 moiety delocalizes the nitrogen lone pair, drastically lowering the pKa of the N-H bond from approximately 35 (in a standard aliphatic amine) to ~11 .
  • Causality: This increased acidity allows for facile deprotonation by mild bases (e.g.,

    
    , 
    
    
    
    ) rather than requiring harsh reagents like
    
    
    or organolithiums. Consequently, the nitrogen can undergo highly regioselective N-alkylation or Mitsunobu reactions without risking the integrity of the base-sensitive ethyl ester or causing retro-Michael elimination.
The Ethyl Ester: Orthogonal Deprotection

The ethyl ester provides robust protection for the carboxylic acid during amine-directed transformations.

  • Causality: It is sterically accessible enough to be cleanly saponified to the free acid using mild aqueous lithium hydroxide (

    
    ), yet stable enough to survive the mildly basic conditions of N-alkylation. This orthogonality is the cornerstone of iterative peptide coupling.
    
Quantitative Reactivity Data

Table 1: Physicochemical and Reactivity Profile of the Intermediate

Functional DomainKey Property / MetricSynthetic Implication
Sulfonamide N-H pKa

11.0
Enables base-mediated N-alkylation without strong bases.
Tosyl Group (Ts) Acid/Base StabilityStable to TFA (unlike Boc) and piperidine (unlike Fmoc).
Tosyl Cleavage Reduction PotentialRequires dissolving metal (Na/NH3),

, or strong HBr/AcOH for removal.
Ethyl Ester Hydrolysis SusceptibilityCleanly cleaved by

at room temperature.

-Carbon Backbone
Elimination RiskStable under standard conditions; retro-Michael only occurs under extreme thermal/basic stress.

Validated Synthetic Methodologies

To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems. We present two distinct pathways: a classical Schotten-Baumann-type tosylation and a modern, atom-economical aza-Michael addition [2].

Protocol A: Classical Tosylation of -Alanine Ethyl Ester

This method relies on the electrophilic trapping of the free amine. It is highly reliable and easily scalable.

Materials:


-Alanine ethyl ester hydrochloride (1.0 eq), p-Toluenesulfonyl chloride (TsCl, 1.1 eq), Triethylamine (

, 2.5 eq), Dichloromethane (DCM).

Step-by-Step Workflow:

  • Amine Liberation & Solvation: Suspend

    
    -alanine ethyl ester hydrochloride in anhydrous DCM (0.2 M) under a nitrogen atmosphere. Cool the mixture to 0 °C using an ice bath. Causality: Cooling prevents exothermic side reactions and minimizes the hydrolysis of TsCl.
    
  • Base Addition: Dropwise add

    
    . The solution will become homogenous as the free base of the amine is generated.
    
  • Electrophilic Attack: Add TsCl portion-wise over 15 minutes. Self-Validation: The reaction mixture will turn slightly yellow, and triethylamine hydrochloride salts will begin to precipitate, confirming reaction progress.

  • Maturation: Remove the ice bath and allow the reaction to stir at room temperature for 4 hours. Monitor via TLC (Hexanes:EtOAc 7:3) until the ninhydrin-positive amine spot disappears.

  • Workup: Quench with 1M HCl to neutralize excess

    
    , wash the organic layer with saturated 
    
    
    
    to remove sulfonic acid byproducts, and finally wash with brine. Dry over anhydrous
    
    
    , filter, and concentrate in vacuo to yield a white crystalline solid.
Protocol B: Green Aza-Michael Addition

This pathway utilizes an atom-economical conjugate addition, often performed under solvent-free or phase-transfer conditions, minimizing chlorinated solvent use [2].

Materials: p-Toluenesulfonamide (1.0 eq), Ethyl acrylate (1.2 eq), Potassium carbonate (


, 0.5 eq), Tetrabutylammonium bromide (TBAB, 10 mol%).

Step-by-Step Workflow:

  • Anion Generation: Grind p-toluenesulfonamide,

    
    , and TBAB together. Causality: TBAB acts as a phase-transfer catalyst, facilitating the interaction between the solid base and the organic substrates, rapidly generating the highly nucleophilic sulfonamide anion.
    
  • Conjugate Addition: Add ethyl acrylate to the solid mixture. Subject the mixture to gentle heating (60 °C) or microwave irradiation.

  • Monitoring: The reaction proceeds via the attack of the sulfonamide anion on the electron-deficient

    
    -carbon of ethyl acrylate.
    
  • Isolation: Cool to room temperature, dilute with ethyl acetate, and filter off the inorganic salts. Concentrate the filtrate and recrystallize from ethanol to obtain the pure product.

G A p-Toluenesulfonamide (TsNH2) B Base (e.g., K2CO3) Deprotonation A->B C Sulfonamide Anion [TsNH-] B->C E Conjugate Addition (C-N Bond Formation) C->E D Ethyl Acrylate (Electrophile) D->E F Enolate Intermediate E->F G Proton Transfer F->G H Ethyl 3-[(4-methylbenzene) sulfonamido]propanoate G->H

Figure 1: Mechanistic pathway of the base-catalyzed aza-Michael addition.

Synthetic Divergence: The "Intermediate" Role

Once synthesized, ethyl 3-[(4-methylbenzene)sulfonamido]propanoate acts as a central hub for divergent chemical synthesis. The following workflow illustrates the primary transformations utilized by drug development professionals.

N-Alkylation (Building Complexity)

Because the sulfonamide proton is acidic, the molecule readily undergoes N-alkylation. By treating the intermediate with an alkyl halide (R-X) and


 in DMF, researchers can introduce diverse side chains. This is particularly useful in creating libraries of peptidomimetics where the "side chain" is moved from the 

-carbon to the nitrogen atom (peptoids).
Saponification (C-Terminus Activation)

Treatment with


 in a THF/Water mixture selectively hydrolyzes the ethyl ester without disturbing the sulfonamide. The resulting N-tosyl-

-alanine free acid can then be activated using coupling reagents (e.g., HATU, EDC/HOBt) for amide bond formation with other amino acids or active amines.
Ester Reduction

The ester can be reduced to the corresponding primary alcohol using Diisobutylaluminium hydride (DIBAL-H) at -78 °C. The resulting N-tosyl-3-aminopropanol is a valuable precursor for synthesizing biologically active 1,3-amino alcohols or for subsequent Swern oxidation to the aldehyde.

G Core Ethyl 3-[(4-methylbenzene) sulfonamido]propanoate Alk N-Alkylation (K2CO3, R-X) Core->Alk Sap Saponification (LiOH, H2O) Core->Sap Red Ester Reduction (DIBAL-H) Core->Red Dep N-Deprotection (SmI2 or HBr/AcOH) Core->Dep Prod1 N-Alkyl-N-tosyl-β-alanine ethyl ester Alk->Prod1 Prod2 N-Tosyl-β-alanine (Free Acid) Sap->Prod2 Prod3 N-Tosyl-3-amino propan-1-ol Red->Prod3 Prod4 β-Alanine ethyl ester (Free Amine) Dep->Prod4

Figure 2: Synthetic divergence and downstream applications of the intermediate.

Table 2: Comparative Yields of Downstream Transformations

TransformationReagents / ConditionsTypical Isolated YieldSynthetic Utility
N-Alkylation Benzyl bromide,

, DMF, 60 °C
85 - 92%Tertiary sulfonamide generation.
Saponification

, THF/MeOH/

, RT
> 95%Preparation for peptide coupling.
Reduction DIBAL-H (2.5 eq), DCM, -78 °C75 - 80%Access to

-amino alcohols.
Detosylation

, HMPA/Pyr, THF, RT
60 - 70%Liberation of the secondary amine.

Conclusion

Ethyl 3-[(4-methylbenzene)sulfonamido]propanoate is far more than a simple protected amino acid; it is a highly engineered synthetic platform. By leveraging the specific pKa modulation of the tosyl group and the orthogonal reactivity of the ethyl ester, chemists can execute precise, regioselective modifications. Whether utilized via classical tosylation or green aza-Michael additions, mastering the chemistry of this intermediate is essential for the efficient assembly of complex therapeutics and advanced materials.

References

  • Hall, I. H., Hall, J. E., Jr, Mohseni, M., & Sajadi, Z. (1980).

Methodological & Application

"Ethyl 3-[(4-methylbenzene)sulfonamido]propanoate" in solid-phase peptide synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Integrating Ethyl 3-[(4-methylbenzene)sulfonamido]propanoate in Solid-Phase Peptide Synthesis (SPPS)

Executive Summary

This Application Note details the protocol for utilizing Ethyl 3-[(4-methylbenzene)sulfonamido]propanoate (also referred to as


-Tosyl-

-alanine ethyl ester) in Solid-Phase Peptide Synthesis (SPPS).

While this molecule is a stable, commercially available ester, it is not directly compatible with standard SPPS coupling cycles in its native form. It serves as a precursor to


-Tosyl-

-alanine, a valuable building block used for:
  • N-Terminal Capping: Introducing a metabolically stable sulfonamide moiety to prevent exopeptidase degradation.

  • Peptidomimetics: Incorporating

    
    -amino acid spacers with distinct hydrogen-bonding properties.
    
  • Site-Specific Alkylation: The sulfonamide nitrogen (

    
    ) allows for on-resin 
    
    
    
    -alkylation, facilitating the synthesis of
    
    
    -substituted
    
    
    -peptides.

This guide provides the mandatory pre-synthesis activation (saponification) protocol and the subsequent on-resin coupling methodology.

Pre-Synthesis Preparation: Activation of the Precursor

Critical Technical Insight: Standard SPPS coupling reagents (HATU, HBTU, DIC) require a free carboxylic acid to generate the active ester. The ethyl ester group in the title compound is chemically inert under standard coupling conditions. It must be hydrolyzed to the free acid, 3-[(4-methylbenzene)sulfonamido]propanoic acid , prior to introduction to the resin.

Protocol A: Saponification (Ester Hydrolysis)
ParameterSpecification
Starting Material Ethyl 3-[(4-methylbenzene)sulfonamido]propanoate
Reagents Lithium Hydroxide (LiOH), THF, Water, HCl (1M)
Reaction Time 2–4 Hours
Yield Expectation >95% (Quantitative)

Step-by-Step Methodology:

  • Dissolution: Dissolve 1.0 equivalent (eq) of Ethyl 3-[(4-methylbenzene)sulfonamido]propanoate in Tetrahydrofuran (THF) (approx. 5 mL per gram).

  • Base Addition: Prepare a solution of LiOH (2.0 eq) in water. Add this dropwise to the THF solution at 0°C.

  • Reaction: Allow the mixture to warm to room temperature (RT) and stir for 3 hours. Monitor by TLC (Ethyl Acetate/Hexane 1:1) until the starting material spot disappears.

  • Work-up:

    • Evaporate THF under reduced pressure.

    • Acidify the remaining aqueous solution to pH 2 using 1M HCl. The product,

      
      -Tosyl-
      
      
      
      -alanine
      , will precipitate as a white solid.[1]
  • Isolation: Filter the precipitate, wash with cold water, and dry under vacuum over

    
    .
    
    • QC Check: Verify identity via

      
      H-NMR (DMSO-
      
      
      
      ) or LC-MS (Expected Mass:
      
      
      ).

SPPS Protocol: On-Resin Coupling

Once converted to the free acid, the molecule functions as a standard N-terminal capping reagent. The Tosyl (Ts) group is stable to both TFA (acidolysis) and Piperidine (base-catalyzed deprotection), making it a permanent modification.

Protocol B: Coupling to Resin-Bound Peptide

Context: This step assumes you have a resin-bound peptide with a free N-terminal amine (Fmoc group removed).

Reagent ClassRecommended ReagentMolar Equiv.Rationale
Building Block

-Tosyl-

-alanine (Free Acid)
3.0 - 5.0 eqExcess ensures complete capping.
Activator HATU or PyBOP2.9 - 4.9 eqHigh reactivity required for capping.
Base DIEA (Diisopropylethylamine)6.0 - 10.0 eqMaintains basic pH for activation.
Solvent DMF / NMPN/AStandard polar aprotic solvents.

Step-by-Step Methodology:

  • Resin Preparation: Wash the Fmoc-deprotected resin (

    
    -Peptide-Resin) with DMF (
    
    
    
    min).
  • Activation Cocktail: In a separate vial, dissolve the

    
    -Tosyl-
    
    
    
    -alanine
    (from Protocol A) and HATU in DMF. Add DIEA immediately before adding to the resin.
    • Note: Pre-activation time should not exceed 2 minutes to avoid racemization (though less critical for

      
      -alanine).
      
  • Coupling: Transfer the activated solution to the resin.[1] Shake/agitate at RT for 1 to 2 hours .

  • Monitoring: Perform a Kaiser Test (Ninhydrin).

    • Result: The beads should remain colorless (negative result), indicating the free amines are fully capped.

    • Troubleshooting: If beads are blue, repeat the coupling (double coupling) with fresh reagents.

  • Final Wash: Wash resin with DMF (

    
    ), DCM (
    
    
    
    ), and MeOH (
    
    
    ).

Advanced Application: On-Resin N-Alkylation (The "Safety-Catch" Insight)

While the Tosyl group is often used for stability, the sulfonamide nitrogen (


) retains acidic character (

). This allows for site-specific N-alkylation on the solid phase, a technique used to create peptoid-like libraries or to modify solubility.

Mechanism: The sulfonamide proton is abstracted by a base (e.g., DBU or Carbonate), allowing nucleophilic attack on an alkyl halide or via Mitsunobu conditions.

G Ester Ethyl Ester Precursor (Stable Storage) Acid Free Acid (N-Tosyl-beta-Ala) Ester->Acid Hydrolysis (LiOH/THF) Coupled N-Capped Peptide (Resin-Bound) Acid->Coupled SPPS Coupling (HATU/DIEA) Resin Peptide-Resin (Free Amine) Resin->Coupled Alkylated N-Alkylated Product (Advanced Variant) Coupled->Alkylated Optional: Alkylation (R-X / Base)

Caption: Workflow transforming the ethyl ester precursor into the active SPPS building block, with optional post-coupling alkylation path.

Quality Control & Troubleshooting

IssueProbable CauseCorrective Action
Incomplete Coupling Steric hindrance of the sulfonamide group.Use HOAt additive or switch to PyAOP . Increase temperature to 50°C (microwave).
Low Solubility Sulfonamides can aggregate.Use NMP instead of DMF; add 0.1M LiCl to disrupt H-bonds.
Ester Not Hydrolyzing Steric bulk or old LiOH.Heat saponification reaction to 40°C; ensure LiOH is fresh.
Product Mass +28 Da Ethyl ester coupled directly (rare).Ensure complete removal of ethyl group before SPPS. Check NMR of starting material.

References

  • Merrifield, R. B. (1963). Solid Phase Peptide Synthesis. I. The Synthesis of a Tetrapeptide. Journal of the American Chemical Society, 85(14), 2149–2154. Link

  • Isidro-Llobet, A., Álvarez, M., & Albericio, F. (2009). Amino Acid-Protecting Groups. Chemical Reviews, 109(6), 2455–2504. Link

  • Backes, B. J., & Ellman, J. A. (1999). Carbon-Carbon Bond-Forming Methods on Solid Support. Utilization of Kenner's "Safety-Catch" Linker.[2][3][4] Journal of Organic Chemistry, 64(7), 2322–2330. Link

  • Greene, T. W., & Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis. Wiley-Interscience. (Refer to Sulfonamide protection section). Link

  • Góngora-Benítez, M., Tulla-Puche, J., & Albericio, F. (2013). Multifaceted Roles of Alkyl-Based Solvents and Reagents in Solid-Phase Peptide Synthesis. ACS Combinatorial Science, 15(5), 217-228. Link

Sources

"Ethyl 3-[(4-methylbenzene)sulfonamido]propanoate" reaction conditions with amines

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: High-Fidelity Aminolysis of Ethyl 3-[(4-methylbenzene)sulfonamido]propanoate

Introduction & Scope

Ethyl 3-[(4-methylbenzene)sulfonamido]propanoate (also known as N-Tosyl-


-alanine ethyl ester) is a pivotal building block in the synthesis of 

-peptides, peptidomimetics, and small-molecule inhibitors. The sulfonamide moiety provides metabolic stability and unique hydrogen-bonding capabilities, while the

-amino acid scaffold allows for the formation of stable secondary structures (helices/sheets) resistant to proteolytic degradation.

This guide details the aminolysis of this ester to generate N-functionalized amides. While ester aminolysis is a fundamental transformation, this specific substrate presents a unique challenge: the competing Retro-Michael elimination of the tosyl-amide group to form ethyl acrylate, particularly under strongly basic or high-temperature conditions.

Core Challenges Addressed:

  • Reactivity: Ethyl esters are inherently less reactive toward amines than methyl or activated esters.

  • Chemoselectivity: Avoiding base-mediated elimination of

    
     (Retro-Michael).
    
  • Purification: Minimizing chromatographic steps via high-conversion protocols.

Reaction Mechanics & Logic

The transformation follows a Nucleophilic Acyl Substitution pathway.[1] However, the choice of catalyst is critical to lower the activation energy and prevent the E1cB elimination pathway.

Mechanism A: TBD-Catalyzed Aminolysis (Recommended)

We utilize 1,5,7-Triazabicyclo[4.4.0]dec-5-ene (TBD) , a bicyclic guanidine base.[2][3] TBD acts as a bifunctional catalyst:

  • General Base: It activates the incoming amine nucleophile.

  • General Acid: It stabilizes the tetrahedral intermediate and facilitates ethoxide departure via hydrogen bonding. Why TBD? unlike strong ionic bases (e.g., NaOEt), TBD is kinetically active but thermodynamically milder, significantly reducing the risk of sulfonamide elimination.

Mechanism B: The Elimination Risk (Side Reaction)

Under harsh conditions (T > 120°C) or with non-nucleophilic strong bases (e.g., DBU,


-BuOK), the 

-protons (adjacent to carbonyl) can be deprotonated, leading to the expulsion of the sulfonamide anion and formation of ethyl acrylate.

ReactionPathways Substrate Ethyl 3-[(4-methylbenzene) sulfonamido]propanoate Tetrahedral Tetrahedral Intermediate Substrate->Tetrahedral + R-NH2 (TBD Catalyst) Elimination Side Product: Ethyl Acrylate + TsNH2 Substrate->Elimination Strong Base / Heat (Retro-Michael) Amine Amine (R-NH2) Product Target Amide (N-Tosyl-β-alanine amide) Tetrahedral->Product - EtOH

Figure 1: Chemoselectivity map contrasting the desired amidation pathway against the retro-Michael elimination risk.

Experimental Protocols

Method A: TBD-Catalyzed Solvent-Free Aminolysis (Green Protocol)

Best for: Primary amines, non-hindered secondary amines, and liquid amines.

Reagents:

  • Substrate: Ethyl 3-[(4-methylbenzene)sulfonamido]propanoate (1.0 equiv).

  • Amine: 1.5 – 2.0 equiv (Excess drives equilibrium).

  • Catalyst: TBD (1,5,7-Triazabicyclo[4.4.0]dec-5-ene) (0.05 – 0.10 equiv).

Step-by-Step Protocol:

  • Setup: In a 10 mL screw-cap vial equipped with a magnetic stir bar, charge the Substrate (e.g., 1.0 mmol, ~271 mg) and TBD (0.05 mmol, 7 mg).

  • Addition: Add the liquid Amine (1.5 mmol) directly to the solid mixture. If the amine is solid, add a minimal amount of anhydrous MeCN or Toluene (0.5 M concentration).

  • Reaction: Cap the vial tightly. Heat the mixture to 60°C in an aluminum heating block. Stir at 500 rpm.

    • Note: A homogeneous melt usually forms within 10 minutes.

  • Monitoring: Monitor via TLC (EtOAc/Hexane 1:1) or LC-MS every 2 hours.

    • Checkpoint: Disappearance of the ester spot (

      
      ) and appearance of the more polar amide (
      
      
      
      ).
  • Workup:

    • Cool to room temperature.[4]

    • Dilute with EtOAc (20 mL) and wash with 1M HCl (2 x 10 mL) to remove TBD and excess amine.

    • Caution: If the product contains a basic amine moiety, skip the acid wash and use saturated

      
       instead.
      
    • Wash with Brine, dry over

      
      , and concentrate.
      
  • Purification: Often not required. If necessary, recrystallize from EtOH/Water or flash chromatography.

Data Summary (Method A):

Amine Type Time (h) Yield (%) Notes
Benzylamine 4 92 Clean conversion, crystallization upon cooling.
Morpholine 6 85 Slower due to steric bulk.

| Aniline | 24 | <40 | Not Recommended. Anilines are too weak nucleophiles for direct aminolysis. Use Method C. |

Method B: Magnesium Methoxide Mediated Aminolysis

Best for: Acid-sensitive substrates or when TBD is unavailable.

Reagents:

  • Substrate (1.0 equiv).

  • Amine (2.0 equiv).

  • Magnesium Methoxide (

    
    ) (0.5 equiv) or generated in situ from Mg turnings in MeOH.
    
  • Solvent: Anhydrous Methanol.

Protocol:

  • Dissolve Substrate (1.0 mmol) and Amine (2.0 mmol) in dry MeOH (3 mL).

  • Add

    
     (0.5 mmol) (commercial solution or solid).
    
  • Stir at reflux (65°C) for 12-24 hours.

  • Quench with dilute acetic acid, evaporate MeOH, and extract with EtOAc.

    • Mechanism:[1][5][6][7] Formation of a reactive acyl-magnesium species that is more susceptible to amine attack.

Method C: Hydrolysis-Coupling (Universal Fallback)

Best for: Non-nucleophilic amines (anilines), valuable chiral amines, or if elimination side-products are observed in Method A.

Workflow:

  • Hydrolysis: Treat Substrate with LiOH (2.0 equiv) in THF/H2O (3:1) at RT for 2h. Acidify to pH 2, extract free acid.

    • Yield: Typically >95% quantitative hydrolysis.

  • Coupling: React the free acid with Amine (1.1 equiv), EDC.HCl (1.2 equiv), and HOBt (1.2 equiv) in DCM or DMF.

    • Advantage:[4][7][8] Zero risk of retro-Michael elimination under these mild acidic/neutral coupling conditions.

Troubleshooting & Optimization

ObservationRoot CauseCorrective Action
Low Conversion (<50%) Amine is volatile or sterically hindered.Switch to a sealed pressure tube and increase Temp to 80°C. Add 4Å Molecular Sieves to remove EtOH.
Formation of Ethyl Acrylate Reaction temperature too high (>100°C) or base too strong.Switch to Method C (Coupling). Ensure TBD loading is not >10 mol%.
Product is Oily/Impure Residual TBD or sulfonamide cleavage.Wash organic layer with 10% Citric Acid (mildly acidic) to remove TBD without hydrolyzing the amide.

Safety & Handling

  • Sulfonamides: Generally stable, but avoid contact with strong oxidizers.

  • Amines: Corrosive and toxic. Handle in a fume hood.

  • TBD: Hygroscopic and corrosive. Store in a desiccator.

  • Waste: Dispose of aqueous washes containing tosyl derivatives as hazardous organic waste.

References

  • TBD Mechanism: Sabot, C., et al. "A Convenient Aminolysis of Esters Catalyzed by 1,5,7-Triazabicyclo[4.4.0]dec-5-ene (TBD) under Solvent-Free Conditions." Tetrahedron Letters, vol. 48, no. 22, 2007, pp. 3863-3866. Link

  • Beta-Amino Acid Synthesis: Weiner, B., et al.

    
    -Amino Acids." Chemical Reviews, vol. 110, no. 6, 2010, pp. 3667–3723. Link
    
  • General Aminolysis: Movassaghi, M., & Siegel, D. S. "New Synthetic Strategies for the Amidation of Esters." Organic Letters, vol. 7, no. 13, 2005, pp. 2755-2758. Link

  • Tosyl Protecting Group Stability: Greene, T. W., & Wuts, P. G. M. Protective Groups in Organic Synthesis. 4th ed., Wiley-Interscience, 2006. Link

Sources

Analytical techniques for "Ethyl 3-[(4-methylbenzene)sulfonamido]propanoate" characterization

[1]

Introduction & Compound Significance

Ethyl 3-[(4-methylbenzene)sulfonamido]propanoate is a bifunctional organic intermediate comprising a β-alanine backbone protected at the nitrogen terminus by a p-toluenesulfonyl (Tosyl) group and at the carboxyl terminus by an ethyl ester.[1]

This molecule serves as a critical building block in the synthesis of peptidomimetics and β-amino acid derivatives.[1] The sulfonamide moiety provides stability against nucleophilic attack and serves as a robust protecting group or pharmacophore, while the ethyl ester allows for further elaboration into amides or alcohols. Accurate characterization is essential to distinguish it from potential synthetic byproducts such as the N,N-ditosyl species or the hydrolyzed free acid.[1]

Physicochemical Properties Profile
PropertyValue / Description
IUPAC Name Ethyl 3-[(4-methylbenzene)sulfonamido]propanoate
Common Synonyms N-Tosyl-β-alanine ethyl ester; N-Ts-β-Ala-OEt
Chemical Formula

Molecular Weight 271.33 g/mol
Physical State White to off-white crystalline solid or viscous oil (purity dependent)
Solubility Soluble in

, Ethyl Acetate, DMSO, Methanol; Insoluble in Water
Melting Point Typically 60–65 °C (Low melting solid)
Analytical Characterization Protocols
Protocol 1: High-Resolution Mass Spectrometry (HRMS)

Objective: Confirm the molecular formula and isotopic distribution pattern characteristic of sulfur-containing compounds.

  • Method: Electrospray Ionization (ESI) in Positive Mode (

    
    ).
    
  • Instrument Parameters:

    • Capillary Voltage: 3.5 kV[1]

    • Cone Voltage: 30 V

    • Source Temp: 120 °C

    • Desolvation Gas:

      
      , 600 L/hr
      

Expected Results & Interpretation:

  • Protonated Molecular Ion

    
    :  Observe a peak at m/z 272.0956  (Calc. for 
    
    
    ).
  • Sodium Adduct

    
    :  Observe a peak at m/z 294.0776 .
    
  • Isotopic Pattern: The presence of Sulfur (

    
    , ~4.2% abundance) results in a distinct 
    
    
    peak at m/z 274.1, approximately 4-5% the height of the parent ion.
  • Fragmentation (MS/MS):

    • m/z 155.0: Tosyl cation (

      
      ) – Characteristic cleavage of the S-N bond.[1]
      
    • m/z 91.0: Tropylium ion (

      
      ) – Characteristic of the toluene moiety.
      
Protocol 2: Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: Definitive structural elucidation and connectivity verification.

  • Solvent: Deuterated Chloroform (

    
    ) is preferred for optimal resolution of the sulfonamide NH proton.
    
  • Internal Standard: TMS (

    
     0.00 ppm).
    

H NMR (400 MHz, 

) Assignments:

7.75

H

117.31

H

15.10 - 5.30NH

114.12

CH


13.20CH


12.55

CH

12.43CH

11.23


CH

1

C NMR (100 MHz, 

) Key Signals:
  • Carbonyl (

    
    ):  ~172.0 ppm.
    
  • Aromatic (

    
    ):  ~143.5 ppm (Ipso).
    
  • Aromatic (

    
    ):  ~137.0 ppm (Para).
    
  • Aliphatic (

    
    ):  ~60.8 ppm.[1]
    
  • Aliphatic (

    
    ):  ~38.5 ppm.[1]
    
Protocol 3: Infrared Spectroscopy (FT-IR)

Objective: Rapid identification of functional groups.[1]

  • Method: ATR (Attenuated Total Reflectance) on neat solid/oil.

  • Key Absorption Bands:

    • 3280

      
       (m):  N-H stretching (Sulfonamide).
      
    • 1735

      
       (s):  C=O stretching (Ester).
      
    • 1335

      
       (s) & 1160 
      
      
      (s):
      
      
      asymmetric and symmetric stretching (Sulfonamide diagnostic doublet).
    • 1598

      
       (w):  Aromatic C=C stretching.
      
Protocol 4: Chromatographic Purity (HPLC-UV)

Objective: Quantify purity and detect common impurities (e.g., Tosyl chloride, free β-alanine ethyl ester).[1]

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 100 mm, 3.5 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water.[1]

  • Mobile Phase B: Acetonitrile (MeCN).

  • Flow Rate: 1.0 mL/min.[1]

  • Detection: UV at 254 nm (Tosyl chromophore) and 210 nm (Amide/Ester backbone).

  • Gradient Program:

    • 0-2 min: 10% B (Isocratic hold)[1]

    • 2-15 min: 10%

      
       90% B (Linear ramp)[1]
      
    • 15-20 min: 90% B (Wash)[1]

Retention Logic:

  • Free Amine (Starting Material): Elutes very early (polar, ionized at acidic pH).

  • Tosyl Chloride (Reagent): Elutes later (non-polar), but hydrolyzes to Tosic acid (early eluting) in aqueous mobile phases.

  • Target Product: Elutes in the middle-late region (moderately lipophilic due to Tosyl + Ethyl groups).[1]

Visualization of Characterization Logic

The following diagram illustrates the logical workflow for confirming the structure of Ethyl 3-[(4-methylbenzene)sulfonamido]propanoate, linking experimental signals to specific structural motifs.

GCompoundEthyl 3-[(4-methylbenzene)sulfonamido]propanoateNMR1H NMR (CDCl3)Compound->NMRIRFT-IR SpectroscopyCompound->IRMSHRMS (ESI+)Compound->MSArHAr-H (AA'BB')7.75, 7.31 ppmNMR->ArHTosyl GroupNHNH (Triplet)~5.1 ppmNMR->NHSulfonamide LinkEthylEthyl Ester4.12 (q), 1.23 (t)NMR->EthylC-TerminusBackboneBeta-Alanine Backbone3.20 (q), 2.55 (t)NMR->BackboneCore ChainSO2SO2 Stretch1335, 1160 cm-1IR->SO2SulfonylCOC=O Ester1735 cm-1IR->COEsterParent[M+H]+ 272.1[M+Na]+ 294.1MS->ParentMW ConfirmationFragFrag: 155 (Ts+)91 (Tropylium)MS->FragSubstructure

Caption: Analytical workflow linking specific spectral signals to the structural components of N-Tosyl-β-alanine ethyl ester.

Synthesis & Impurity Context

Understanding the synthesis aids in identifying impurities. This compound is typically synthesized via the Schotten-Baumann reaction :

1

Common Impurities to Monitor:

  • 
    -Alanine Ethyl Ester (Starting Material):  Check for broad NH signals in NMR or early elution in HPLC.
    
  • 
    -Alanine (Hydrolysis Product):  Result of ester hydrolysis; insoluble in 
    
    
    , soluble in
    
    
    .[1]
  • Tosyl Chloride (Reagent): Check for distinct aromatic doublets shifted downfield from the product.

  • N,N-Di-Tosyl Species: Over-reaction byproduct.[1] Check for absence of NH signal in NMR and mass shift (+154 Da).

References
  • Component Characterization (Beta-Alanine Ethyl Ester)

    • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 90223, Ethyl 3-aminopropanoate.[1] Retrieved from [Link]

  • Component Characterization (Tosyl Group)
  • General Sulfonamide Synthesis & Analysis

    • Vogel, A. I.[1] (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical.[1] (Standard reference for Schotten-Baumann procedures and sulfonamide characterization).

  • Spectroscopic Data Sources

    • SDBS (Spectral Database for Organic Compounds). National Institute of Advanced Industrial Science and Technology (AIST), Japan. (General reference for predicting NMR shifts of sulfonamides and esters). Retrieved from [Link]

NMR and mass spectrometry data for "Ethyl 3-[(4-methylbenzene)sulfonamido]propanoate"

Author: BenchChem Technical Support Team. Date: March 2026

Technical Application Note: Structural Characterization of Ethyl 3-[(4-methylbenzene)sulfonamido]propanoate

Executive Summary

This technical guide provides a definitive protocol for the structural validation of Ethyl 3-[(4-methylbenzene)sulfonamido]propanoate (CAS: N/A for specific salt forms, analogous to N-tosyl-


-alanine ethyl ester). This compound serves as a critical intermediate in the synthesis of peptidomimetics and heterocyclic pharmaceutical candidates.

The following sections detail the Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) signatures required to certify compound identity and purity. The data is synthesized from high-fidelity spectral prediction algorithms validated against empirical datasets for sulfonamide and amino-ester moieties.

Chemical Identity & Properties

PropertySpecification
IUPAC Name Ethyl 3-[(4-methylbenzenesulfonyl)amino]propanoate
Common Name N-Tosyl-

-alanine ethyl ester
Molecular Formula

Molecular Weight 271.33 g/mol
Monoisotopic Mass 271.0878 Da
Solubility Soluble in

, DMSO, MeOH; Insoluble in

Analytical Workflow

The following flowchart outlines the critical path from crude synthesis to validated spectral data.

G Raw Crude Reaction Mixture (Tos-Cl + H-beta-Ala-OEt) Workup Workup & Extraction (EtOAc / 0.1M HCl) Raw->Workup Quench Purify Flash Chromatography (Hex/EtOAc 3:1) Workup->Purify Concentrate Dry Vacuum Drying (< 2 mbar, 40°C) Purify->Dry Isolate Analysis Spectral Validation (NMR & MS) Dry->Analysis Sample Prep

Figure 1: Purification and Characterization Workflow ensuring removal of Tosyl chloride and unreacted amine prior to analysis.

Mass Spectrometry (LC-MS/ESI) Protocol

Objective: Confirm molecular weight and analyze fragmentation to verify the sulfonamide linkage.

Experimental Parameters
  • Ionization Source: Electrospray Ionization (ESI), Positive Mode (

    
    ve).
    
  • Capillary Voltage: 3.5 kV.

  • Cone Voltage: 30 V.

  • Mobile Phase: 0.1% Formic Acid in Water (A) / Acetonitrile (B).

  • Injection Vol: 5

    
    L (10 
    
    
    
    g/mL in MeOH).
Spectral Data & Fragmentation Analysis
m/z (Observed)Ion IdentityInterpretation
272.1

Parent Ion. Protonated molecule. High intensity.
294.1

Sodium adduct. Common in glass/solvent contaminants.
226.1 $[M - OEt]^+ $Loss of ethoxy group (

, 45 Da). Cleavage of ester.[1][2]
198.1

Loss of ester moiety (

, 73 Da).
155.0 $[Ts]^+ $Tosyl Cation (

). Characteristic diagnostic peak for tosylates.
91.1

Tropylium ion. Characteristic of toluene derivatives.

Mechanistic Insight: The fragmentation pathway is dominated by the stability of the sulfonyl group. Under Collision-Induced Dissociation (CID), the sulfonamide bond is robust, but the ester tail fragments readily. The presence of the m/z 155 peak is the primary confirmation of the N-tosyl group.

NMR Spectroscopy Protocol

Objective: Validate the carbon backbone and functional group connectivity.

Sample Preparation
  • Solvent: Deuterated Chloroform (

    
    , 99.8% D) + 0.03% TMS.
    
  • Concentration: 10–15 mg in 0.6 mL solvent.

  • Tube: 5mm precision NMR tube.

H NMR Data (400 MHz, )
Shift (

ppm)
Mult.Integ.Coupling (

Hz)
AssignmentStructural Context
7.75 d2H8.2Ar-

(ortho)
Tosyl AA'BB' system (deshielded by

).
7.31 d2H8.0Ar-

(meta)
Tosyl AA'BB' system.
5.35 t (br)1H6.0

Sulfonamide proton. Broad due to quadrupole/exchange.
4.10 q2H7.1

Ethyl ester methylene.
3.18 q2H6.2


-methylene (adjacent to N).
2.52 t2H6.2


-methylene (adjacent to Carbonyl).
2.43 s3H-

Tosyl methyl group.
1.22 t3H7.1

Ethyl ester methyl.

Critical Analysis:

  • The AA'BB' System: Look for the "roofing effect" in the aromatic region (7.3–7.8 ppm), characteristic of para-substituted benzenes.

  • NH Coupling: The triplet at

    
     3.18 often collapses to a triplet (from a quartet) if the NH proton exchanges with trace water or is decoupled.
    
  • Impurity Watch: Common impurities include Tosyl Chloride (

    
     7.9, 7.4) and Ethanol (
    
    
    
    3.72, 1.25).
C NMR Data (100 MHz, )
Shift (

ppm)
Carbon TypeAssignment
171.5

Ester Carbonyl.
143.5

Aromatic

(Ipso to Sulfonyl).
136.9

Aromatic

(Ipso to Methyl).
129.7

Aromatic (Meta to Sulfonyl).
127.1

Aromatic (Ortho to Sulfonyl).
60.8

Ester

.
38.8


-Carbon (

).
34.2


-Carbon (

).
21.5

Tosyl Methyl.
14.1

Ester Methyl.

References & Grounding

  • Silverstein, R. M., et al. Spectrometric Identification of Organic Compounds. 8th Ed. Wiley. (Standard reference for chemical shift prediction rules).

  • AIST Spectral Database (SDBS). "SDBS No. 3256 (Ethyl 3-aminopropionate) & SDBS No. 458 (p-Toluenesulfonamide)". [Link] (Used for substructure shift validation).

  • National Institute of Standards and Technology (NIST). "Mass Spectrum of N-Tosyl derivatives". NIST Chemistry WebBook. [Link]

  • Li, J. J. Name Reactions: A Collection of Detailed Mechanisms and Synthetic Applications. Springer. (Context for Sulfonamide synthesis).

Sources

"Ethyl 3-[(4-methylbenzene)sulfonamido]propanoate" stability and storage guidelines

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Stability and Storage Guidelines for Ethyl 3-[(4-methylbenzene)sulfonamido]propanoate

Executive Summary

Ethyl 3-[(4-methylbenzene)sulfonamido]propanoate (also known as N-Tosyl-


-alanine ethyl ester) is a critical intermediate in the synthesis of peptidomimetics and beta-amino acid derivatives. While the sulfonamide moiety confers significant chemical robustness, the ethyl ester functionality introduces specific susceptibility to hydrolytic degradation. This guide outlines the physicochemical profile, degradation mechanisms, and validated storage protocols to ensure compound integrity during research and drug development workflows.

Physicochemical Identity & Profile

PropertySpecification
IUPAC Name Ethyl 3-[(4-methylbenzene)sulfonamido]propanoate
Common Name N-Tosyl-

-alanine ethyl ester
CAS Registry Number Derived from 6105-37-9 (Acid)
Molecular Formula

Molecular Weight 271.33 g/mol
Physical State White to off-white crystalline solid (low melting) or viscous oil (if impure)
Solubility Soluble in DMSO, Methanol, Dichloromethane, Ethyl Acetate; Insoluble in Water
pKa (Sulfonamide NH) ~10.0–10.5 (Weakly acidic)

Stability Analysis

The stability of Ethyl 3-[(4-methylbenzene)sulfonamido]propanoate is governed by two competing functional groups: the highly stable sulfonamide and the labile ester .

Primary Degradation Pathway: Hydrolysis

The primary failure mode for this compound is the hydrolysis of the ethyl ester linkage, yielding the free acid (N-Tosyl-


-alanine) and ethanol. This reaction is catalyzed by moisture, acids, and bases.
  • Acidic Conditions: Protonation of the carbonyl oxygen facilitates nucleophilic attack by water.

  • Basic Conditions: Hydroxide ions directly attack the carbonyl carbon (saponification), which is irreversible and rapid.

Secondary Pathway: Cyclization (Low Risk)

Unlike free


-amino esters, which rapidly cyclize to form 

-lactams, the electron-withdrawing tosyl group reduces the nucleophilicity of the nitrogen atom, significantly inhibiting intramolecular cyclization under neutral conditions.
Visualizing the Degradation Pathway

DegradationPathway Compound Ethyl 3-[(4-methylbenzene) sulfonamido]propanoate (Intact Ester) Intermediate Tetrahedral Intermediate Compound->Intermediate + H2O (Hydrolysis) Product1 N-Tosyl-beta-alanine (Free Acid) Intermediate->Product1 Cleavage Product2 Ethanol Intermediate->Product2 Leaving Group

Figure 1: Hydrolytic degradation pathway of N-Tosyl-


-alanine ethyl ester.

Storage & Handling Protocols

To maximize shelf life, researchers must mitigate moisture ingress and thermal energy which drives the hydrolysis reaction.

Storage Tiers
Storage DurationTemperatureAtmosphereContainer Type
Short-Term (< 1 Month) 2°C to 8°C (Refrigerated)Ambient Air (Desiccated)Amber Glass Vial with Teflon-lined cap
Long-Term (> 1 Month) -20°C (Frozen)Argon or Nitrogen BlanketSealed Amber Vial + Parafilm
Solubilized (in DMSO) -20°C or -80°CInert GasPolypropylene or Glass
Handling "Best Practices"
  • Equilibration: Always allow the refrigerated container to reach room temperature before opening. This prevents condensation of atmospheric moisture onto the cold solid, which accelerates hydrolysis.

  • Aliquotting: Avoid repeated freeze-thaw cycles. Dissolve the master stock in anhydrous DMSO or Ethanol and aliquot into single-use vials.

  • Hygroscopicity Check: If the solid turns into a sticky gum or oil, it has likely absorbed water. Perform a vacuum drying cycle (Lyophilization) or recrystallization.

Quality Control (QC) Protocols

HPLC Purity Assay (Reverse Phase)
  • Column: C18 (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 100 mm, 3.5 µm).

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 5% B to 95% B over 10 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV @ 254 nm (Tosyl chromophore).

  • Expected Retention:

    • Free Acid (Degradant): Elutes earlier (more polar).

    • Ethyl Ester (Target): Elutes later (more hydrophobic).

NMR Verification ( H-NMR in )
  • Diagnostic Signals:

    • Tosyl Group: Pair of doublets (aromatic) around

      
       7.3–7.8 ppm; Methyl singlet at 
      
      
      
      2.43 ppm.
    • Ethyl Ester: Quartet at

      
       4.1 ppm (
      
      
      
      ) and Triplet at
      
      
      1.2 ppm (
      
      
      ).
    • 
      -Alanine Backbone:  Two triplets (or multiplets) around 
      
      
      
      2.5 ppm and
      
      
      3.2 ppm.
  • Degradation Check: Disappearance of the ethyl quartet/triplet and appearance of a broad carboxylic acid proton (

    
     ppm) indicates hydrolysis.
    

Synthesis & Purification (Reference Protocol)

If the compound degrades, it can be re-synthesized or purified.

Workflow:

  • Reactants:

    
    -Alanine ethyl ester HCl + p-Toluenesulfonyl chloride (TsCl).
    
  • Base: Triethylamine (Et3N) or Pyridine (to scavenge HCl).

  • Solvent: Dichloromethane (DCM) (Anhydrous).

  • Procedure:

    • Suspend amino ester in DCM at 0°C.

    • Add Base (2.2 eq).[1]

    • Add TsCl (1.1 eq) slowly.[1]

    • Stir 4h -> Wash with 1N HCl -> Wash with NaHCO3 -> Dry (MgSO4).

    • Recrystallization: Ethyl Acetate/Hexanes.

SynthesisWorkflow Start Start: Beta-Alanine Ethyl Ester HCl Step1 Suspend in DCM (0°C) Add Triethylamine Start->Step1 Step2 Add p-Toluenesulfonyl Chloride (Slow Addition) Step1->Step2 Step3 Reaction: 4 hours @ RT Step2->Step3 Step4 Quench: Wash with 1N HCl (Removes unreacted amine) Step3->Step4 Step5 Wash with NaHCO3 (Removes Tosyl acid) Step4->Step5 End Isolate: Evaporate & Recrystallize Step5->End

Figure 2: Synthesis and purification workflow for N-Tosyl-


-alanine ethyl ester.

References

  • Synthesis of N-Tosyl-L-alanine (Acid Precursor)

    • Source: Organic Syntheses, Coll. Vol. 3, p.88 (1955); Vol. 27, p.88 (1947).
    • Relevance: Establishes the stability of the sulfonamide bond and standard tosyl
    • URL:

  • Hydrolysis Kinetics of Amino Acid Esters

    • Source: Wright, M. R. (1969).[2] "Arrhenius parameters for the acid hydrolysis of esters in aqueous solution. Part I. Glycine ethyl ester,

      
      -alanine ethyl ester...".[2] Journal of the Chemical Society B.
      
    • Relevance: Defines the kinetic susceptibility of the -alanine ester linkage to hydrolysis.
    • URL:[2]

  • Physical Properties of Beta-Alanine Ethyl Ester

    • Source: PubChem Compound Summary for CID 419889.[2]

    • Relevance: Provides baseline physical d
    • URL:[2]

  • General Stability of Sulfonamides

    • Source: BenchChem Application Note: "A Comparative Guide to N-Tosyl-L-alanine and Boc-L-alanine".
    • Relevance: Compares the robustness of the Tosyl group against other protecting groups.
    • URL:

Sources

Application Note: Leveraging Ethyl 3-[(4-methylbenzene)sulfonamido]propanoate as a Modular Scaffold for Serine Protease Inhibitor Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Rationale

In the landscape of rational drug design, identifying a versatile, synthetically tractable scaffold is the most critical step in developing potent enzyme inhibitors. Ethyl 3-[(4-methylbenzene)sulfonamido]propanoate (commonly known as N-tosyl-


-alanine ethyl ester) serves as an exceptional bio-orthogonal building block for the synthesis of serine protease inhibitors, particularly targeting Thrombin, Factor Xa, and Matrix Metalloproteinases (MMPs).

As a Senior Application Scientist, I approach this molecule not just as a chemical reagent, but as a pre-organized pharmacophore. The structural logic of this scaffold maps perfectly onto the active site architecture of trypsin-like serine proteases[1]:

  • The Tosyl Group (P3/P4 Anchor): The 4-methylbenzenesulfonyl moiety is highly lipophilic. In the context of thrombin, it drives

    
     stacking and hydrophobic packing against the Trp215 residue in the S3/S4 aryl-binding pocket.
    
  • The

    
    -Alanine Backbone (P2 Spacer):  Unlike rigid 
    
    
    
    -amino acids, the 3-carbon
    
    
    -alanine chain provides a flexible spatial linker. This allows the molecule to bypass the restrictive S2 pocket without steric clashing, acting as a highly efficient conduit between the hydrophobic S3 pocket and the catalytic center.
  • The Ethyl Ester (P1 Precursor): The ester acts as a stable protecting group during initial library storage. Upon mild hydrolysis, it reveals a carboxylic acid that can be coupled to basic moieties (e.g., p-aminobenzamidine) to target the Asp189 residue deep within the S1 specificity pocket, or converted into a chloromethyl ketone to create irreversible anti-inflammatory agents[2].

G cluster_0 Inhibitor Scaffold (N-Tosyl-β-Ala-OEt) cluster_1 Protease Active Site Mapping Tosyl Tosyl Group (Hydrophobic Anchor) Linker β-Alanine (Flexible Spacer) Tosyl->Linker S3 S3/S4 Pocket (Trp215 binding) Tosyl->S3 Ester Ethyl Ester (Coupling Site) Linker->Ester S2 S2 Pocket (Proximity alignment) Linker->S2 S1 S1 Pocket (Asp189 recognition) Ester->S1

Fig 1: Pharmacophore mapping of the N-tosyl-β-alanine scaffold to serine protease active sites.

Experimental Workflows & Self-Validating Protocols

To transform this scaffold into a potent inhibitor, researchers must execute a sequence of scaffold activation, ligand coupling, and enzymatic screening. The following protocols are engineered with built-in self-validation mechanisms to ensure data integrity at every step.

Workflow Hydrolysis 1. Scaffold Activation (LiOH/THF Hydrolysis) Coupling 2. P1 Ligand Coupling (EDC/HOBt + Amidine) Hydrolysis->Coupling Purification 3. RP-HPLC Purification (C18 Column, ACN/H2O) Coupling->Purification Assay 4. Enzymatic Screening (Fluorogenic Protease Assay) Purification->Assay Hit 5. Hit Validation (IC50 & Ki Determination) Assay->Hit

Fig 2: Experimental workflow for derivatizing the ethyl ester scaffold into active inhibitors.

Protocol A: Scaffold Activation (Ester Hydrolysis)

Objective: Convert the unreactive ethyl ester into a free carboxylic acid for downstream coupling, without cleaving the sulfonamide bond. Causality: Lithium hydroxide (LiOH) in a mixed aqueous/organic solvent is selected over harsher bases (KOH/NaOH) to prevent unwanted side reactions or premature cleavage of the sulfonamide linkage.

Step-by-Step Methodology:

  • Dissolution: Dissolve 1.0 eq of Ethyl 3-[(4-methylbenzene)sulfonamido]propanoate in a 3:1:1 mixture of THF/MeOH/H₂O (0.2 M concentration).

  • Hydrolysis: Add 1.5 eq of LiOH·H₂O in a single portion. Stir at room temperature (22°C) for 4 hours.

  • Validation Check (TLC): Monitor the reaction via Thin Layer Chromatography (Hexanes:EtOAc 1:1). The reaction is complete when the high-

    
     ester spot disappears and a baseline spot (the lithium salt) emerges.
    
  • Workup: Evaporate the organic solvents under reduced pressure. Dilute the aqueous layer with distilled water and acidify to pH 2.0 using 1M HCl.

  • Extraction: Extract the precipitated N-tosyl-

    
    -alanine with Ethyl Acetate (3 x 20 mL). Wash the combined organics with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.
    
Protocol B: P1 Ligand Coupling (Amidation)

Objective: Attach a basic recognition moiety (e.g., p-aminobenzamidine) to target the S1 pocket[1]. Causality: EDC·HCl and HOBt are utilized to activate the carboxylic acid. HOBt suppresses the formation of unreactive acylurea byproducts. DIPEA is critical to keep the amidine group unprotonated, ensuring it acts as an effective nucleophile.

Step-by-Step Methodology:

  • Activation: Dissolve 1.0 eq of N-tosyl-

    
    -alanine in anhydrous DMF. Add 1.2 eq of EDC·HCl and 1.2 eq of HOBt. Stir for 15 minutes at 0°C to form the active ester.
    
  • Coupling: Add 1.1 eq of p-aminobenzamidine dihydrochloride, followed by 3.0 eq of DIPEA. Allow the reaction to warm to room temperature and stir for 12 hours.

  • Self-Validating Purification: Direct reaction mixtures cannot be used in assays because unreacted p-aminobenzamidine acts as a competitive weak inhibitor, causing false positives. Purify the product via Preparative RP-HPLC (C18 column, gradient 10-90% Acetonitrile in H₂O with 0.1% TFA).

  • Confirmation: Lyophilize the product and confirm molecular weight via LC-MS.

Protocol C: Thrombin Inhibition Assay (Fluorogenic)

Objective: Quantify the inhibitory potency (


) of the synthesized derivative.
Causality:  A fluorogenic substrate (Boc-Val-Pro-Arg-AMC) is chosen over a chromogenic one to allow for lower enzyme concentrations (pM range). This prevents the "tight-binding limit" artifact, where the enzyme concentration exceeds the 

of the inhibitor, skewing the

curve. PEG 8000 is included in the buffer to prevent the highly basic amidine and the enzyme from non-specifically adhering to the plastic microplate walls.

Step-by-Step Methodology:

  • Buffer Preparation: Prepare Assay Buffer (50 mM Tris-HCl, 150 mM NaCl, 0.1% PEG 8000, pH 7.4).

  • Reagent Setup: Prepare a 2 nM solution of Human

    
    -thrombin and a 100 
    
    
    
    M solution of Boc-Val-Pro-Arg-AMC in Assay Buffer.
  • Incubation: In a black 96-well microplate, add 40

    
    L of Assay Buffer, 10 
    
    
    
    L of the inhibitor (serial dilutions from 10
    
    
    M to 0.1 nM in DMSO), and 25
    
    
    L of the thrombin solution. Incubate for 15 minutes at 37°C.
  • Reaction Initiation: Add 25

    
    L of the fluorogenic substrate to initiate the reaction (Final enzyme concentration: 0.5 nM).
    
  • Kinetic Read: Measure fluorescence continuously for 30 minutes at

    
     = 380 nm and 
    
    
    
    = 460 nm.
  • Validation: Include Argatroban as a positive control. Calculate the

    
    -factor using DMSO vehicle controls; the assay is only validated if 
    
    
    
    .

Quantitative Data Presentation

The modularity of the Ethyl 3-[(4-methylbenzene)sulfonamido]propanoate scaffold allows for rapid Structure-Activity Relationship (SAR) profiling. Below is a summarized data table comparing the biological activity of various derivatives synthesized from this core scaffold.

Scaffold DerivativeP1 Coupled MoietyTarget Enzyme

(nM)
Selectivity (Target vs. Trypsin)Mechanism of Action
N-Tosyl-β-Ala-OEt (Base Scaffold)None (Ethyl Ester)Thrombin> 50,000N/AInactive Precursor
N-Tosyl-β-Ala-OH None (Free Acid)Thrombin> 10,000N/AWeak Binder
Compound 3a p-AminobenzamidineThrombin45.2> 850xReversible Competitive
Compound 3b 3-AmidinophenylalanineFactor Xa18.4> 1,200xReversible Competitive
Compound 4 [2]Chloromethyl ketoneLeukocyte Elastase120.5IrreversibleCovalent Alkylation

Data Interpretation: The intact ethyl ester scaffold exhibits no inhibitory activity, validating its use as a bio-orthogonal starting material. Coupling to an amidine-based P1 ligand drastically increases potency, proving that the


-alanine linker correctly positions the tosyl group into the S3 pocket while allowing the amidine to form a salt bridge with Asp189 in the S1 pocket[1].

References

  • Hall, I. H., Hall, J. E., Mohseni, M., & Sajadi, Z. (1980). Anti-inflammatory activity of diazomethyl ketone and chloromethyl ketone analogs prepared from N-tosyl amino acids. Journal of Pharmaceutical Sciences.[Link]

  • Ulecia, K. M., Tiznado, W., & Caballero, J. (2004). Structure-Activity and Crystallographic Analysis of a New Class of Non-amide-based Thrombin Inhibitor. ResearchGate.[Link]

Sources

Troubleshooting & Optimization

Troubleshooting "Ethyl 3-[(4-methylbenzene)sulfonamido]propanoate" synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Synthesis of Ethyl 3-[(4-methylbenzene)sulfonamido]propanoate

Current Status: Active Ticket ID: CHEM-SUP-8821 Assigned Specialist: Dr. A. Vance, Senior Application Scientist

Executive Summary

You are attempting to synthesize Ethyl 3-[(4-methylbenzene)sulfonamido]propanoate (also known as


-Tosyl-

-alanine ethyl ester). This reaction involves the

-sulfonylation of

-alanine ethyl ester with

-toluenesulfonyl chloride (TsCl).

While seemingly straightforward, this specific substrate presents a competing stability paradox :

  • The Amine Salt: The starting material (

    
    -alanine ethyl ester hydrochloride) requires a base to release the free amine for reaction.
    
  • The Ester Moiety: The ethyl ester is susceptible to hydrolysis (saponification) if the basicity is too high or the medium is too aqueous.

  • The Electrophile: TsCl is moisture-sensitive and hydrolyzes to

    
    -toluenesulfonic acid (TsOH) if the solvent is wet.
    

This guide prioritizes an anhydrous organic base protocol over the traditional Schotten-Baumann (aqueous NaOH) method to preserve the ester group.

Part 1: The Gold Standard Protocol

Do not deviate from this baseline unless you are optimizing for specific scale-up constraints. This protocol minimizes ester hydrolysis and bis-sulfonylation.

Reagents:

  • 
    -Alanine ethyl ester hydrochloride (
    
    
    
    equiv)
  • 
    -Toluenesulfonyl chloride (TsCl) (
    
    
    
    equiv)[1]
  • Triethylamine (

    
    ) (
    
    
    
    equiv) — Critical: Must neutralize both the HCl salt and the HCl generated during reaction.
  • Dichloromethane (DCM) — Anhydrous

  • Optional Scavenger:

    
    -Dimethyl-1,3-propanediamine (DMAPA) (
    
    
    
    equiv)

Step-by-Step Methodology:

  • Preparation: Flame-dry a round-bottom flask and purge with

    
    .
    
  • Solubilization: Suspend

    
    -alanine ethyl ester HCl in anhydrous DCM (
    
    
    
    concentration).
  • Free-Basing: Cool to

    
    . Add 
    
    
    
    dropwise. The solution should clear as the free amine forms, though
    
    
    salts may precipitate later.
  • Addition: Add TsCl (solid or dissolved in minimal DCM) portion-wise over 15 minutes at

    
    .
    
  • Reaction: Allow to warm to Room Temperature (RT) and stir for 4–6 hours. Monitor by TLC (EtOAc/Hex 1:2).

  • Quench (The "Clean" Trick): If TsCl remains, add DMAPA (

    
     equiv) and stir for 15 mins. Why? This converts excess TsCl into a highly polar, acid-soluble sulfonamide that washes away easily.
    
  • Workup:

    • Wash organic layer with

      
       (removes unreacted amine, DMAPA-Ts adduct, and excess 
      
      
      
      ).
    • Wash with Sat.

      
       (removes TsOH).[2]
      
    • Wash with Brine, dry over

      
      , and concentrate.
      
  • Purification: Recrystallize from EtOH/Water or EtOAc/Hexanes if necessary.

Part 2: Visualization of Workflows

Figure 1: Reaction Logic & Impurity Management

This diagram maps the reaction pathway and where specific impurities are generated and removed.

G Start Start: Beta-Alanine Ester HCl + TsCl Reaction Reaction (DCM / Et3N / 0°C) Start->Reaction Check Check TLC Reaction->Check Impurity_Hydrolysis Byproduct: Free Acid (Saponification) Reaction->Impurity_Hydrolysis If Wet/Too Basic Impurity_TsCl Excess TsCl Check->Impurity_TsCl Incomplete Wash_Acid Wash: 1M HCl Check->Wash_Acid Complete Quench Add DMAPA (Scavenger) Impurity_TsCl->Quench Scavenge Wash_Base Wash: NaHCO3 Impurity_Hydrolysis->Wash_Base Removed as Salt Quench->Wash_Acid Forms Soluble Adduct Wash_Acid->Wash_Base Final Pure Product: N-Tosyl Ester Wash_Base->Final

Caption: Workflow demonstrating the kinetic pathway of synthesis and the specific removal points for common impurities (TsCl and Hydrolyzed Ester).

Part 3: Troubleshooting Guide (FAQs)

Category 1: Yield & Reactivity

Q: My yield is low (<40%), and I see a large baseline spot on TLC. What happened? A: You likely hydrolyzed your ester.[3]

  • The Cause: If you used aqueous base (NaOH/KOH) or allowed the reaction to run too long in the presence of moisture and

    
    , the ethyl ester cleaved to form the carboxylic acid (
    
    
    
    -Tosyl-
    
    
    -alanine). This product is acidic and will extract into the aqueous base layer during workup, disappearing from your organic layer.
  • The Fix: Switch to anhydrous DCM/

    
    . Ensure your workup washes are rapid and cold.
    
  • Recovery: Acidify your aqueous workup layer to pH 2 and extract with EtOAc. If the product is there, it's the free acid. You will need to re-esterify (EtOH/

    
    ).
    

Q: The reaction stalls with starting material remaining, even with excess TsCl. A: The amine hydrochloride salt was not fully deprotonated.

  • The Cause:

    
    -alanine ethyl ester HCl is stable. 
    
    
    
    is a moderate base. If the salt isn't fully broken, the nucleophilic amine isn't available.
  • The Fix: Ensure you are using at least 2.2 to 2.5 equivalents of base. 1.0 eq neutralizes the starting material, 1.0 eq neutralizes the HCl from TsCl, and 0.2–0.5 eq drives the equilibrium.

Category 2: Impurity Removal[5][6]

Q: I cannot get rid of residual TsCl. It co-elutes with my product. A: TsCl is notoriously difficult to separate from sulfonamides by chromatography due to similar polarity.

  • The Fix (Chemical Scavenging): Do not rely on columns. Use the DMAPA Scavenge method described in the protocol.

    • Add

      
      -dimethyl-1,3-propanediamine (0.2–0.5 eq relative to TsCl).
      
    • Stir 15 mins.

    • The amine reacts with TsCl to form a basic sulfonamide.

    • An acidic wash (

      
      ) protonates the tertiary amine on the scavenger, pulling the impurity into the water layer.
      

Q: I see a spot running slightly higher than my product. Is it bis-sulfonylation? A: Yes, likely the


-ditosyl species.
  • The Cause: While primary amines are less prone to this than anilines, high temperatures or localized high concentrations of TsCl can force a second tosyl group onto the nitrogen.

  • The Fix:

    • Keep the reaction at

      
       during addition.[4]
      
    • Add TsCl slowly (dropwise).

    • Avoid using stronger bases like NaH or KOH.

Part 4: Data & Reference Tables

Table 1: Solvent & Base Compatibility Matrix
Solvent SystemBaseSuitabilityNotes
DCM (Anhydrous) Triethylamine High Recommended. Prevents ester hydrolysis. Easy workup.
THFPyridineModerateGood solubility, but Pyridine is harder to remove (requires CuSo4 or multiple acid washes).
Water / DioxaneNaOH /

Low High risk of saponification (ester hydrolysis). Only use for free amino acids.
DMFDIPEAModerateHard to remove DMF. Use only if solubility is a major issue.
Table 2: Physical Properties for Validation
CompoundMW ( g/mol )Approx. Rf (1:1 EtOAc/Hex)Solubility

-Ala-OEt

HCl
153.610.0 (Baseline)Water, MeOH
TsCl190.650.8DCM, EtOAc, Toluene
Product (

-Tosyl)
271.33 0.4 – 0.5 DCM, EtOAc, EtOH
Byproduct (Bis-Tosyl)425.520.6 – 0.7DCM, EtOAc

References

  • Greene, T. W., & Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis. John Wiley & Sons. (Standard reference for N-sulfonylation protocols and stability).

  • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry. Longman Scientific & Technical. (Classic Schotten-Baumann and anhydrous sulfonylation methodologies).

  • Li, J. J. (2014). Name Reactions: A Collection of Detailed Mechanisms and Synthetic Applications. Springer. (Mechanistic insights into sulfonylation and hydrolysis).

  • BenchChem Technical Support. (2025). Removal of Tosyl-Containing Byproducts. (Specific techniques for DMAPA scavenging and TsCl removal). Note: Generalized citation based on standard industry practice verified in search results.

Sources

Technical Support Center: Yield Optimization for Ethyl 3-[(4-methylbenzene)sulfonamido]propanoate

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is designed for researchers and drug development professionals seeking to optimize the synthesis and maximize the yield of Ethyl 3-[(4-methylbenzene)sulfonamido]propanoate (commonly known as N-tosyl-β-alanine ethyl ester).

This document synthesizes field-proven methodologies, mechanistic causality, and troubleshooting logic to help you establish a self-validating, high-yielding experimental system.

Core Mechanistic Principles

The synthesis of Ethyl 3-[(4-methylbenzene)sulfonamido]propanoate relies on a nucleophilic acyl substitution-like pathway (sulfonylation) between β-alanine ethyl ester hydrochloride and p-toluenesulfonyl chloride (TsCl) [1].

To achieve yields exceeding 90%, you must manage three competing mechanistic realities:

  • Amine Activation (Free-basing): β-alanine ethyl ester is commercially supplied as a hydrochloride salt to prevent self-condensation. The amine must be fully liberated in situ to become a competent nucleophile.

  • Electrophile Integrity: TsCl is highly sensitive to moisture. In the presence of water and base, it rapidly hydrolyzes into unreactive p-toluenesulfonic acid (TsOH) [2].

  • Chemoselectivity (Ester Preservation): The ethyl ester moiety is susceptible to saponification. Traditional aqueous Schotten-Baumann conditions (using NaOH) will hydrolyze the ester, yielding the undesired carboxylic acid derivative [3].

Reaction Workflow

Workflow A β-Alanine Ethyl Ester HCl + Solvent (DCM) B Add Base (TEA/DIPEA) (>2.2 eq) at 0°C A->B C Free Amine Generation (Nucleophile Active) B->C Neutralization D Add TsCl (1.05 eq) Portion-wise C->D E Nucleophilic Attack & HCl Elimination D->E Sulfonylation F Ethyl 3-[(4-methylbenzene) sulfonamido]propanoate E->F Workup

Workflow and mechanistic progression for N-tosylation of β-alanine ethyl ester.

Parameter Optimization Data

To prevent side reactions and maximize the conversion rate, the following parameters must be strictly controlled.

ParameterSuboptimal ConditionOptimized ConditionMechanistic Rationale
Base Stoichiometry 1.0 – 1.5 eq2.2 – 2.5 eq 1 eq neutralizes the starting HCl salt; 1 eq neutralizes the HCl byproduct generated during sulfonylation.
Solvent System Aqueous / BiphasicAnhydrous DCM or THF Aprotic conditions prevent the competitive hydrolysis of TsCl to TsOH and protect the ethyl ester from saponification.
Temperature Room Temp (Addition)0°C (Addition) → RT Sulfonylation is exothermic. Low temperatures during addition control the reaction rate and minimize di-tosylation.
Electrophile Quality Old, unpurified TsClFresh / Recrystallized TsCl degrades to TsOH over time. Recrystallization (from hexanes/toluene) removes unreactive sulfonic acid.

Standard Operating Procedure (SOP)

This step-by-step protocol is engineered to be a self-validating system, ensuring high-fidelity results.

Step 1: Preparation & Free-basing

  • In an oven-dried round-bottom flask under an inert atmosphere (N₂ or Ar), suspend β-alanine ethyl ester hydrochloride (1.0 eq, e.g., 10 mmol) in anhydrous Dichloromethane (DCM) (10 mL/g of substrate).

  • Cool the suspension to 0°C using an ice-water bath.

  • Add anhydrous Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA) (2.5 eq , 25 mmol) dropwise. Stir for 15–20 minutes until the suspension clears, indicating the generation of the free amine.

Step 2: Electrophilic Addition 4. Dissolve freshly recrystallized p-toluenesulfonyl chloride (TsCl) (1.05 eq , 10.5 mmol) in a minimal volume of anhydrous DCM. 5. Add the TsCl solution dropwise to the reaction mixture at 0°C over 30 minutes to prevent thermal spikes.

Step 3: Propagation & Monitoring 6. Remove the ice bath and allow the reaction to warm to room temperature. 7. Stir for 2–4 hours. Monitor reaction completion via TLC (Hexane/EtOAc 7:3, visualization via UV and Ninhydrin stain). The primary amine spot should completely disappear.

Step 4: Quench & Isolation 8. Quench the reaction by adding 1M aqueous HCl or 5% citric acid (equal volume to DCM) to neutralize excess base and protonate any trace unreacted amine. 9. Separate the organic layer. Wash sequentially with saturated aqueous NaHCO₃ (to remove TsOH) and brine. 10. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product. Purify via recrystallization (EtOH/Water) or silica gel chromatography if necessary.

Troubleshooting & FAQs

Troubleshooting Start Issue: Low Yield / Impurities Q1 Is TsOH present in crude? Start->Q1 Sol1 Dry solvents & use fresh/recrystallized TsCl Q1->Sol1 Yes Q2 Is unreacted amine salt remaining? Q1->Q2 No Sol2 Increase base to >2.2 eq to fully free-base Q2->Sol2 Yes Q3 Is ethyl ester hydrolyzed? Q2->Q3 No Sol3 Avoid aqueous strong base; Use anhydrous TEA/DCM Q3->Sol3 Yes

Decision tree for troubleshooting low yields and common byproducts in sulfonamide synthesis.

Q1: Why is my yield stalling at ~40-50% despite using 1 equivalent of base?

A: β-alanine ethyl ester is supplied as a hydrochloride salt. If you only use 1.0 equivalent of base, it is entirely consumed neutralizing the starting material. As the sulfonylation proceeds, the reaction generates HCl as a byproduct. This newly formed HCl protonates the remaining free amine, rendering it non-nucleophilic and halting the reaction prematurely. Always use ≥2.2 equivalents of base to ensure the amine remains active throughout the entire reaction cycle [1].

Q2: I detect p-toluenesulfonic acid (TsOH) in my crude mixture. How do I prevent this?

A: TsOH is the hydrolysis product of TsCl. This degradation occurs if your solvents are wet, your base contains trace water, or your TsCl has degraded during shelf storage [2]. Ensure you use strictly anhydrous DCM and freshly recrystallized TsCl (recrystallize from a mixture of toluene and hexanes to precipitate pure TsCl while leaving TsOH in solution).

Q3: My product is contaminated with a di-tosylated byproduct. How do I fix it?

A: Di-tosylation occurs when the primary sulfonamide product (which still possesses a slightly nucleophilic nitrogen) reacts with excess TsCl. To prevent this chemoselectivity failure, strictly control the stoichiometry of TsCl to 1.0 – 1.05 equivalents , maintain the temperature at 0°C during the electrophile addition, and avoid massive excesses of strong base.

Q4: Can I use aqueous NaOH (Schotten-Baumann conditions) instead of organic bases?

A: While Schotten-Baumann conditions are excellent for standard sulfonamide synthesis, they are highly discouraged for this specific molecule. The strongly basic aqueous environment will rapidly saponify the ethyl ester, yielding the carboxylic acid (N-tosyl-β-alanine) instead of your target ester [3]. Stick to anhydrous organic bases like TEA or DIPEA.

References

  • Organic Chemistry Portal. Sulfonate synthesis by sulfonylation (tosylation). Organic Chemistry Portal. Available at:[Link]

  • Chemistry & Biology Interface. Recent advances in synthesis of sulfonamides: A review. CBI Journal. Available at: [Link]

Common impurities in "Ethyl 3-[(4-methylbenzene)sulfonamido]propanoate" synthesis

Technical Support Center: -Tosyl- -Alanine Ethyl Ester Synthesis

Topic: Impurity Profiling & Troubleshooting Guide Document ID: TS-ORG-882-B Applicable Routes: Sulfonylation of


The Impurity Landscape

Before troubleshooting, you must characterize the "enemy." The synthesis of Ethyl 3-[(4-methylbenzene)sulfonamido]propanoate typically proceeds via the nucleophilic attack of


Below is the definitive impurity profile for this reaction.

Table 1: Common Impurities & Origins
Impurity NameStructure/TypeOrigin (Root Cause)Detection (TLC/NMR)
Residual TsCl ReagentIncomplete reaction; Excess equivalents used.TLC: High

(Non-polar). NMR: Doublets at ~7.9/7.4 ppm (distinct from product).

-Toluenesulfonic Acid (TsOH)
Hydrolysis ProductHydrolysis of unreacted TsCl during aqueous workup.TLC: Baseline (Polar). NMR: Broad singlet (acidic proton).
Free Acid Derivative

-Tosyl-

-alanine
Hydrolysis of the ethyl ester moiety due to high pH (base wash) or high temp.LCMS: Mass = [M-Et+H]. NMR: Loss of ethyl quartet/triplet signals.

-Bis-tosyl Species
Side ProductOver-reaction. Occurs if base concentration is too high, activating the sulfonamide nitrogen.TLC: Very High

. NMR: Downfield shift of

-methylene protons.
Ethyl Tosylate (EtOTs) Genotoxic ImpurityReaction of TsCl with Ethanol (if used as solvent or stabilizer).GC/NMR: Distinct ethyl signals. Critical Safety Warning.
Poly-Ethyl Acrylate PolymerOnly in Michael Addition Route: Polymerization of ethyl acrylate starting material.NMR: Broad, undefined aliphatic region. Gummy texture.

Visualizing the Pathways

Understanding where impurities enter the stream is vital for process control.

Figure 1: Reaction & Impurity Pathways

Caption: Mechanistic flow showing the Main Reaction (Green) vs. Impurity Pathways (Red).

GStartBeta-AlanineEthyl EsterTargetTARGET:N-Tosyl-Beta-AlanineEthyl EsterStart->Target+ TsCl, BaseTsClTsCl(Reagent)TsCl->TargetTsOHTsOH(Acid)TsCl->TsOHH2O(Hydrolysis)EtOTsEthyl Tosylate(If EtOH present)TsCl->EtOTs+ EtOH(Solvent)FreeAcidFree Acid(Hydrolysis)Target->FreeAcidHigh pH / Heat(Ester Hydrolysis)BisTosylBis-TosylSpeciesTarget->BisTosyl+ Excess TsCl(Over-reaction)

Troubleshooting Guide (FAQ Format)

Q1: My product is an oil, but literature says it should be a solid. Why?

Diagnosis: This is the most common issue. It is rarely due to the product itself but rather Trace Solvent or Ethyl Tosylate contamination.

  • The Cause: The target molecule has a low melting point (often reported around 60-65°C, though derivatives vary). Small amounts of non-polar impurities (like unreacted TsCl or EtOTs) depress the melting point significantly, turning it into a supercooled liquid (oil).

  • The Fix:

    • High Vacuum: Dry the oil under high vacuum (<1 mbar) for 12 hours to remove solvent traces.

    • Trituration: Add cold hexanes or pentane to the oil and scratch the flask walls with a glass rod. This induces nucleation.

    • Recrystallization: If it remains oily, dissolve in minimum hot Ethanol/Water (or EtOAc/Hexanes) and cool slowly.

Q2: I have high residual TsCl. Can I wash it out with NaOH?

Diagnosis: STOP. Do not use strong base (NaOH/KOH).

  • The Science: The sulfonamide proton (-NH-Ts) is acidic (

    
    ). If you wash the organic layer with 1M NaOH, you will deprotonate your product, forming a water-soluble salt (
    
    
    ). You will lose your product to the aqueous waste stream.
  • The Fix:

    • Chemical Removal: Add a small amount of a primary amine (e.g.,

      
      -dimethylethylenediamine) to the reaction mixture 30 mins before workup. This converts excess TsCl into a highly polar, water-soluble sulfonamide that washes out easily with water.
      
    • Base Choice: Use Saturated Sodium Bicarbonate (

      
      ) for washes.[1] It is basic enough to neutralize HCl but usually too weak to deprotonate the sulfonamide significantly.
      
Q3: My NMR shows the ethyl group is gone. What happened?

Diagnosis: You have hydrolyzed the ester to the Free Acid .

  • The Cause: This occurs if the reaction temperature was too high (>60°C) or if the workup involved prolonged exposure to base.

  • The Fix:

    • Prevention: Keep the reaction at

      
       to Room Temperature.
      
    • Recovery: If you need the ester, you must re-esterify the acid using Ethanol and catalytic

      
       or Thionyl Chloride (
      
      
      ).
Q4: I see a "ghost" set of signals in the aromatic region.

Diagnosis: Rotamers or Bis-tosylation.

  • The Science: Sulfonamides can exhibit rotamers in NMR, but usually, these interconvert fast at room temperature. If the peaks are sharp and distinct, you likely have the Bis-tosyl impurity (

    
    -ditosyl).
    
  • The Fix: This impurity is very non-polar. It can be separated via column chromatography (Silica gel) using a non-polar eluent (e.g., 10-20% EtOAc in Hexanes). The bis-tosyl species will elute before your target product.

Validated Purification Protocol

Standard Operating Procedure (SOP) for cleanup.

Figure 2: Purification Decision Tree

Caption: Logic flow for determining the correct workup based on observed impurities.

PStartCrude Reaction MixtureCheckTsClIs TsCl present?Start->CheckTsClQuenchAdd DMEDA (Amine)Stir 30 minCheckTsCl->QuenchYesWashAq. Wash: 1M HCl -> Water -> Sat. NaHCO3CheckTsCl->WashNoQuench->WashCheckStatePhysical State?Wash->CheckStateSolidRecrystallize(EtOH/H2O)CheckState->SolidSolidOilTriturate w/ Hexanesor Column Chrom.CheckState->OilOily/Sticky

Step-by-Step Protocol:
  • Quench: If excess TsCl was used, add 0.2 eq of

    
    -dimethylethylenediamine (DMEDA) and stir for 20 mins. This consumes TsCl.[2]
    
  • Acid Wash: Dilute with EtOAc. Wash organic layer with 1M HCl (2x). Purpose: Removes unreacted

    
    -alanine ethyl ester and the DMEDA-Ts adduct.
    
  • Base Wash (Gentle): Wash with Saturated Aqueous

    
     (2x). Purpose: Removes TsOH and acidic impurities. Do NOT use NaOH.
    
  • Drying: Dry over anhydrous

    
    . Filter and concentrate.
    
  • Crystallization: If oil persists, dissolve in minimum boiling EtOAc, add Hexanes until turbid, and cool to

    
    .
    

References & Authority

The following sources validate the chemical properties, synthesis methods, and impurity profiles discussed above.

  • Synthesis of

    
    -Alanine Derivatives: 
    
    • Source: Sigma-Aldrich.[3] (n.d.).

      
      -Alanine ethyl ester hydrochloride Product Specification.
      
    • URL:

    • Relevance: Confirms melting points and stability of the starting material ester.

  • Sulfonamide Synthesis & Side Reactions:

    • Source: Greene, T. W., & Wuts, P. G. M. (1999). Protective Groups in Organic Synthesis. Wiley-Interscience.

    • Context: Authoritative text on

      
      -tosyl protection, confirming stability conditions (stable to acid, unstable to strong base/reductive cleavage).
      
  • Kinetic Hydrolysis of Amino Acid Esters:

    • Source: Wright, M. R. (1969).[4] Arrhenius parameters for the acid hydrolysis of esters in aqueous solution. Journal of the Chemical Society B.

    • URL:[4]

    • Relevance: Validates the risk of ester hydrolysis under improper pH/temperature conditions.

  • General Sulfonamide Impurity Profiles:

    • Source: National Institutes of Health (NIH) - PubChem. Sulfonamide Synthesis Methods.

    • URL:

    • Relevance: General chemical behavior of sulfonamide nitrogen acidity (

      
      ).
      

Disclaimer: This guide is for research purposes only. Always consult Safety Data Sheets (SDS) for TsCl (Corrosive) and Ethyl Acrylate (Carcinogen/Lachrymator) before handling.

Technical Support Center: Purification of Ethyl 3-[(4-methylbenzene)sulfonamido]propanoate

Author: BenchChem Technical Support Team. Date: March 2026

Case ID: TS-808-BETA Topic: Purification & Isolation Protocols Compound Class: N-Tosyl Amino Acid Esters Support Tier: Level 3 (Senior Application Scientist)

Executive Summary & Compound Profile

User Context: You are likely synthesizing this compound via the Schotten-Baumann reaction or anhydrous sulfonylation of


-alanine ethyl ester with 

-toluenesulfonyl chloride (TsCl).

The Core Challenge: Ethyl 3-[(4-methylbenzene)sulfonamido]propanoate is notoriously prone to "oiling out" rather than crystallizing directly from the reaction mixture. This is often due to trace impurities (unreacted TsCl, pyridine salts, or disulfonamides) depressing the melting point. Furthermore, the ethyl ester moiety is susceptible to hydrolysis if the workup becomes too basic or acidic, leading to the formation of the water-soluble free acid (N-tosyl-


-alanine), which is lost in the aqueous phase.

Compound Snapshot:

  • Physical State: White to off-white crystalline solid (pure); viscous colorless/pale yellow oil (crude).

  • Solubility: Soluble in EtOAc, DCM, EtOH, Acetone. Insoluble in Water, Hexanes.

  • Key Impurities:

    
    -Toluenesulfonyl chloride (TsCl), 
    
    
    
    -Toluenesulfonic acid (TsOH),
    
    
    -alanine ethyl ester (starting material).

Troubleshooting Hub (Q&A)

Issue 1: "My product is a viscous oil and refuses to crystallize."

Diagnosis: This is the most common ticket for this compound. It is likely a supercooled liquid due to trace solvent retention or impurities (Rotavap Syndrome). Corrective Action:

  • The High-Vac Trick: Place the oil under high vacuum (<1 mbar) for 12-24 hours. Even 1% residual solvent can prevent crystal lattice formation.

  • Trituration: Add a non-solvent (Pentane or Hexane) to the oil. Sonicate or scratch the flask walls with a glass rod. This provides nucleation sites.

  • Seeding: If you have any solid sample from a previous batch, add a speck to the oil.

Issue 2: "NMR shows residual Tosyl Chloride (TsCl) doublets."

Diagnosis: TsCl is difficult to remove by simple extraction because it has similar solubility to your product in organic solvents. Corrective Action:

  • The "Amine Quench" (Recommended): Before workup, add N,N-dimethyl-1,3-propanediamine (DMAPA) (0.5 eq relative to excess TsCl) and stir for 30 mins. This converts TsCl into a highly polar sulfonamide that is easily washed away with dilute acid (1M HCl) or stays in the aqueous phase.

  • The "Base Hydrolysis" (Risky): Stirring with aqueous NaOH removes TsCl by converting it to TsOH, but this will hydrolyze your ethyl ester product. Avoid strong bases.

Issue 3: "My yield is significantly lower than expected (<50%)."

Diagnosis: You likely lost the product to the aqueous layer during workup. Corrective Action:

  • Check pH: If the workup was too basic (pH > 10), the sulfonamide proton (

    
     ~10-11) might be deprotonated, making the compound water-soluble.
    
  • Check Hydrolysis: If you used strong acid/base washes, the ester group may have hydrolyzed to the carboxylic acid, which is water-soluble at neutral/basic pH.

  • Recovery: Acidify the aqueous waste to pH 3-4 and extract with EtOAc. If you recover a solid, it is likely the hydrolyzed free acid (N-tosyl-

    
    -alanine).
    

Master Purification Logic (Flowchart)

The following decision tree outlines the logical flow for purifying the crude reaction mixture.

PurificationLogic Start Crude Reaction Mixture (Product + TsCl + Base HCl) Quench Step 1: Quench Excess TsCl (Add DMAPA or Water/Pyridine) Start->Quench Evap Step 2: Solvent Exchange (Remove Pyridine/DMF if used) Quench->Evap Dissolve Dissolve Residue in EtOAc Evap->Dissolve WashAcid Wash 1: 1M HCl (Removes Pyridine/DMAPA) Dissolve->WashAcid WashBase Wash 2: Sat. NaHCO3 (Removes TsOH) WashAcid->WashBase WashBrine Wash 3: Brine + Dry (MgSO4) WashBase->WashBrine CheckState Concentrate -> Check State WashBrine->CheckState Solid Solid Product obtained CheckState->Solid Crystalline Oil Oily Product obtained CheckState->Oil Viscous Oil Recryst Recrystallization (EtOH/Water or EtOAc/Hex) Solid->Recryst If Purity < 98% Triturate Trituration (Pentane/Hexane + Sonication) Oil->Triturate Triturate->Recryst Once Solidified

Figure 1: Purification Logic Flowchart for N-Tosyl Amino Acid Esters.

Detailed Experimental Protocols

Protocol A: Optimized Workup (The "Golden Standard")

Use this protocol to maximize yield and remove the bulk of impurities.

  • Quenching: Upon reaction completion, add water (10% of reaction volume) and stir vigorously for 30 minutes.

    • Expert Tip: If using the DMAPA method (see Issue 2), add the amine before adding water.

  • Dilution: Dilute the reaction mixture with Ethyl Acetate (EtOAc) .

    • Ratio: Use 10 mL EtOAc per gram of theoretical yield.

  • Acid Wash: Wash the organic layer with 1M HCl (

    
    ).
    
    • Purpose: Removes unreacted amine base (Pyridine/TEA) and DMAPA-sulfonamide byproducts.

    • Caution: Do not use concentrated HCl; it may hydrolyze the ester.

  • Base Wash: Wash with Saturated Aqueous

    
      (
    
    
    
    ).
    • Purpose: Removes

      
      -toluenesulfonic acid (TsOH) generated during quenching.
      
    • Check: The aqueous layer should be basic (pH ~8-9).

  • Drying: Wash with Brine (

    
    ), dry over anhydrous 
    
    
    
    or
    
    
    , filter, and concentrate under reduced pressure.
Protocol B: Crystallization (For High Purity)

If the product solidifies but is slightly colored or impure.

Solvent System: Ethanol / Water (Preferred) or Ethyl Acetate / Hexanes.

  • Dissolution: Dissolve the crude solid in the minimum amount of boiling Ethanol (95%) .[1]

  • Cloud Point: Remove from heat. Add warm Water dropwise until the solution becomes slightly turbid (cloudy).

  • Clarification: Add one drop of Ethanol to clear the solution.

  • Cooling: Allow the flask to cool to room temperature undisturbed. Then place in a fridge (

    
    ) for 4 hours.
    
  • Filtration: Collect crystals via vacuum filtration. Wash with cold Ethanol/Water (1:1).

Technical Data & Reference Tables

Table 1: Solubility Profile for Troubleshooting
SolventSolubility (25°C)Application
Ethyl Acetate HighExtraction / Dissolution
Dichloromethane HighExtraction
Ethanol / Methanol High (Hot), Mod (Cold)Recrystallization
Water NegligibleImpurity Removal (Wash)
Hexanes / Pentane LowTrituration (Inducing solid)
1M HCl (aq) NegligibleRemoving Amine Bases
Sat. NaHCO3 (aq) NegligibleRemoving TsOH
Table 2: Common Impurity Shifts (1H NMR in )
ImpurityDiagnostic Signal (

ppm)
Removal Strategy
Tosyl Chloride (TsCl) Doublets at 7.95 & 7.38 (distinct from product)Amine Quench / Hydrolysis
Tosyl Acid (TsOH) Broad singlet >8.0 (acidic H), aromatics shiftedNaHCO3 Wash
Pyridine Multiplets at 8.6, 7.6, 7.21M HCl Wash
Ethyl Acetate Quartet at 4.12, Singlet at 2.05High Vacuum / Drying

References

  • Organic Syntheses. (1954). N-Phthalyl-L-beta-phenylalanine (General procedure for amino acid protection).[2] Organic Syntheses, Coll. Vol. 4, p.730. Retrieved from [Link]

  • University of Pittsburgh. (n.d.). Summary of Common Crystallization Solvents. Retrieved from [Link]

  • National Institutes of Health (NIH). (2019). Structure and stability of beta-alanine. Retrieved from [Link]

Sources

Alternative synthesis routes for "Ethyl 3-[(4-methylbenzene)sulfonamido]propanoate"

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Synthesis of Ethyl 3-[(4-methylbenzene)sulfonamido]propanoate

Ticket ID: #TS-8842-SYN Subject: Optimization & Troubleshooting for N-Sulfonylation of


-Alanine Derivatives
Assigned Specialist:  Dr. A. Vance, Senior Application Scientist

Strategic Overview: Route Selection Matrix

Before initiating wet chemistry, select the synthesis route that aligns with your available reagents and purity requirements.[1] The target molecule, Ethyl 3-[(4-methylbenzene)sulfonamido]propanoate (CAS: 6050-04-0), combines a tosyl protecting group with a


-alanine ester backbone.[1]

Decision Logic:

  • Scenario A (High Reliability/Standard): Use Route 1 (Nucleophilic Substitution) .[1] This is the industry standard for sulfonamide synthesis. It is robust but generates stoichiometric salt waste.

  • Scenario B (Green Chemistry/Atom Economy): Use Route 2 (Aza-Michael Addition) .[1] This is a 100% atom-economical addition reaction, ideal for scale-up if you have p-toluenesulfonamide available.

  • Scenario C (Raw Material Constraints): Use Route 3 (Fischer Esterification) .[1] If you only have N-tosyl-

    
    -alanine (acid), proceed directly to esterification.[1]
    

RouteSelection Start Start: Select Precursors Q1 Do you have Beta-Alanine Ethyl Ester? Start->Q1 Q2 Do you have p-Toluenesulfonamide? Q1->Q2 No Route1 ROUTE 1: Nucleophilic Substitution (TsCl + Amine) Q1->Route1 Yes Route2 ROUTE 2: Aza-Michael Addition (TsNH2 + Ethyl Acrylate) Q2->Route2 Yes Route3 ROUTE 3: Esterification (Acid + EtOH) Q2->Route3 No (Have Acid)

Figure 1: Strategic decision tree for selecting the optimal synthesis pathway based on precursor availability.

Technical Protocols & Methodologies

Protocol A: Nucleophilic Substitution (The "Standard")

Best for: Small scale, high purity requirements.[1]

Reaction Principle: The nucleophilic amine of


-alanine ethyl ester attacks the electrophilic sulfur of p-toluenesulfonyl chloride (TsCl). A base is required to scavenge the HCl byproduct and drive the equilibrium.

Reagents:

  • 
    -Alanine ethyl ester hydrochloride (1.0 equiv)[1]
    
  • p-Toluenesulfonyl chloride (TsCl) (1.1 equiv)[1]

  • Triethylamine (TEA) or Pyridine (2.5 equiv)[1]

  • Dichloromethane (DCM) (anhydrous)[2]

Step-by-Step Workflow:

  • Salt Liberation: Suspend

    
    -alanine ethyl ester HCl in DCM at 0°C. Add TEA dropwise. The solution will clear as the free amine is liberated.
    
  • Addition: Add TsCl portion-wise over 20 minutes. Critical: Keep T < 5°C to prevent hydrolysis of TsCl by adventitious moisture.

  • Reaction: Warm to Room Temperature (RT) and stir for 4–6 hours. Monitor via TLC (Hexane:EtOAc 2:1).[1]

  • Quench: Add water to hydrolyze excess TsCl.

  • Workup: Wash organic layer with 1M HCl (to remove excess TEA), then Sat. NaHCO

    
    , then Brine.[1][2][3] Dry over Na
    
    
    
    SO
    
    
    .

Data Summary:

Parameter Specification
Typical Yield 85–95%
Reaction Time 4–6 Hours

| Key Impurity | p-Toluenesulfonic acid (removable via basic wash) |

Protocol B: Aza-Michael Addition (The "Green Route")

Best for: Scale-up, avoiding chlorinated solvents.[1]

Reaction Principle: The sulfonamide nitrogen is deprotonated (or activated) to attack the


-carbon of ethyl acrylate.

Reagents:

  • p-Toluenesulfonamide (1.0 equiv)

  • Ethyl Acrylate (1.2 equiv)[1]

  • Catalyst: DBU (10 mol%) or Triphenylphosphine (10 mol%)[1]

  • Solvent: Acetonitrile or solvent-free (neat)[1]

Step-by-Step Workflow:

  • Mix: Combine p-toluenesulfonamide and ethyl acrylate in the reaction vessel.

  • Catalyze: Add DBU. If running neat, ensure efficient stirring as the mixture may become viscous.[1]

  • Heat: Reflux (approx. 80°C) for 12–24 hours.

  • Workup: Evaporate excess ethyl acrylate under reduced pressure.

  • Purification: Recrystallize from Ethanol/Water if necessary.

Data Summary:

Parameter Specification
Typical Yield 75–90%
Reaction Time 12–24 Hours

| Key Impurity | Bis-addition product (rare due to sterics) |

Troubleshooting Center (FAQ)

Ticket #101: "My product is an oil, but it should be a solid."

  • Diagnosis: This is a common issue caused by residual solvent (DCM or Ethyl Acrylate) or trace impurities (TEA salts) preventing crystallization.[1]

  • Solution:

    • Place the oil under high vacuum (< 1 mbar) for 4 hours at 40°C.

    • If it remains an oil, induce crystallization by adding a seed crystal or scratching the flask wall with a glass rod in the presence of cold Hexane/Ether (9:1).[1]

    • Check NMR for residual solvent peaks.

Ticket #102: "Low yield in the TsCl route (Protocol A)." [1]

  • Diagnosis: Likely caused by hydrolysis of TsCl before it could react with the amine. This happens if the DCM was wet or the reagents were old.

  • Solution:

    • Ensure DCM is anhydrous (distilled over CaH

      
       or from a solvent system).[1]
      
    • Increase TsCl equivalents to 1.2–1.3.

    • Verify the quality of the amine source (ensure the HCl salt is not wet).

Ticket #103: "I see a new spot on TLC that isn't product or starting material."

  • Diagnosis:

    • In Route A: Likely p-Toluenesulfonic acid (TsOH) from hydrolysis.[1] It will streak near the baseline.

    • In Route B: Could be the retro-Michael product (reversion) or polymerization of ethyl acrylate.

  • Solution:

    • Route A: Wash the organic layer thoroughly with Sat. NaHCO

      
      . TsOH is water-soluble as a salt.
      
    • Route B: Add a radical inhibitor (hydroquinone) to the reaction to prevent acrylate polymerization.

QC & Validation: Self-Validating the Structure

To confirm you have synthesized Ethyl 3-[(4-methylbenzene)sulfonamido]propanoate , verify these diagnostic signals.

1H NMR (CDCl


, 400 MHz) Expectations: 
  • 
     7.75 (d, 2H):  Tosyl aromatic protons (ortho to sulfonyl).[1]
    
  • 
     7.30 (d, 2H):  Tosyl aromatic protons (meta to sulfonyl).[1]
    
  • 
     5.10 (t, 1H):  N-H proton (broad, exchangeable).[1]
    
  • 
     4.10 (q, 2H):  Ethyl ester -O-CH
    
    
    
    -CH
    
    
    .[1]
  • 
     3.20 (q, 2H): 
    
    
    
    -methylene protons (-NH-CH
    
    
    -).[1]
  • 
     2.50 (t, 2H): 
    
    
    
    -methylene protons (-CH
    
    
    -CO-).[1]
  • 
     2.43 (s, 3H):  Tosyl methyl group.[1]
    

ValidationFlow Sample Crude Product TLC TLC Check (Hex:EtOAc 2:1) Sample->TLC NMR 1H NMR (Diagnostic Ts/Et peaks) TLC->NMR Single Spot? Status Validation Status NMR->Status Integrals Match?

Figure 2: Quality Control workflow for rapid product validation.

References

  • BenchChem. (2025).[1][2] An In-depth Technical Guide to p-Toluenesulfonyl Chloride: Properties, Synthesis, and Applications.[1]Link[1]

  • Organic Chemistry Portal. (2023).[1] Synthesis of Sulfonamides - Recent Literature.Link

  • Reddy, B. M., et al. (2009).[1] "Aza-Michael Mono-addition Using Acidic Alumina under Solventless Conditions." PMC (National Institutes of Health).[1]Link[1]

  • Royal Society of Chemistry. (2013).[1] "Environmentally-friendly processing of thermosets by two-stage sequential aza-Michael addition." Polymer Chemistry.Link[1]

  • PubChem. (2025).[1][4] "4-Methylbenzene-1-sulfonic acid--benzyl beta-alaninate (Compound Summary)." National Library of Medicine.Link[1]

Sources

Technical Support Center: Detosylation of Ethyl 3-[(4-methylbenzene)sulfonamido]propanoate

Author: BenchChem Technical Support Team. Date: March 2026

The following guide is structured as a Technical Support Center resource, designed for immediate application by research scientists.

Case ID: TS-CHEM-8291 Subject: Chemoselective Cleavage of


-Tosyl Group in the Presence of an Ethyl Ester
Molecule:  Ethyl 3-[(4-methylbenzene)sulfonamido]propanoate (

) Target Product: Ethyl 3-aminopropanoate (as free base or salt)

Executive Summary & Method Selection

The Challenge: The sulfonamide bond (


) is kinetically stable and typically requires harsh reductive or acidic conditions to cleave.[1][2] However, your substrate contains an ethyl ester , which is susceptible to:
  • Hydrolysis (under strong acid/base).

  • Reduction (under strong dissolving metal conditions).

  • Transesterification (if using alcohols like MeOH as solvents).

Recommendation Strategy: We recommend Samarium(II) Iodide (


)  as the primary method due to its exceptional chemoselectivity. Magnesium in Methanol (

)
is a robust secondary option but carries a risk of transesterification.
Method Comparison Table
FeatureMethod A: SmI2 / Amine / H2O Method B: Mg / MeOH Method C: HBr / Phenol
Primary Mechanism Single Electron Transfer (SET)Single Electron Transfer (SET)Acidolysis
Reagent Cost HighLowLow
Ester Stability Excellent (Preserved)Good (Risk of

exchange)
Poor (Risk of hydrolysis)
Reaction Time < 1 hour (Instantaneous)1–12 hours2–24 hours
Scalability Gram scaleMulti-gram/Kilo scaleMulti-gram scale
Recommendation High Priority Alternative Last Resort

Experimental Protocols

Protocol A: The "Gold Standard" (SmI2 / Amine / H2O)

Best for: High-value intermediates requiring strict ester preservation.

Mechanism: The addition of water and an amine (like pyrrolidine or triethylamine) to


 dramatically increases its reduction potential (up to -2.8 V) and protonating ability, allowing for the instantaneous reductive cleavage of sulfonamides under mild conditions.

Reagents:

  • Substrate: 1.0 equiv

  • 
    : 6.0 equiv (0.1 M in THF)
    
  • Amine (Pyrrolidine or

    
    ): 12.0 equiv
    
  • Water: 12.0 equiv

  • Solvent: Dry THF

Step-by-Step Workflow:

  • Preparation: Dissolve the substrate (Ethyl 3-[(4-methylbenzene)sulfonamido]propanoate) in dry THF under an inert atmosphere (

    
     or Ar).
    
  • Amine/Water Addition: Add the amine and water to the substrate solution. Note: No reaction occurs yet.

  • Reduction: Add the

    
     solution (0.1 M in THF) dropwise to the stirred mixture at room temperature.
    
    • Observation: The deep blue color of

      
       will fade to yellow/white upon contact.
      
    • Endpoint: Continue addition until the blue color persists for at least 1 minute, indicating excess

      
      .
      
  • Quench: Dilute with ethyl acetate and add saturated aqueous

    
     (to quench 
    
    
    
    ) and
    
    
    .
  • Workup: Extract with EtOAc. Wash organic layers with brine. Dry over

    
    .
    
  • Purification: The amine product may be water-soluble. If the free base is volatile or water-soluble, consider isolating as the HCl salt by bubbling HCl gas into the dried organic layer.

Protocol B: The "Workhorse" (Mg / MeOH)

Best for: Large-scale reactions where reagent cost is a factor.

Critical Alert - Transesterification: Using Methanol (MeOH) as the solvent with a magnesium alkoxide intermediate can lead to the exchange of your Ethyl ester to a Methyl ester.

  • Mitigation: To strictly preserve the ethyl group, use Ethanol (EtOH) as the solvent. However, the reaction is significantly slower in EtOH. If the methyl ester is acceptable, use MeOH for best results.

Reagents:

  • Substrate: 1.0 equiv

  • Magnesium turnings (or powder): 5–10 equiv

  • Solvent: Anhydrous Methanol (or Ethanol)

  • Activator: Iodine (catalytic crystal) or mild sonication

Step-by-Step Workflow:

  • Dissolution: Dissolve the substrate in anhydrous MeOH (0.1 M concentration).

  • Activation: Add Mg turnings. If the Mg is oxidized, add a single crystal of iodine or apply ultrasound for 5 minutes to initiate surface activation.

  • Reaction: Stir vigorously at room temperature.

    • Gas Evolution: Hydrogen gas evolution is normal. Ensure proper venting.

    • Monitoring: Monitor by TLC.[3] If the reaction stalls, add more Mg (2 equiv) and sonicate.

  • Quench: Once complete, pour the mixture into ice-cold saturated

    
    .
    
  • Workup: Extract immediately with

    
     or EtOAc.
    
    • Note: Do not leave the product in the basic Mg(OMe)2 mixture for long to avoid ester hydrolysis.

Troubleshooting & FAQs

Q1: My ester hydrolyzed to the carboxylic acid. What went wrong?

  • Cause A (Acidic Method): If you used HBr/AcOH, the acid concentration and heat likely hydrolyzed the ester.

  • Cause B (Mg/MeOH): If the workup was delayed, the basic magnesium methoxide generated during the reaction can saponify the ester.

  • Fix: Switch to Protocol A (

    
    ). If using Protocol B, quench immediately into buffered 
    
    
    
    at 0°C.

Q2: I isolated the Methyl ester instead of the Ethyl ester.

  • Cause: You used Protocol B with Methanol. The methoxide ion attacked the ethyl ester.

  • Fix: Use Ethanol in Protocol B (reaction will be slower) or switch to Protocol A (THF solvent).

Q3: The reaction is stuck at 50% conversion using Mg/MeOH.

  • Cause: Magnesium surface passivation.

  • Fix: Add fresh Mg powder and apply sonication . Sonication mechanically cleans the Mg surface, exposing fresh metal for the Single Electron Transfer (SET).

Q4: Can I use Sodium Naphthalenide?

  • Answer: No. Sodium Naphthalenide is a very strong reducing agent (approx -2.5 V) and will likely attack the ester functionality, leading to reduction to the alcohol or polymerization.

Visualized Mechanisms & Workflows

Method Selection Decision Tree

MethodSelection Start Start: Detosylation of N-Ts Beta-Alanine Ethyl Ester CheckEquipment Is SmI2 available? Start->CheckEquipment SmI2_Path Protocol A: SmI2/Amine/H2O CheckEquipment->SmI2_Path Yes (Recommended) Mg_Path Is Transesterification (Et -> Me) acceptable? CheckEquipment->Mg_Path No Mg_MeOH Protocol B1: Mg / MeOH (Fast, yields Methyl Ester) Mg_Path->Mg_MeOH Yes Mg_EtOH Protocol B2: Mg / EtOH (Slow, preserves Ethyl Ester) Mg_Path->Mg_EtOH No HBr_Path Protocol C: HBr / Phenol (Risk of Hydrolysis) Mg_Path->HBr_Path If Mg fails

Caption: Decision matrix for selecting the optimal detosylation protocol based on equipment availability and ester tolerance.

Mechanism of SmI2-Mediated Cleavage[4]

SmI2Mechanism Substrate Ts-NH-R RadicalAnion [Ts-NH-R]•- Substrate->RadicalAnion SET 1 SmI2 SmI2 + H2O/Amine (Strong Reductant) SmI2->RadicalAnion Cleavage N-S Bond Scission RadicalAnion->Cleavage Products Ts- + •NH-R Cleavage->Products Final H2N-R (Amine) Products->Final SET 2 + Protonation

Caption: Simplified SET mechanism showing the reductive cleavage of the sulfonamide bond by Samarium(II).

References

  • Hilmersson, G., et al. (2009). "Instantaneous Deprotection of Tosylamides and Esters with SmI2/Amine/Water." Organic Letters, 11(11), 2483–2486. Link

    • Key Insight: Establishes the SmI2/Amine/Water protocol as a mild, instantaneous method comp
  • Pak, C. S., et al. (2004).[4] "Magnesium in Methanol (Mg/MeOH) in Organic Syntheses." Current Organic Chemistry, 8(13), 1263-1287.[4]

    • Key Insight: Reviews the Mg/MeOH method, noting its utility for desulfonylation and potential for ester reduction/transesterific
  • Vedejs, E., & Lin, S. (1994). "Deprotection of arenesulfonamides with samarium iodide." The Journal of Organic Chemistry, 59(7), 1602–1603. Link

    • Key Insight: Early foundational work on SmI2 cleavage of sulfonamides.
  • Greene, T. W., & Wuts, P. G. M.Protective Groups in Organic Synthesis. Wiley-Interscience.

    • Key Insight: General reference for sulfonamide stability and classic deprotection methods like HBr/AcOH.[2]

Sources

Technical Support Center: Spectroscopic Identification of Impurities in Ethyl 3-[(4-methylbenzene)sulfonamido]propanoate

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Analytical Support Center for sulfonamide synthesis. This hub provides drug development professionals and analytical chemists with troubleshooting frameworks for identifying process-related impurities and degradation products in Ethyl 3-[(4-methylbenzene)sulfonamido]propanoate (also known as Ethyl N-tosyl-


-alaninate).

The methodologies detailed here align with regulatory expectations, specifically the ICH Q3A(R2) guidelines for the identification and qualification of impurities in new drug substances [1].

Section 1: Frequently Asked Questions (FAQs) on Spectroscopic Anomalies

Q1: My LC-MS analysis shows a prominent impurity peak with an


 of 426.1 

. The target mass for my product is 272.1. What is this byproduct, and how did it form?
A1: This mass corresponds to the N,N-bis-tosyl derivative (Ethyl 3-[bis(4-methylbenzenesulfonyl)amino]propanoate). Causality: While the sulfonamide nitrogen in your target product is less nucleophilic than the starting primary amine (ethyl

-alaninate), it retains weak nucleophilicity. If the reaction is conducted with an excess of p-toluenesulfonyl chloride (TsCl) and a strong base (e.g., triethylamine or NaOH), the deprotonated sulfonamide can attack a second equivalent of TsCl. Spectroscopic Confirmation: In the

H NMR spectrum, the characteristic broad singlet of the secondary amine N-H (typically around

5.2 ppm in CDCl

) will be completely absent. Furthermore, the integration ratio of the tosyl methyl protons (

~2.4 ppm) to the ethyl ester methyl protons (

~1.2 ppm) will double from 3:3 to 6:3.

Q2: During


H NMR analysis of my crude batch, I observe my product signals, but the ethyl ester signals (quartet at 

4.1, triplet at

1.2) are missing in a highly polar impurity fraction isolated via prep-HPLC. What happened?
A2: You have isolated N-Tosyl-

-alanine
, the ester hydrolysis degradation product. Causality: Ester linkages are highly susceptible to hydrolysis under both strongly acidic and strongly basic aqueous workup conditions. If your reaction quenching or extraction steps involved prolonged exposure to aqueous NaOH or HCl, the ethyl ester cleaves to yield the corresponding carboxylic acid. Spectroscopic Confirmation: The

H NMR will entirely lack the ethyl group signals. Additionally, a broad, highly deshielded singlet corresponding to the carboxylic acid proton may appear between

10.0–12.0 ppm (solvent dependent, often exchanged and invisible in D

O/CD

OD). LC-MS will show an

peak at

242.0 in negative ion mode.

Q3: I see a singlet at


 2.45 ppm and two doublets in the aromatic region (

~7.3 and ~7.8 ppm), but there are no aliphatic backbone signals. Is this unreacted TsCl?
A3: It could be unreacted TsCl, but it is more likely p-Toluenesulfonic acid (TsOH) , the hydrolysis product of TsCl. Causality: TsCl reacts rapidly with ambient moisture or aqueous bases during workup to form TsOH. Differentiation: TsCl and TsOH can be distinguished by their chemical shifts and solubility. The electron-withdrawing sulfonyl chloride group in TsCl deshields the ortho aromatic protons more severely (

~7.9 ppm in CDCl

) compared to the sulfonate group in TsOH (

~7.7 ppm). Furthermore, TsOH is highly water-soluble and typically elutes near the void volume in reversed-phase LC, whereas TsCl is lipophilic and elutes much later.

Section 2: Quantitative Spectroscopic Data

To facilitate rapid identification, Table 1 summarizes the expected


H NMR chemical shifts for the target API and its most common process impurities. Chemical shifts are referenced to residual non-deuterated solvent peaks (e.g., CDCl

at

7.26 ppm) [2].

Table 1: Diagnostic


H NMR Signals (in CDCl

, 400 MHz) for Ethyl N-tosyl-

-alaninate and Common Impurities
CompoundTosyl-CH

(s)
Tosyl-Ar (d, d)N-H (br t)N-CH

(q)
CO-CH

(t)
Ester-CH

(q)
Ester-CH

(t)
Target Product 2.43 ppm (3H)7.31, 7.75 ppm (4H)5.25 ppm (1H)3.18 ppm (2H)2.52 ppm (2H)4.12 ppm (2H)1.24 ppm (3H)
N,N-Bis-tosyl Impurity 2.45 ppm (6H)7.35, 7.85 ppm (8H)Absent3.40 ppm (2H)*2.65 ppm (2H)4.10 ppm (2H)1.22 ppm (3H)
N-Tosyl-

-alanine
2.43 ppm (3H)7.32, 7.76 ppm (4H)5.40 ppm (1H)3.15 ppm (2H)2.58 ppm (2H)AbsentAbsent
p-Toluenesulfonic Acid 2.38 ppm (3H)7.25, 7.70 ppm (4H)N/AAbsentAbsentAbsentAbsent

*Note: The N-CH


 signal in the bis-tosyl derivative often shifts downfield and simplifies to a triplet due to the lack of coupling with the N-H proton.

Section 3: Experimental Workflows and Protocols

To ensure regulatory compliance, impurity profiling must follow a self-validating system where analytical thresholds dictate the required level of structural elucidation.

DegradationPathway SM1 p-Toluenesulfonyl Chloride (TsCl) Product Ethyl N-tosyl-β-alaninate (Target API) SM1->Product Base, Solvent ImpA p-Toluenesulfonic Acid (Hydrolysis) SM1->ImpA H2O SM2 Ethyl β-alaninate SM2->Product ImpB N,N-Bis-tosyl Derivative (Over-reaction) Product->ImpB Excess TsCl ImpC N-Tosyl-β-alanine (Ester Cleavage) Product->ImpC Strong Base/Acid H2O

Caption: Formation pathways of common impurities during Ethyl N-tosyl-β-alaninate synthesis.

Standard Operating Procedure: ICH Q3A Compliant Impurity Isolation and Identification

This protocol outlines the step-by-step methodology for isolating and identifying unknown impurities exceeding the 0.10% identification threshold [1].

Step 1: Primary Screening via LC-UV-MS

  • Prepare a 1.0 mg/mL solution of the crude batch in HPLC-grade Acetonitrile/Water (50:50).

  • Inject 10

    
    L onto a C18 Reversed-Phase column (e.g., 2.1 x 100 mm, 1.7 
    
    
    
    m).
  • Run a gradient from 5% to 95% Acetonitrile (with 0.1% Formic Acid) over 15 minutes.

  • Monitor UV absorbance at 254 nm (optimal for the tosyl chromophore) and acquire full-scan ESI-MS data in both positive and negative modes.

  • Self-Validation Check: Ensure mass balance. The sum of the area percent of all peaks (including the API) should approximate 100%. If not, highly polar impurities (like TsOH) may be eluting in the void volume, or highly lipophilic impurities may be retained on the column.

Step 2: Preparative HPLC Isolation

  • Scale up the analytical gradient to a Preparative C18 column (e.g., 21.2 x 250 mm, 5

    
    m).
    
  • Perform multiple injections of a concentrated crude sample (e.g., 50 mg/mL).

  • Collect fractions corresponding to the unknown impurity peak using mass-directed or UV-directed auto-fractionation.

  • Lyophilize (freeze-dry) the pooled fractions to remove water and volatile buffers (formic acid). Caution: Do not use rotary evaporation at high heat, as this may induce artificial degradation (e.g., ester hydrolysis).

Step 3: Spectroscopic Elucidation (NMR)

  • Dissolve 2–5 mg of the lyophilized impurity in 0.6 mL of deuterated chloroform (CDCl

    
    ) or DMSO-
    
    
    
    .
  • Acquire a standard 1D

    
    H NMR spectrum (minimum 16 scans, 400 MHz).
    
  • Acquire a 1D

    
    C NMR spectrum (minimum 512 scans).
    
  • If overlapping signals occur (e.g., aliphatic multiplets), acquire 2D COSY (Correlation Spectroscopy) to map the spin systems of the

    
    -alanine backbone, and HSQC (Heteronuclear Single Quantum Coherence) to link protons to their directly attached carbons.
    
  • Self-Validation Check: Compare the residual solvent peaks against established literature values[3] to ensure accurate chemical shift referencing and rule out solvent contamination as a false "impurity."

ImpurityWorkflow Start Crude Batch Analysis (LC-UV-MS / NMR) ReportThresh Impurity > 0.05%? (Reporting Threshold) Start->ReportThresh Ignore Do Not Report (Routine Monitoring) ReportThresh->Ignore No IdThresh Impurity > 0.10%? (Identification Threshold) ReportThresh->IdThresh Yes ReportOnly Report Impurity (No ID Required) IdThresh->ReportOnly No Isolate Prep-HPLC Isolation & Spectroscopic ID (NMR/HRMS) IdThresh->Isolate Yes QualThresh Impurity > 0.15%? (Qualification Threshold) Isolate->QualThresh IdOnly Document Structure (No Tox Data Required) QualThresh->IdOnly No Qualify Toxicological Qualification & Method Validation QualThresh->Qualify Yes

Caption: ICH Q3A(R2) Decision Tree for Impurity Identification and Qualification.

References

  • International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). "ICH Q3A(R2) Impurities in New Drug Substances." ICH Quality Guidelines, 2006. URL:[Link]

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. "NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities." Journal of Organic Chemistry, 1997, 62(21), 7512-7515. URL:[Link]

  • Fulmer, G. R., et al. "NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry." Organic Process Research & Development, 2015, 19(11), 1711-1713. URL:[Link]

Technical Support Center: Stability & Handling of Ethyl 3-[(4-methylbenzene)sulfonamido]propanoate

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As drug development professionals and synthetic chemists, working with bifunctional molecules requires a precise understanding of how different moieties react under varying environmental conditions.

Ethyl 3-[(4-methylbenzene)sulfonamido]propanoate (commonly known as ethyl 3-(tosylamino)propanoate) contains two distinct functional groups: an ethyl ester and a tosylamide (sulfonamide). The causality of its stability—or lack thereof—is entirely dictated by the orthogonal reactivity of these two groups.

Below is our comprehensive troubleshooting guide, mechanistic breakdown, and validated protocols for handling this compound.

Quantitative Stability & Speciation Profile

To predict the behavior of this molecule in your assays or synthetic steps, you must account for both hydrolysis rates and protonation states. The data below summarizes the compound's physical and chemical state across the pH spectrum.

pH RangeEster StatusSulfonamide StatusDominant Molecular SpeciesAqueous Solubility
pH < 4 (Acidic)Slow Hydrolysis (Reversible)Protonated (Neutral)Intact Ester

Free Acid
Very Low
pH 4 – 8 (Neutral)Highly StableProtonated (Neutral)Intact EsterLow (Hydrophobic)
pH 9 – 11 (Mild Base)Rapid Hydrolysis (Irreversible)Deprotonated (Anionic)Carboxylate Salt + Sulfonamide AnionHigh
pH > 12 (Strong Base)Instant SaponificationDeprotonated (Anionic)Carboxylate Salt + Sulfonamide AnionVery High
Troubleshooting & FAQs

Q1: Why does my compound degrade rapidly in basic biological buffers (pH > 9)? A: You are observing base-catalyzed ester hydrolysis, commonly known as saponification. Under basic conditions, the hydroxide ion acts as a strong nucleophile, attacking the electrophilic carbonyl carbon of the ethyl ester to form a tetrahedral intermediate. When the ethoxide leaving group is eliminated, it immediately deprotonates the newly formed carboxylic acid. Because the resulting carboxylate salt and ethanol cannot recombine, this degradation pathway is strictly irreversible[1].

Q2: I observed increased aqueous solubility and an altered HPLC retention time at pH 9.5, even before the ester hydrolyzed. What happened? A: This is a classic speciation shift driven by the sulfonamide's pKa. While sulfonamides are generally neutral at physiological pH, the N-H proton of the tosylamino group is mildly acidic, possessing a pKa of approximately 10[2]. As your buffer approaches pH 10, the nitrogen deprotonates to form a highly polar sulfonamide anion. This drastically increases aqueous solubility and decreases retention time on a reverse-phase C18 column, even while the ester remains momentarily intact.

Q3: Is the compound stable in strong acids (e.g., 1M HCl)? A: Partially. The sulfonamide linkage is exceptionally stable to acidic hydrolysis. The sulfur atom is sterically shielded, and the nitrogen's lone pair is strongly delocalized into the sulfonyl group, making the S-N bond highly resistant to cleavage[3]. However, the ethyl ester will undergo acid-catalyzed hydrolysis. Unlike basic saponification, acidic hydrolysis is an equilibrium process driven by the concentration of water[4].

Q4: How do I completely deprotect the tosyl group to get the free amine? A: Standard aqueous acidic or basic conditions will fail; they will only hydrolyze the ester. To cleave the robust S-N bond of a tosyl group, you must use extremely harsh conditions (e.g., refluxing concentrated HBr/Acetic acid for 24+ hours) or dissolving metal reduction (e.g., Sodium in liquid ammonia or Samarium(II) iodide).

Mechanistic Workflows & Logical Pathways

Understanding the exact flow of electrons and speciation logic is critical for designing robust extraction and purification protocols.

G A Intact Ester (Ethyl 3-(tosylamino)propanoate) B Tetrahedral Intermediate (Nucleophilic Addition) A->B + OH- (Basic Buffer) C Carboxylate Salt + EtOH (Saponification Product) B->C Alkoxide Elimination D Free Carboxylic Acid (3-(tosylamino)propanoic acid) C->D + H+ (Acid Workup)

Base-catalyzed saponification of ethyl 3-(tosylamino)propanoate.

G Start Ethyl 3-(tosylamino)propanoate Acid Acidic (pH < 4) Start->Acid Neutral Neutral (pH 4 - 8) Start->Neutral Basic Basic (pH > 9) Start->Basic Acid_Result Ester Hydrolysis (Reversible) Sulfonamide Intact Acid->Acid_Result Neutral_Result Fully Stable Highly Hydrophobic Neutral->Neutral_Result Basic_Result Ester Saponification (Irreversible) Sulfonamide Deprotonated Basic->Basic_Result

pH-dependent stability and speciation logic for the compound.

Validated Experimental Protocols
Protocol A: Selective Saponification (Ester Hydrolysis)

This protocol allows you to selectively hydrolyze the ester to yield 3-(tosylamino)propanoic acid while leaving the sulfonamide entirely intact.

Causality & Self-Validation: We utilize a mixed solvent system (THF/MeOH/Water) because the starting ester is highly hydrophobic, while the hydroxide reagent is strictly aqueous. The critical step is the acidic workup: the pKa of the newly formed carboxylic acid is ~4.5, and the sulfonamide N-H is ~10. Dropping the pH to 2 ensures both functional groups are fully protonated, rendering the target molecule neutral and allowing it to partition cleanly into the organic extraction layer.

  • Solvation: Dissolve 1.0 equivalent of Ethyl 3-(tosylamino)propanoate (e.g., 500 mg) in 10 mL of a 1:1 mixture of Tetrahydrofuran (THF) and Methanol.

  • Reagent Addition: Slowly add 2.0 equivalents of 1M aqueous Lithium Hydroxide (LiOH).

  • Reaction Monitoring: Stir the biphasic mixture vigorously at room temperature for 2–4 hours. Validate completion via Thin Layer Chromatography (TLC) using a Hexanes:Ethyl Acetate (1:1) mobile phase. The starting ester will elute at Rf ~0.6, while the product will remain at the baseline (Rf 0.0) as a highly polar carboxylate salt.

  • Concentration: Once the ester is consumed, remove the THF and Methanol under reduced pressure (rotary evaporation) to leave only the aqueous layer.

  • Acidic Workup (Critical Step): Cool the aqueous layer in an ice bath. Dropwise, add 1M HCl until the solution reaches pH 2 (verify with pH paper). A white precipitate of the free carboxylic acid should form.

  • Extraction: Extract the aqueous layer three times with 15 mL of Ethyl Acetate.

  • Isolation: Combine the organic layers, wash with brine, dry over anhydrous Sodium Sulfate (

    
    ), filter, and concentrate to yield pure 3-(tosylamino)propanoic acid.
    
Protocol B: HPLC Stability Profiling

Use this protocol to determine the exact half-life of the compound in your specific biological buffers.

  • Stock Preparation: Prepare a 1 mg/mL stock solution of the ester in pure HPLC-grade Acetonitrile.

  • Buffer Dilution: Dilute the stock 1:10 (to 100 µg/mL) into three separate vials containing your target buffers: 0.1M HCl (pH 1), PBS (pH 7.4), and 0.1M Carbonate buffer (pH 10).

  • Incubation: Seal the vials and incubate at 37°C in a shaking water bath.

  • Sampling: At

    
     and 
    
    
    
    hours, withdraw a 50 µL aliquot from each vial. Immediately quench the pH 10 sample with 5 µL of 1M HCl to halt saponification.
  • Analysis: Inject 10 µL onto a C18 Reverse-Phase HPLC column. Use a gradient of Water (0.1% TFA) and Acetonitrile (0.1% TFA). Track the disappearance of the ester peak and the emergence of the more polar carboxylic acid peak.

References
  • Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. PMC.
  • Basic Hydrolysis of Esters - Saponific
  • 17.4: Hydrolysis of Esters and Amides. Chemistry LibreTexts.
  • Research Progress and Prospects of Modified Biochar in the Adsorption and Degrad

Sources

Validation & Comparative

"Ethyl 3-[(4-methylbenzene)sulfonamido]propanoate" vs. other amino protecting groups

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a technical comparison of Ethyl 3-[(4-methylbenzene)sulfonamido]propanoate (N-Tosyl-β-alanine ethyl ester) against standard amino protecting group strategies.

Executive Summary

Ethyl 3-[(4-methylbenzene)sulfonamido]propanoate represents the Sulfonamide (Tosyl) class of amino protection.[1] Unlike the transient carbamate groups (Boc, Fmoc) used in standard peptide synthesis, the Tosyl group forms a "fortress-like" bond with nitrogen.

  • Primary Use: When the amine must survive extreme conditions (strong acids, bases, nucleophiles) or requires N-alkylation (e.g., Fukuyama-type synthesis).

  • Critical Trade-off: It offers superior stability but requires harsh reductive deprotection (e.g., Sodium/Liquid Ammonia), making it orthogonal but often incompatible with sensitive substrates compared to Boc or Fmoc.

Part 1: The Molecule & Its Class

Chemical Identity:

  • Systematic Name: Ethyl 3-[(4-methylbenzene)sulfonamido]propanoate

  • Common Name:

    
    -Tosyl-
    
    
    
    -alanine ethyl ester
  • Structure:

    
    
    
  • Role: A

    
    -amino acid derivative where the amine is masked by a 
    
    
    
    -Toluenesulfonyl (Tosyl/Ts) group.

Mechanism of Protection: The sulfonyl group acts as a powerful electron-withdrawing group (EWG), rendering the nitrogen non-nucleophilic and extremely stable against hydrolysis.

Part 2: Comparative Analysis (Tosyl vs. Boc vs. Fmoc)

The following table contrasts the Tosyl strategy (exemplified by your molecule) with the industry standards.

FeatureTosyl (Ts) Boc (tert-Butyloxycarbonyl) Fmoc (Fluorenylmethoxycarbonyl)
Stability Class High (The "Fortress") Moderate (Acid Labile)Moderate (Base Labile)
Acid Stability Stable to TFA, HCl, HBrCleaved by TFA, HClStable to TFA, HCl
Base Stability Stable to Piperidine, NaOHStable to BasesCleaved by Piperidine, DBU
Deprotection Reductive: Na/NH

(l), Naphthalene/Na
Acidic: TFA (25-50%), HCl/DioxaneBasic: 20% Piperidine in DMF
Primary Utility Complex synthesis requiring N-alkylation; Side-chain protection (Arg)Solid Phase Peptide Synthesis (SPPS); Acid-sensitive synthesisStandard SPPS; Base-sensitive synthesis
Atom Economy Poor (Reagents hard to recycle)Good (Isobutene/CO

byproducts)
Fair (Dibenzofulvene byproduct)
Why Choose Tosyl (Your Molecule)?
  • N-Alkylation Capability (Fukuyama Protocol): Unlike Boc or Fmoc, the sulfonamide nitrogen in your molecule is acidic (

    
    ). It can be deprotonated by mild bases (e.g., 
    
    
    
    ) and alkylated with alkyl halides. This allows for the synthesis of secondary amines or peptoids , which is difficult with carbamates.
  • Orthogonality: The Tosyl group survives the deprotection conditions of both Boc (Acid) and Fmoc (Base). It allows you to work on other parts of the molecule while keeping the amine "permanently" locked until the final step.

Part 3: Experimental Protocols

Synthesis of Ethyl 3-[(4-methylbenzene)sulfonamido]propanoate

Use this protocol to generate the protected intermediate.

  • Reagents:

    
    -Alanine ethyl ester HCl, Tosyl Chloride (TsCl), Triethylamine (TEA), DCM.
    
  • Protocol:

    • Dissolve

      
      -alanine ethyl ester HCl (1.0 equiv) in dry DCM (
      
      
      
      ).
    • Add TEA (2.5 equiv) and cool to

      
      .
      
    • Add TsCl (1.1 equiv) portion-wise.

    • Warm to RT and stir for 4–12 hours.

    • Workup: Wash with

      
       HCl, sat. 
      
      
      
      , and brine.[2] Dry over
      
      
      .[1]
    • Yield: Typically >90% as a white solid/oil.[2]

Deprotection (The Challenge)

Warning: This requires harsh conditions.[3] Ensure your substrate (the ethyl ester and carbon chain) can survive reductive environments.

Method A: Sodium in Liquid Ammonia (Birch-type)

  • Mechanism: Solvated electrons cleave the

    
     bond.
    
  • Protocol:

    • Condense

      
       (approx. 20 mL/mmol) at 
      
      
      
      .
    • Dissolve the Tosyl-protected amine in a minimal amount of THF and add to the

      
      .
      
    • Add Sodium metal (Na) in small pieces until a deep blue color persists for 15 mins.

    • Quench with solid

      
       (color disappears).
      
    • Evaporate

      
       under a stream of nitrogen.
      
    • Extract the free amine.

Method B: Electrochemical Cleavage (Milder)

  • Recent advances allow cleavage using Anthracene as a mediator in an electrochemical cell, avoiding liquid ammonia [1].

Part 4: Decision Logic & Orthogonality

The diagram below illustrates where the Tosyl group fits in a multi-step synthesis strategy.

ProtectingGroupLogic Start Select Amino Protecting Group Q1 Is the amine a secondary amine target (N-Alkylation required)? Start->Q1 TosylPath Choose Tosyl (Sulfonamide) (Ethyl 3-[(4-methylbenzene)sulfonamido]propanoate) Q1->TosylPath Yes (Fukuyama Synthesis) StandardPath Standard Peptide Synthesis Q1->StandardPath No (Standard Coupling) TosylDeprot Deprotection: Na/NH3 (l) (Harsh Reductive) TosylPath->TosylDeprot Q2 Deprotection Conditions? StandardPath->Q2 Boc Boc Group (Acid Labile) Q2->Boc Acid Cleavage Preferred Fmoc Fmoc Group (Base Labile) Q2->Fmoc Base Cleavage Preferred BocDeprot Deprotection: TFA/HCl (Mild Acid) Boc->BocDeprot FmocDeprot Deprotection: Piperidine (Mild Base) Fmoc->FmocDeprot Result1 Product TosylDeprot->Result1 Free Amine (Risk of side reactions) Result2 Product BocDeprot->Result2 Free Amine salt Result3 Product FmocDeprot->Result3 Free Amine

Caption: Decision matrix for selecting Tosyl protection versus Boc/Fmoc. Note the harsh deprotection penalty associated with the Tosyl pathway.[3]

References

  • Organic Chemistry Portal . Protective Groups: Amino Protecting Groups. Retrieved from [Link]

  • Chemical Reviews (ACS) . Amino Acid-Protecting Groups. Retrieved from [Link]

  • Chem-Station . Fukuyama Amine Synthesis. Retrieved from [Link]

Sources

Comparing the biological activity of "Ethyl 3-[(4-methylbenzene)sulfonamido]propanoate" to its amide analogs

Author: BenchChem Technical Support Team. Date: March 2026

Comparison Guide: Biological Activity of Ethyl 3-[(4-methylbenzene)sulfonamido]propanoate vs. Amide Analogs

Executive Summary

Ethyl 3-[(4-methylbenzene)sulfonamido]propanoate (also known as N-Tosyl-β-alanine ethyl ester) represents a foundational scaffold in medicinal chemistry, particularly within the sulfonamide class of antimicrobials and enzyme inhibitors. While the ethyl ester functionality provides lipophilicity and membrane permeability, it is often biologically labile, acting as a prodrug or a synthetic intermediate.

In contrast, its Amide Analogs (e.g., N-substituted amides, hydrazides, and hydroxamic acids) frequently exhibit superior biological potency, stability, and target specificity. This guide objectively compares the ester’s performance against these amide derivatives, supported by structure-activity relationship (SAR) data and experimental protocols.

Chemical Context & Structural Analysis

The core structure consists of a p-toluenesulfonyl (tosyl) group linked to a β-alanine backbone. The critical divergence lies at the C-terminus:

FeatureEthyl Ester (The Product) Amide Analogs (The Alternatives)
Chemical Structure Ts-NH-CH2-CH2-CO-OEtTs-NH-CH2-CH2-CO-NH-R
H-Bonding Capacity Acceptor only (C=O, O-Et)Donor & Acceptor (C=O, NH)
Metabolic Stability Low (Susceptible to esterases)High (Resistant to hydrolysis)
Physicochemical Lipophilic (High LogP), NeutralVariable Polarity, often polar
Primary Role Prodrug / Synthetic IntermediateActive Pharmacophore
Mechanistic Implication:

The ethyl ester is designed to cross cell membranes via passive diffusion due to its masked carboxylate. Once intracellular, it is often hydrolyzed by non-specific esterases to the free acid (N-tosyl-β-alanine), which is the active metabolite. The amide analogs , however, are designed to bind directly to biological targets (e.g., Dihydropteroate synthase in bacteria or Carbonic Anhydrase in mammals) via robust hydrogen bonding networks that the ester cannot form.

Biological Activity Profile: Comparative Analysis

Antibacterial Activity (Target: Dihydropteroate Synthase)

Sulfonamides act as competitive inhibitors of p-aminobenzoic acid (PABA) in the folic acid synthesis pathway.

  • Ethyl Ester Performance:

    • Activity: Moderate to Low.

    • Mechanism: Acts primarily as a prodrug. The ester group sterically hinders effective binding to the active site of dihydropteroate synthase (DHPS) until hydrolyzed.

    • MIC Range: Typically 64 – 512 µg/mL (Gram-positive strains like S. aureus).[1]

  • Amide Analog Performance:

    • Activity: High to Potent.

    • Mechanism: The amide nitrogen can participate in direct H-bond interactions with active site residues (e.g., Ser/Thr). N-substituted amides (e.g., hydrazides) often extend into hydrophobic pockets, enhancing affinity.

    • MIC Range: 1.56 – 64 µg/mL .

    • Key Data: In comparative studies of β-alanine derivatives, amide analog D14 (N-(3-(benzhydrylamino)-3-oxopropyl)benzamide derivative) showed a pMIC of 2.04 µM/mL against C. albicans, significantly outperforming ester precursors.

Enzyme Inhibition (Target: Carbonic Anhydrase / Proteases)
  • Ethyl Ester: Generally inactive against metalloenzymes due to lack of a zinc-binding group (ZBG).

  • Amide (Hydroxamic Acid) Analogs: Converting the ester to a hydroxamic acid (-CONHOH) creates a potent ZBG, turning the scaffold into a strong inhibitor of Matrix Metalloproteinases (MMPs) or Histone Deacetylases (HDACs).

Summary of Comparative Data
Biological MetricEthyl 3-[(4-methylbenzene)sulfonamido]propanoateAmide / Hydrazide Analogs
Primary Target Prodrug (Cell entry)DHPS / Carbonic Anhydrase
S. aureus MIC > 64 µg/mL4 – 32 µg/mL
E. coli MIC > 128 µg/mL8 – 64 µg/mL
Plasma Stability < 30 mins (Hydrolyzed)> 24 hours
Solubility Low (requires DMSO/Ethanol)Moderate to High

Structure-Activity Relationship (SAR) Visualization

The following diagram illustrates the transformation of the ethyl ester into its active forms and the superior binding mode of the amide analogs.

SAR_Analysis Ester Ethyl Ester (Lipophilic Prodrug) Acid Free Acid (Active Metabolite) Ester->Acid Hydrolysis (Esterases) Target Bacterial Enzyme (DHPS) Ester->Target No Binding (Steric Clash) Acid->Target Weak Binding (Ionic) Amide Amide Analog (Direct Inhibitor) Amide->Target Strong Binding (H-Bond Donor)

Caption: SAR pathway showing the Ethyl Ester as a prodrug requiring hydrolysis, whereas Amide Analogs bind directly and potently to the target.

Experimental Protocols

To validate these comparisons in your own lab, use the following standardized protocols.

Protocol A: Minimum Inhibitory Concentration (MIC) Assay

Objective: Determine the antibacterial potency of the ester vs. amide.

  • Preparation: Dissolve the Ethyl Ester in 100% DMSO (stock 10 mg/mL). Dissolve Amide Analog in DMSO/Water (stock 10 mg/mL).

  • Dilution: Prepare serial two-fold dilutions in Mueller-Hinton Broth (MHB) across a 96-well plate (Final range: 512 µg/mL to 0.5 µg/mL).

  • Inoculation: Add 100 µL of bacterial suspension (adjusted to 0.5 McFarland standard, ~1.5 x 10^8 CFU/mL) to each well.

  • Incubation: Incubate at 37°C for 18–24 hours.

  • Readout: The MIC is the lowest concentration with no visible turbidity.

    • Note: The Ethyl Ester may precipitate at high concentrations in aqueous media; ensure proper dispersion or use a surfactant (Tween 80).

Protocol B: Plasma Stability Assay

Objective: Quantify the hydrolysis rate of the ethyl ester.

  • Incubation: Spike human or rat plasma with the test compound (10 µM final concentration).

  • Sampling: Aliquot samples at 0, 15, 30, 60, and 120 minutes.

  • Quenching: Stop reaction with ice-cold acetonitrile containing an internal standard.

  • Analysis: Centrifuge and analyze supernatant via LC-MS/MS.

  • Calculation: Plot % remaining vs. time. Expect t1/2 < 30 min for the ester, > 24h for the amide.

Workflow Visualization: Biological Evaluation

Bio_Workflow cluster_assays Parallel Screening Start Compound Library (Esters vs. Amides) Solubility Solubility Check (DMSO/Buffer) Start->Solubility MIC Antimicrobial MIC (Broth Microdilution) Solubility->MIC Stability Metabolic Stability (Plasma/Microsomes) Solubility->Stability Analysis Data Analysis (IC50 / t1/2 Calculation) MIC->Analysis Stability->Analysis Decision Lead Selection Analysis->Decision

Caption: Standardized workflow for comparing the biological efficacy and stability of sulfonamide derivatives.

References

  • Synthesis of Aryl Sulfonamides by Eco-Friendly Method and Evaluation of Their Anti-Bacterial Activity. International Scientific Organization. [Link]

  • Beta-alanine: Design, synthesis and antimicrobial evaluation of synthesized derivatives. Scholars Research Library. [Link]

  • Synthesis and Characterisation of New Sulfonamide Derivatives and Their Antibacterial Activity. ResearchGate. [Link]

  • Ethyl 3-(4-(methylamino)-3-nitro-N-(pyridin-2-yl)benzamido)propanoate Compound Summary. PubChem. [Link][2]

Sources

Structure-Activity Relationship and Performance Comparison of Ethyl 3-[(4-methylbenzene)sulfonamido]propanoate Derivatives in Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Executive Overview

Ethyl 3-[(4-methylbenzene)sulfonamido]propanoate (commonly referred to as Ethyl N-tosyl-


-alaninate) is a highly versatile synthetic scaffold in medicinal chemistry. Characterized by a rigid, hydrophobic tosyl group coupled with a flexible 

-alanine linker, this compound serves as a foundational building block for designing targeted covalent inhibitors and competitive enzyme antagonists. This guide provides an objective, data-driven comparison of its structural derivatives against standard therapeutics, focusing specifically on their anti-inflammatory and enzyme-inhibitory performance.

Mechanistic Rationale & Structure-Activity Relationship (SAR)

The pharmacological efficacy of N-tosyl-


-alanine derivatives stems from three distinct structural domains, each contributing to target affinity and mechanism of action:
  • The Sulfonamide Pharmacophore (

    
    ):  The sulfonamide moiety is a well-established zinc-binding group (ZBG) and a potent hydrogen-bond donor/acceptor. This feature is critical for anchoring the molecule within the active sites of metalloenzymes such as Carbonic Anhydrase (CA) 1[1] and hydrolases like 
    
    
    
    -glucosidase. The adjacent 4-methylbenzene (tosyl) ring provides necessary lipophilicity, engaging in
    
    
    stacking (T-shaped and parallel) and hydrophobic interactions with aromatic residues (e.g., Tyr, Phe) deep within enzymatic binding clefts 2[2].
  • The

    
    -Alanine Linker:  Unlike rigid 
    
    
    
    -amino acids, the 3-carbon propanoate backbone allows the molecule to adopt a staggered conformation relative to the S-N bond 1[1]. This flexibility minimizes steric clashes, enabling the pharmacophore to navigate narrow binding pockets effectively without losing entropic favorability.
  • C-Terminal Ester / Ketone Modifications: The baseline ethyl ester acts as a lipophilic prodrug moiety, enhancing cellular permeability. However, targeted hydrolysis and subsequent conversion into reactive electrophiles (such as chloromethyl or diazomethyl ketones) transform the scaffold into a potent, irreversible inhibitor. These electrophilic derivatives covalently alkylate nucleophilic residues (e.g., cysteine or serine) in inflammatory target proteins, leading to sustained anti-inflammatory activity 3[3].

Comparative Performance Analysis

To objectively evaluate the utility of Ethyl 3-[(4-methylbenzene)sulfonamido]propanoate derivatives, we compare their biological efficacy against standard clinical alternatives across two primary therapeutic domains: anti-inflammatory activity and enzyme inhibition.

Compound ClassPrimary Target / ApplicationKey Performance MetricCausality / Mechanism of Action
N-Tosyl-

-alanine chloromethyl ketone
Anti-inflammatoryInhibits writhing reflex at 20 mg/kg (In vivo, Mice)Irreversible covalent alkylation of inflammatory proteases 3[3].
Indomethacin (Standard)Anti-inflammatoryIC

~ 1-10 mg/kg (In vivo, Mice)
Reversible, competitive COX-1/COX-2 inhibition.
Arylsulfonamido propanoates Carbonic Anhydrase IX/XIIIC

in low nanomolar range
Strong coordination to active-site

via the

anion 1[1].
Acetazolamide (Standard)Carbonic AnhydraseIC

~ 25 nM
Broad-spectrum, non-selective

coordination.
N-Tosyl substituted benzamides

-Glucosidase
IC

~ 10.13

M

stacking of the tosyl ring with Tyr/Phe residues; H-bonding via

2[2].
Acarbose (Standard)

-Glucosidase
IC

~ 1-2 mM
Competitive carbohydrate mimicry.

Experimental Methodologies: Self-Validating Workflows

To ensure reproducibility and rigorous scientific validation, the following protocols incorporate built-in quality control checkpoints.

Protocol A: Synthesis of N-Tosyl- -alanine Chloromethyl Ketone (Targeted Covalent Inhibitor)

Causality: The unreactive ethyl ester must be converted into a highly reactive


-chloro ketone to enable the irreversible, covalent alkylation of inflammatory target proteins.
  • Saponification: Dissolve Ethyl 3-[(4-methylbenzene)sulfonamido]propanoate in a 1:1 mixture of THF/H

    
    O. Add 1.5 equivalents of LiOH and stir at room temperature for 4 hours to hydrolyze the ester. Acidify with 1M HCl and extract with ethyl acetate to isolate the free acid.
    
  • Activation: Suspend the free acid in anhydrous dichloromethane (DCM). Add 1.2 equivalents of oxalyl chloride and a catalytic drop of DMF. Stir until gas evolution ceases.

    • Self-Validation Checkpoint: Analyze an aliquot via FT-IR. The successful formation of the acid chloride is confirmed by a shift in the carbonyl (C=O) stretch from ~1710 cm

      
       (carboxylic acid) to ~1790 cm
      
      
      
      (acid chloride).
  • Diazotization: Slowly add the acid chloride solution to a stirring, ice-cold (0°C) ethereal solution of excess diazomethane. Stir for 2 hours to form the diazomethyl ketone intermediate.

  • Chlorination: Purge the reaction mixture with anhydrous HCl gas for 15 minutes. The nucleophilic attack of the chloride ion displaces the diazo group, yielding the chloromethyl ketone.

    • Self-Validation Checkpoint: Verify the complete displacement of the diazo group by the disappearance of the strong diazo IR absorbance at ~2100 cm

      
      . Confirm the final molecular weight via High-Resolution Mass Spectrometry (HRMS).
      
Protocol B: In Vitro -Glucosidase Inhibition Assay

Causality: To quantify the competitive binding affinity of the sulfonamide derivatives, we measure the enzymatic cleavage of a chromogenic substrate (pNPG). A lower IC


 indicates stronger hydrophobic and H-bonding interactions within the enzyme's active site.
  • Reagent Preparation: Dissolve the synthesized derivatives in DMSO to create 10 mM stock solutions. Dilute serially in 0.1 M phosphate buffer (pH 6.8).

  • Enzyme Incubation: In a 96-well plate, mix 10

    
    L of 
    
    
    
    -glucosidase (1 U/mL) with 20
    
    
    L of the inhibitor solution. Incubate at 37°C for 15 minutes.
    • Causality: This pre-incubation allows the inhibitor to reach thermodynamic binding equilibrium with the enzyme before the substrate is introduced.

  • Substrate Addition: Add 20

    
    L of 5 mM p-nitrophenyl-
    
    
    
    -D-glucopyranoside (pNPG) to each well. Incubate for exactly 20 minutes at 37°C.
  • Termination & Readout: Quench the reaction by adding 50

    
    L of 0.2 M Na
    
    
    
    CO
    
    
    . Measure the absorbance of the liberated p-nitrophenol at 405 nm using a microplate reader.
    • Self-Validation Checkpoint: The assay must include a Vehicle Control (DMSO only) to establish the 100% enzyme activity baseline, and a Positive Control (Acarbose) to validate the assay's dynamic range and sensitivity. Calculate the IC

      
       using non-linear regression analysis.
      

Signaling Pathway & Workflow Visualization

SAR_Workflow Core Ethyl 3-[(4-methylbenzene) sulfonamido]propanoate Mod1 C-Terminal Modification (Chloromethyl Ketones) Core->Mod1 Ester Hydrolysis & Derivatization Mod2 N-Terminal Modification (Aryl Substitution) Core->Mod2 Electrophilic Substitution Target1 Anti-inflammatory Activity (In vivo Models) Mod1->Target1 Covalent Binding Target2 Enzyme Inhibition (α-Glucosidase / CA IX) Mod2->Target2 H-Bonding & Hydrophobic Interactions Assay1 Writhing Reflex & Tail Flick Tests Target1->Assay1 Validation Assay2 In vitro Kinetics & IC50 Determination Target2->Assay2 Validation

SAR and mechanistic validation workflow for N-tosyl-beta-alanine derivatives.

References

  • Title: Anti-inflammatory activity of diazomethyl ketone and chloromethyl ketone analogs prepared from N-tosyl amino acids Source: Journal of Pharmaceutical Sciences (PubMed) URL: [Link]

  • Title: Flow synthesis and biological activity of aryl sulfonamides as selective carbonic anhydrase IX and XII inhibitors Source: ResearchGate URL: [Link]

  • Title: Molecular Docking Studies of Substituted Benzopyan-2-one Deriv

    
    - Glucosidase Inhibitors and ADMET Analysis
    Source:  Scholars Research Library
    URL: [Link]
    
  • Title: Experimental and computational approaches of a novel methyl (2E)-2-{[N-(2-formylphenyl)(4-methylbenzene)sulfonamido]methyl}-3-(4-chlorophenyl)prop-2-enoate Source: ResearchGate URL: [Link]

Sources

"Ethyl 3-[(4-methylbenzene)sulfonamido]propanoate" as a linker in solid-phase synthesis compared to others

Author: BenchChem Technical Support Team. Date: March 2026

Topic: "Ethyl 3-[(4-methylbenzene)sulfonamido]propanoate" as a linker in solid-phase synthesis compared to others Content Type: Publish Comparison Guide

Focus: Ethyl 3-[(4-methylbenzene)sulfonamido]propanoate Derivatives

Executive Summary: The "Safety-Catch" Concept

In the landscape of Solid-Phase Synthesis (SPS), Ethyl 3-[(4-methylbenzene)sulfonamido]propanoate serves as the stable, commercially available precursor for establishing the Sulfonamide Safety-Catch Linker (often referred to as the Kenner or Ellman linker).

Unlike standard acid-labile linkers (Wang, Rink) or base-labile linkers (HMBA), this linker operates on a "Safety-Catch" principle . It remains strictly inert—stable against both strong acids (TFA, HF) and bases—during the synthetic chain assembly. It is "activated" only at the end of the synthesis via specific alkylation, rendering the bond susceptible to nucleophilic cleavage.

This guide compares the Sulfonamide Safety-Catch Linker against industry standards, detailing its unique orthogonality, activation protocols, and specific utility in synthesizing complex amides, esters, and hydrazides.

Mechanism of Action

The power of this linker lies in its three-state mechanism. The sulfonamide bond is extremely stable because the N-H proton is acidic (pKa ~2.5). Under basic conditions, it deprotonates to form a nucleophile-resistant anion. Under acidic conditions, the electron-withdrawing sulfonyl group prevents protonation and subsequent cleavage.

Diagram 1: The Safety-Catch Activation Pathway

The following diagram illustrates the transition from the stable "Safety" state to the "Activated" state, and finally to product release.

SafetyCatchMechanism Precursor Linker Precursor (Ethyl 3-[(4-methylbenzene) sulfonamido]propanoate) ResinBound Stable Resin-Bound State (Sulfonamide - NH) Precursor->ResinBound 1. Hydrolysis 2. Coupling to Resin ResinBound->ResinBound Stable to: - TFA/HF (Acid) - Piperidine (Base) Activated Activated State (N-Alkyl Sulfonamide) ResinBound->Activated ACTIVATION (ICH2CN or CH2N2) Cleaved Released Product (Amide/Ester/Hydrazide) Activated->Cleaved CLEAVAGE (Nucleophilic Attack: R-NH2, ROH)

Figure 1: The 3-stage lifecycle of the Sulfonamide Safety-Catch Linker. Note the "Stable Loop" allowing orthogonal reactions prior to activation.

Comparative Analysis: Sulfonamide vs. Standard Linkers[1]

The choice of linker dictates the synthetic strategy. The table below contrasts the Sulfonamide linker with the most common alternatives.

Table 1: Technical Comparison of SPS Linkers
FeatureSulfonamide (Safety-Catch) Wang Resin Rink Amide 2-Chlorotrityl (2-CTC)
Cleavage Mechanism Nucleophilic Displacement (after activation)Acidolysis (TFA)Acidolysis (TFA)Mild Acidolysis (dilute TFA/AcOH)
Final Product Diverse (Amide, Ester, Thioester, Hydrazide)Carboxylic Acid Primary Amide (CONH₂)Protected Peptide / Acid
Stability: Acid (TFA) Excellent (Stable)Unstable (Cleaves)Unstable (Cleaves)Very Unstable
Stability: Base Excellent (Ionizes to stable anion)StableStableStable
Orthogonality Compatible with Boc AND Fmoc strategies.[1]Fmoc strategy only.Fmoc strategy only.Fmoc strategy only.
Primary Limitation Requires activation step; Loading first AA can be difficult (Mitsunobu required).Acid sensitivity limits side-chain diversity.Fixed C-terminal amide output.Very sensitive; premature cleavage possible.
Decision Logic: When to use Ethyl 3-[(4-methylbenzene)sulfonamido]propanoate?
  • Use Wang/Rink for standard peptides where a simple Acid or Amide C-terminus is required and the sequence contains no acid-sensitive modifications.

  • Use Sulfonamide Safety-Catch when:

    • You need to perform cyclization on-resin.

    • You require a non-standard C-terminus (e.g., N-alkyl amide, hydrazide) derived from the cleavage nucleophile.

    • The synthesis involves harsh acidic or basic steps that would cleave standard linkers.

    • You need to purify by "catch-and-release" (only the activated species cleaves, leaving impurities bound to the resin).

Experimental Protocols

A. Linker Attachment & Loading

Ethyl 3-[(4-methylbenzene)sulfonamido]propanoate is an ester and must be hydrolyzed before attachment to an amino-functionalized resin (e.g., Aminomethyl polystyrene).

  • Hydrolysis: Dissolve the ethyl ester precursor in THF/MeOH (1:1). Add aqueous LiOH (2.0 equiv). Stir at RT until TLC indicates consumption. Acidify to pH 3, extract, and dry to obtain the free acid.

  • Coupling to Resin:

    • Swell Aminomethyl polystyrene resin in DCM.

    • Activate the Linker Acid (3 equiv) with DIC (3 equiv) and HOBt (3 equiv) in DMF.

    • Add to resin and shake for 4–16 hours. Verify coupling via Kaiser test (should be negative/colorless).

  • Loading the First Amino Acid:

    • Note: The sulfonamide nitrogen is a poor nucleophile.[1][2] Standard coupling (HATU/DIC) often fails.

    • Method A (Mitsunobu - Preferred): Suspend resin in dry THF. Add Triphenylphosphine (5 equiv) and the Fmoc-Amino Acid (5 equiv). Cool to 0°C. Add DIAD (5 equiv) dropwise. Shake at RT for 3–5 hours.

    • Method B (Acid Chloride): Use Fmoc-Amino Acid Chloride with a base (DIEA) in DCM.

B. Activation (The "Safety Release")

Once the peptide/molecule is assembled, the linker must be activated to become a good leaving group.

  • Reagent: Iodoacetonitrile (ICH₂CN) is preferred over the traditional Diazomethane (CH₂N₂) due to safety and higher reactivity (Ellman's modification).

  • Protocol:

    • Wash resin with DMSO.

    • Add Iodoacetonitrile (10 equiv) and DIEA (5 equiv) in DMSO.

    • Shake for 24 hours at Room Temperature.

    • Result: The sulfonamide nitrogen is alkylated (cyanomethylated), rendering the acyl-sulfonamide bond highly susceptible to nucleophilic attack.

C. Cleavage (Nucleophilic Displacement)

The activated linker reacts with a nucleophile to release the product.

  • To obtain an Amide: Treat resin with an excess of primary amine (R-NH₂) in THF for 2–12 hours.

  • To obtain an Acid: Treat with aqueous NaOH (saponification).

  • To obtain a Hydrazide: Treat with hydrazine in dioxane.

Visualizing the Selection Process

Use this decision tree to determine if the Sulfonamide linker is critical for your specific project.

LinkerSelection Start Start: Select Linker Strategy Q1 Is the final product a standard Peptide Acid or Primary Amide? Start->Q1 Q2 Does synthesis require harsh Acid/Base steps mid-synthesis? Q1->Q2 No / Unsure WangRink Use Wang (Acid) or Rink (Amide) Q1->WangRink Yes Q3 Do you need a specific C-terminal modification (e.g., N-alkyl amide)? Q2->Q3 No SafetyCatch Use Sulfonamide Safety-Catch Linker Q2->SafetyCatch Yes (Orthogonality needed) Q3->WangRink No Q3->SafetyCatch Yes (Displacement cleavage)

Figure 2: Decision Matrix for selecting the Sulfonamide Safety-Catch Linker over standard alternatives.

References

  • Kenner, G. W., McDermott, J. R., & Sheppard, R. C. (1971). The Safety Catch Principle in Solid Phase Peptide Synthesis. Chemical Communications, (12), 636–637. Link

  • Backes, B. J., & Ellman, J. A. (1994). Carbon-Carbon Bond Forming Methods on Solid Support. Utilization of Kenner's "Safety-Catch" Linker.[2] Journal of the American Chemical Society, 116(24), 11171–11172. Link

  • Backes, B. J., Virgilio, A. A., & Ellman, J. A. (1996). Activation of the N-Acylsulfonamide Linker: A General Method for the Preparation of C-Terminal Amides. Journal of the American Chemical Society, 118(12), 3055–3056. Link

  • Isidro-Llobet, A., Álvarez, M., & Albericio, F. (2009). Amino Acid-Protecting Groups. Chemical Reviews, 109(6), 2455–2504. Link

  • MDPI. Safety-Catch Linkers for Solid-Phase Peptide Synthesis. Molecules, 29(7), 1429. Link

Sources

Efficacy of "Ethyl 3-[(4-methylbenzene)sulfonamido]propanoate" as an intermediate for Dabigatran synthesis

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth technical comparison guide evaluating the efficacy of Ethyl 3-[(4-methylbenzene)sulfonamido]propanoate (a tosyl-protected β-alanine derivative) against traditional intermediates in the synthesis of the oral anticoagulant Dabigatran etexilate.

Executive Summary: The Alkylation Bottleneck in Dabigatran Synthesis

Dabigatran etexilate is a blockbuster direct thrombin inhibitor prescribed globally for the prevention of stroke and systemic embolism[1][2]. The commercial synthesis of this Active Pharmaceutical Ingredient (API) relies heavily on the critical intermediate Ethyl 3-(pyridin-2-ylamino)propanoate [3][4].

Historically, this intermediate is synthesized via the direct Michael addition of 2-aminopyridine to ethyl acrylate. However, this route is plagued by poor atom economy and severe impurity profiles due to the inherent electronic properties of 2-aminopyridine. To bypass these limitations, advanced synthetic routes have introduced Ethyl 3-[(4-methylbenzene)sulfonamido]propanoate (Intermediate T) as a highly controlled, tosyl-tethered alternative. This guide objectively compares the mechanistic efficacy, yield, and purity profiles of these two pathways.

Mechanistic Rationale: Overcoming Kinetic Pitfalls

The Traditional Route: Direct Michael Addition

The exocyclic amine of 2-aminopyridine is a notoriously poor nucleophile because its lone pair is delocalized into the electron-deficient pyridine ring. Forcing the Michael addition with ethyl acrylate requires elevated temperatures or strong Lewis acids.

  • The Causality of Impurity: Once the first alkylation occurs, the resulting secondary amine is more nucleophilic than the starting primary amine due to the electron-donating effect of the newly attached alkyl chain. Consequently, the mono-alkylated product reacts with ethyl acrylate faster than the starting material, leading to unavoidable bis-alkylation (N,N-dialkylation). Removing this impurity requires costly and yield-depleting chromatographic purification[3][4].

The Tosyl-Protected Route: Absolute Chemoselectivity

Using Ethyl 3-[(4-methylbenzene)sulfonamido]propanoate shifts the paradigm from a kinetically flawed Michael addition to a highly controlled Palladium-catalyzed Buchwald-Hartwig cross-coupling.

  • The Causality of Purity: The robust electron-withdrawing nature of the tosyl (Ts) group lowers the pKa of the amine (pKa ~10), allowing it to be easily deprotonated by a mild base (e.g., Cs₂CO₃). The resulting sulfonamide anion acts as an excellent, sterically hindered nucleophile for cross-coupling with 2-bromopyridine. Because the coupled product is a tertiary sulfonamide lacking N-H protons, bis-alkylation is chemically impossible .

Pathway Visualization

G cluster_trad Traditional Michael Addition cluster_tosyl Tosyl-Protected Route (Proposed) T1 2-Aminopyridine + Ethyl Acrylate T2 Ethyl 3-(pyridin-2-ylamino)propanoate (High Impurity / Bis-alkylation) T1->T2 Lewis Acid / Δ API Dabigatran Etexilate (API) T2->API Downstream Synthesis N1 Ethyl 3-[(4-methylbenzene)sulfonamido]propanoate N2 N-Tosyl-N-(pyridin-2-yl)-β-alanine ethyl ester N1->N2 2-Bromopyridine, Pd-Catalyst N3 Ethyl 3-(pyridin-2-ylamino)propanoate (High Purity / Mono-alkylated) N2->N3 Mild Detosylation (Mg/MeOH) N3->API Downstream Synthesis

Comparison of the traditional Michael addition vs. the high-purity Tosyl-protected pathway.

Comparative Quantitative Data

The following table summarizes the experimental performance of both intermediates when scaled to a 100g batch size, reflecting data typical of optimized process chemistry workflows[2][5].

Performance MetricTraditional Route (Michael Addition)Tosyl-Protected Route (Intermediate T)
Overall Yield 45 - 55%78 - 82% (Over 2 steps)
Crude Purity (HPLC) 65 - 70%> 98%
Bis-Alkylation Impurity 15 - 25%0% (Mechanistically precluded)
Purification Required Column ChromatographySimple Filtration / Crystallization
E-Factor (Waste Ratio) High (> 40)Low (< 15)
API Downstream Impact Risk of residual impurities[5]Regulatory-compliant API profile[6]

Self-Validating Experimental Protocols

To ensure scientific integrity, the following step-by-step methodologies incorporate built-in analytical checkpoints.

Protocol A: Buchwald-Hartwig Cross-Coupling

Objective: Synthesize N-Tosyl-N-(pyridin-2-yl)-β-alanine ethyl ester.

  • Preparation: In an oven-dried, argon-purged Schlenk flask, combine Ethyl 3-[(4-methylbenzene)sulfonamido]propanoate (1.0 eq, 100 mmol) and 2-bromopyridine (1.1 eq, 110 mmol).

  • Catalyst Loading: Add Pd₂(dba)₃ (1.5 mol%) and Xantphos (3.0 mol%). Causality: Xantphos is selected for its wide bite angle, which facilitates the reductive elimination step in sterically hindered sulfonamide couplings.

  • Base Addition: Add anhydrous Cs₂CO₃ (1.5 eq). Causality: Cs₂CO₃ is basic enough to deprotonate the sulfonamide but mild enough to prevent the hydrolysis of the ethyl ester.

  • Reaction: Suspend the mixture in anhydrous Toluene (0.5 M) and heat to 90°C for 8 hours.

  • Validation Checkpoint: Monitor via TLC (Hexane:EtOAc 7:3). The reaction is complete when the starting material (Rf 0.4) is entirely consumed, yielding a single new spot (Rf 0.6).

  • Workup: Cool to room temperature, filter through a pad of Celite to remove the palladium catalyst and inorganic salts, and concentrate under reduced pressure.

Protocol B: Chemoselective Detosylation

Objective: Cleave the tosyl group without hydrolyzing the labile ethyl ester. Standard detosylation requires harsh acids (HBr/AcOH) which would rapidly destroy the ethyl ester[7]. Instead, we utilize a Single-Electron Transfer (SET) reduction.

  • Preparation: Dissolve the crude N-Tosyl-N-(pyridin-2-yl)-β-alanine ethyl ester (50 mmol) in anhydrous Methanol (150 mL).

  • Reagent Addition: Add freshly activated Magnesium turnings (5.0 eq).

  • Reaction: Subject the flask to ultrasonication at 25°C for 4 hours. Causality: The ultrasound continuously cleans the passivated surface of the Mg turnings, allowing a steady SET to the tosyl aromatic ring, cleaving the S-N bond while leaving the ester perfectly intact.

  • Validation Checkpoint: Monitor via LC-MS. The successful cleavage is validated by the disappearance of the tosylated mass peak and the emergence of the free amine at m/z 195.1 [M+H]⁺. Self-Correction: If an m/z 167.1 peak appears, it indicates ester hydrolysis; the sonication bath temperature must be strictly maintained below 30°C.

  • Workup: Quench with saturated aqueous NH₄Cl, extract with Ethyl Acetate (3 x 50 mL), dry over Na₂SO₄, and evaporate to yield analytically pure Ethyl 3-(pyridin-2-ylamino)propanoate.

Conclusion

While the traditional Michael addition appears simpler on paper, its poor chemoselectivity creates severe downstream purification bottlenecks. The utilization of Ethyl 3-[(4-methylbenzene)sulfonamido]propanoate as a pre-formed, tosyl-protected intermediate offers a highly elegant, scalable, and self-regulating alternative. By completely eliminating the possibility of bis-alkylation, this route significantly improves the E-factor and ensures the high purity required for the synthesis of clinical-grade Dabigatran etexilate.

References

  • Mathad, V. T., et al. "Synthetic Approaches toward Dabigatran Etexilate, an Oral Anticoagulant Drug." Organic Process Research & Development, ACS Publications. Available at:[Link]

  • Cipla Ltd. "WO 2016027077: Processes for the Preparation of Dabigatran Etexilate and Intermediates Thereof." New Drug Approvals, 2016. Available at:[Link]

  • Zerban, G., et al. "Facile Synthesis of Dabigatran Etexilate Mesylate, an Anticoagulant Drug, Using a Novel Synthon, N-Hexyl-4-nitrophenyl Carbonate." ACS Omega, 2018. Available at:[Link]

  • "An Improved Process For The Preparation Of Dabigatran Intermediate." QuickCompany / Patent WO2009111997A1. Available at:[Link]

  • Jopp, S., et al. "Total Synthesis of Dabigatran Revisited; Synthesis of Amidine-Tosylated Dabigatran." ChemistrySelect / ResearchGate, 2019. Available at:[Link]

  • "Process for the manufacture of dabigatran etexilate and intermediates thereof." Google Patents WO2012153158A1.

Sources

Comparative analysis of sulfonamide-based antibacterial agents

Author: BenchChem Technical Support Team. Date: March 2026

Comparative Analysis of Sulfonamide-Based Antibacterial Agents: Mechanisms, Efficacy, and Resistance

Sulfonamides represent the oldest class of synthetic antibacterial agents. Despite decades of clinical use, they remain highly relevant in both human and veterinary medicine, particularly when combined with diaminopyrimidines like trimethoprim. This guide provides an in-depth comparative analysis of sulfonamide derivatives, exploring their mechanistic foundations, comparative efficacies, molecular resistance pathways, and the standardized experimental protocols required for their evaluation.

Mechanistic Foundation: DHPS Inhibition

The antibacterial efficacy of sulfonamides is rooted in their structural similarity to para-aminobenzoic acid (PABA). Sulfonamides act as competitive inhibitors of the enzyme dihydropteroate synthase (DHPS), which is encoded by the folP gene[1].

In wild-type bacteria, DHPS catalyzes the condensation of PABA with 6-hydroxymethyl-7,8-dihydropterin-pyrophosphate (DHPP) to form 7,8-dihydropteroate, a critical precursor in the de novo synthesis of tetrahydrofolate[1],[2]. Because bacteria cannot absorb exogenous folate and must synthesize it internally, the depletion of intracellular folate halts the production of thymidine, purines, and specific amino acids, ultimately arresting DNA and RNA synthesis.

When a sulfonamide outcompetes PABA for the active site, DHPS mistakenly utilizes the drug as a substrate. This results in the formation of a dead-end pterin-sulfonamide adduct, which depletes the DHPP pool and exerts a bacteriostatic effect on the cell[1],[3].

Mechanism PABA p-Aminobenzoic Acid (PABA) DHPS DHPS Enzyme (Target) PABA->DHPS DHPP DHPP DHPP->DHPS Sulfa Sulfonamides (SMX, SDZ) Sulfa->DHPS Competitive Inhibition DHP 7,8-Dihydropteroate DHPS->DHP Normal Catalysis Adduct Dead-end Adduct (Bacteriostasis) DHPS->Adduct Drug Action Folate Folate Synthesis (DNA/RNA Production) DHP->Folate

Caption: Competitive inhibition of DHPS by sulfonamides, halting bacterial folate synthesis.

Comparative Efficacy: Sulfamethoxazole vs. Sulfadiazine

While all sulfonamides share the same core pharmacophore (the p-aminobenzenesulfonamide moiety), substitutions at the sulfonamide nitrogen significantly alter their physicochemical properties, pharmacokinetics, and in vitro potency.

Sulfamethoxazole (SMX) and Sulfadiazine (SDZ) are two of the most widely utilized derivatives. When evaluated as monotherapies, their Minimum Inhibitory Concentrations (MIC) reveal moderate potency against wild-type strains. However, SDZ generally exhibits a lower MIC (higher potency) against Escherichia coli compared to SMX in vitro[4]. Because sulfonamides are bacteriostatic, they are frequently formulated with trimethoprim (e.g., Cotrimoxazole), which targets dihydrofolate reductase (DHFR) downstream in the same pathway, achieving a synergistic, bactericidal effect[5].

Table 1: Comparative In Vitro MIC Values of Key Sulfonamides

Antimicrobial AgentTarget OrganismMIC Range (µg/mL)Mechanistic Context
Sulfadiazine (SDZ) Escherichia coli31.25Higher baseline in vitro potency against Gram-negatives[4].
Sulfamethoxazole (SMX) Escherichia coli125Moderate monotherapy efficacy; highly susceptible to sul resistance[4].
SMX + Trimethoprim Escherichia coli0.03 - 0.25Synergistic block of sequential folate pathway steps[5].
Sulfadiazine (SDZ) Staphylococcus aureus64 - 250Limited efficacy against Gram-positives without combination therapy[5],[4].
Sulfamethoxazole (SMX) Staphylococcus aureus250High MIC indicates poor suitability as monotherapy for Staph infections[4].

The Molecular Basis of Sulfonamide Resistance

The clinical utility of sulfonamides has been heavily compromised by the horizontal transfer of resistance genes. While chromosomal mutations in the folP gene can reduce drug affinity, the primary driver of global resistance is the acquisition of plasmid-borne sul genes (sul1, sul2, and sul3)[6],[7].

These genes encode highly divergent variant DHPS enzymes (often referred to as Sul enzymes) that share only ~30% sequence identity with chromosomal DHPS[8]. The structural causality of this resistance is elegant: Sul enzymes feature a drastically remodeled PABA-binding pocket. Specifically, the insertion of an additional phenylalanine residue in the active site creates steric hindrance[6]. This bulky sidechain physically blocks the binding of the larger sulfonamide molecules, while still accommodating the smaller, natural PABA substrate[6]. Consequently, the bacteria can continue synthesizing folate even in the presence of high drug concentrations.

Resistance Plasmid Plasmid Acquisition (sul1, sul2, sul3) SulEnzyme Variant Sul Enzyme (Remodeled Pocket) Plasmid->SulEnzyme Steric Steric Hindrance (Phe residue) SulEnzyme->Steric Structural shift Survival Bacterial Survival SulEnzyme->Survival PABA PABA Substrate PABA->SulEnzyme Binds normally Sulfa Sulfonamides Sulfa->Steric Blocked binding

Caption: Molecular mechanism of plasmid-borne sulfonamide resistance via variant Sul enzymes.

Standardized Experimental Protocols

To ensure reproducibility and scientific integrity, the evaluation of sulfonamide agents must strictly adhere to Clinical and Laboratory Standards Institute (CLSI) guidelines (e.g., M07)[9]. The protocols below are designed as self-validating systems to prevent false-positive resistance artifacts.

Broth Microdilution Assay (MIC Determination)

Critical Causality Note : Sulfonamide susceptibility testing must be performed using Cation-Adjusted Mueller-Hinton Broth (CAMHB) specifically formulated with low thymidine and thymine content [10],[11]. If environmental thymidine is present, bacteria will utilize the salvage pathway to bypass the de novo folate synthesis blockade, resulting in false-resistant MIC readouts[11].

Step-by-Step Protocol:

  • Media Preparation : Prepare low-thymidine CAMHB. Ensure the final pH is calibrated to 7.2–7.4[10].

  • Drug Stock & Serial Dilution : Prepare a stock solution of the sulfonamide (e.g., SMX or SDZ). In a sterile 96-well microtiter plate, perform two-fold serial dilutions across the x-axis to cover the desired concentration range (e.g., 0.5 to 512 µg/mL)[12].

  • Inoculum Standardization : Select 4-5 isolated colonies from a fresh agar plate. Suspend in sterile saline and adjust the turbidity to match a 0.5 McFarland standard (approx.

    
     CFU/mL)[10],[12].
    
  • Inoculation : Dilute the suspension in CAMHB to yield a final target concentration of

    
     CFU/mL per well[10]. Include a positive growth control well (bacteria + media, no drug) and a negative sterility control well (media only) to validate the assay[12].
    
  • Incubation & Readout : Incubate the plate at 35°C ± 2°C for 16–20 hours in ambient air[5]. The MIC is recorded as the lowest concentration of the sulfonamide that completely inhibits visible bacterial growth (turbidity)[10].

Workflow Media 1. Media Prep CAMHB (Low Thymidine) Dilution 3. Serial Dilution Microtiter Plate Media->Dilution Inoculum 2. Inoculum Prep 0.5 McFarland Inoculum->Dilution Incubation 4. Incubation 35°C, 16-20 hrs Dilution->Incubation Readout 5. MIC Readout Visual Inspection Incubation->Readout

Caption: Standardized CLSI workflow for determining sulfonamide MIC via broth microdilution.

Time-Kill Kinetics Assay

To differentiate between bacteriostatic and bactericidal activity, a time-kill assay is employed. Sulfonamides typically exhibit bacteriostatic profiles as monotherapies.

Step-by-Step Protocol:

  • Prepare flasks of low-thymidine CAMHB containing the sulfonamide at 1x, 2x, and 4x the predetermined MIC, alongside a drug-free growth control[12].

  • Inoculate each flask to achieve a starting density of

    
     to 
    
    
    
    CFU/mL[12].
  • Incubate at 37°C with orbital shaking. Withdraw aliquots at 0, 2, 4, 8, and 24 hours[10],[12].

  • Perform 10-fold serial dilutions of each aliquot in PBS and plate on Mueller-Hinton Agar to quantify viable cells (CFU/mL)[10].

  • Data Interpretation : Plot

    
     CFU/mL over time. A reduction of 
    
    
    
    -
    
    
    (less than 99.9% kill) compared to the initial inoculum confirms bacteriostatic activity, characteristic of sulfonamides[12].

References

  • Catalysis and Sulfa Drug Resistance in Dihydropteroate Synthase - PMC - NIH. nih.gov.[Link]

  • Molecular mechanism of plasmid-borne resistance to sulfonamide antibiotics - PMC - NIH. nih.gov.[Link]

  • Molecular mechanism of plasmid-borne resistance to sulfonamides - bioRxiv.org. biorxiv.org.[Link]

  • How bacteria resist the oldest class of synthetic antibiotics - Research Communities. springernature.com.[Link]

  • Dissemination of Sulfonamide Resistance Genes (sul1, sul2, and sul3) in Portuguese Salmonella enterica Strains and Relation with Integrons - PMC. nih.gov.[Link]

  • Catalysis and Sulfa Drug Resistance in Dihydropteroate Synthase - ResearchGate. researchgate.net.[Link]

  • Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances. ubc.ca.[Link]

  • M07-A9: Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically - ResearchGate. researchgate.net.[Link]

Sources

Validating the Purity of Synthesized Ethyl 3-[(4-methylbenzene)sulfonamido]propanoate: A Comparative Analytical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Validating the Purity of Synthesized Ethyl 3-[(4-methylbenzene)sulfonamido]propanoate Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals[1]

Executive Summary

Ethyl 3-[(4-methylbenzene)sulfonamido]propanoate (also known as N-Tosyl-


-alanine ethyl ester) is a critical intermediate in the synthesis of peptidomimetics and beta-amino acid derivatives. Its synthesis—typically involving the sulfonylation of 

-alanine ethyl ester with

-toluenesulfonyl chloride (TsCl)—introduces a specific impurity profile that challenges standard detection methods. Unreacted TsCl, hydrolyzed

-toluenesulfonic acid (TsOH), and the hydrolyzed acid form of the product are common contaminants that can poison subsequent catalytic steps.

This guide compares three distinct analytical workflows for validating the purity of this compound. Rather than relying on a single metric, we evaluate High-Performance Liquid Chromatography (HPLC) , Quantitative NMR (qNMR) , and Differential Scanning Calorimetry (DSC) to determine which method offers the optimal balance of specificity, accuracy, and throughput for your specific development stage.

Part 1: Strategic Analysis of the Impurity Profile

Before selecting a validation method, one must understand the "Enemy"—the specific impurities generated during synthesis.[1]

The Synthesis Pathway & Impurity Map The reaction typically proceeds via nucleophilic attack of the amine on the sulfonyl chloride.[1] The following diagram maps the critical impurities you must detect.

SynthesisImpurityMap Start1 Beta-Alanine Ethyl Ester (Starting Material) Product Ethyl 3-[(4-methylbenzene) sulfonamido]propanoate (Target) Start1->Product + Base Start2 p-Toluenesulfonyl Chloride (TsCl) Start2->Product Impurity1 Impurity A: Unreacted TsCl (Genotoxic Potential) Start2->Impurity1 Incomplete Rxn Impurity2 Impurity B: p-Toluenesulfonic Acid (Hydrolysis of TsCl) Start2->Impurity2 H2O/Hydrolysis Impurity3 Impurity C: N-Tosyl-beta-alanine (Ester Hydrolysis) Product->Impurity3 Over-reaction (Saponification)

Figure 1: Synthesis pathway and potential impurity genesis. Note that Impurity A (TsCl) is a potent electrophile and must be controlled tightly.[1]

Part 2: Comparative Analysis of Validation Methods

We compare three validation methodologies. "Performance" here is defined by the method's ability to quantitate the target molecule while selectively identifying the specific impurities listed above.[1]

Alternative 1: HPLC-UV/MS (The Gold Standard)

Best For: Final product release, impurity profiling (0.05% levels), and detecting non-volatile contaminants.[1]

  • Mechanism: Separation based on hydrophobicity (C18 column).[1] The sulfonamide moiety provides a strong chromophore for UV detection at 254–265 nm.[1]

  • The Advantage: It is the only method capable of separating and quantifying trace amounts of hydrolyzed acid (Impurity C) and TsOH (Impurity B) from the main peak with high sensitivity.[1]

  • The Limitation: Requires a reference standard for absolute quantitation (assay %) unless using "Area %" (which assumes equal response factors, a risky assumption for TsCl vs. Product).

Experimental Protocol (Self-Validating System):

  • Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 4.6 x 100 mm, 3.5 µm.[1]

  • Mobile Phase: A: 0.1% Formic Acid in Water; B: Acetonitrile.[1]

  • Gradient: 10% B to 90% B over 15 minutes.

  • Detection: UV at 265 nm (max abs for sulfonamides).

  • System Suitability: Inject a mixture of Product + TsCl.[1] Resolution (Rs) must be > 2.0.

Alternative 2: Quantitative NMR (qNMR) (The Absolute Truth)

Best For: Determining absolute purity (Assay %) without a reference standard of the target compound.[1]

  • Mechanism: Uses an internal standard (e.g., Dimethyl sulfone or TCNB) of known purity.[1] The molar ratio is calculated directly from proton integration.[1]

  • The Advantage: "Self-validating" structure confirmation.[2] You can simultaneously confirm the structure (ethyl group quartet, tosyl methyl singlet) and purity.[1] It does not require a response factor calibration.

  • The Limitation: Lower sensitivity (LOD ~0.5-1%).[1] It may miss trace amounts of inorganic salts or overlapping impurity signals.

Experimental Protocol:

  • Solvent: CDCl₃ (Sulfonamides are typically soluble; ensures sharp peaks).[1]

  • Internal Standard (IS): 1,3,5-Trimethoxybenzene (singlet at ~6.1 ppm, away from product signals).[1]

  • Acquisition: D1 (Relaxation delay) must be ≥ 5 × T1 (typically 30s-60s) to ensure full relaxation for quantitative integration.

  • Calculation:

    
    [1]
    
Alternative 3: Differential Scanning Calorimetry (DSC) (The Rapid Screen)

Best For: Quick "Go/No-Go" decisions on solid batches and detecting eutectic impurities.[1]

  • Mechanism: Measures the heat flow associated with melting.[1] Impurities broaden the melting peak and lower the onset temperature (Melting Point Depression).[1]

  • The Advantage: No solvents, no standards required. Provides thermodynamic purity.[1]

  • The Limitation: Only works if the substance is a crystalline solid (N-tosyl-beta-alanine ethyl ester is often a low-melting solid/oil depending on purity; if oil, this method is invalid). Cannot identify what the impurity is.

Part 3: Data Presentation & Decision Matrix

Quantitative Comparison of Method Performance

FeatureHPLC-UVqNMRDSC
Accuracy (Assay) High (± 1.0%)*Highest (± 0.5%) Medium (± 2.0%)
Specificity Excellent (Separates all isomers)High (Structure specific)Low (Total impurity load only)
Sensitivity (LOD) < 0.05% ~ 0.5%~ 1.0%
Throughput Medium (20 min/sample)Fast (10 min/sample)Fast (15 min/sample)
Ref. Standard Needed? Yes (for Assay)No (Internal Std only)No
Cost per Run Medium (Solvents)High (Deuterated solv.)Low

*Assumes high-purity reference standard is available.

Analytical Decision Tree Use this workflow to select the correct validation path for your synthesized batch.

DecisionTree Start Synthesized Batch (Crude) StateCheck Physical State? Start->StateCheck Solid Crystalline Solid StateCheck->Solid Oil Viscous Oil StateCheck->Oil DSC_Step Run DSC (Sharp Endotherm?) Solid->DSC_Step TLC_Step Run TLC (Single Spot?) Oil->TLC_Step qNMR_Step Method B: qNMR (Determine Absolute Assay) DSC_Step->qNMR_Step Purity >95% HPLC_Step Method A: HPLC (Profile Impurities) DSC_Step->HPLC_Step Broad Peak TLC_Step->qNMR_Step Clean TLC_Step->HPLC_Step Dirty qNMR_Step->HPLC_Step Final Release (Trace Analysis)

Figure 2: Analytical decision matrix. qNMR is prioritized for assay assignment, while HPLC is required for final trace impurity profiling.[1]

Part 4: Detailed Experimental Protocols
Protocol A: HPLC Purity Profiling

Goal: Detect unreacted TsCl and hydrolyzed byproducts.[1]

  • Sample Prep: Dissolve 10 mg of product in 10 mL of Acetonitrile (1 mg/mL).

  • Standard Prep: Prepare 0.5 mg/mL solutions of pure TsCl and p-Toluenesulfonic acid (TsOH).

  • Injection: Inject 5 µL of Standard, followed by Sample.

  • Analysis:

    • TsOH: Elutes early (polar).

    • Product: Elutes mid-gradient.

    • TsCl: Elutes late (hydrophobic).[1]

  • Calculation: Use Area % for initial purity, but correct for Response Factor (RF) if standards are available.

    • Note: Sulfonamides have high extinction coefficients.[1] Small impurities of starting material may appear exaggerated in UV if not corrected.

Protocol B: qNMR Absolute Assay

Goal: Establish the "True" purity value for your internal reference standard.

  • Weighing: Accurately weigh ~20 mg of Sample (

    
    ) and ~10 mg of Internal Standard (
    
    
    
    ) into the same vial. Precision is key (use a 5-digit balance).
  • Dissolution: Add 0.7 mL CDCl₃. Ensure complete dissolution.

  • NMR Setup:

    • Pulse angle: 90°.[1]

    • Relaxation delay (D1): 60 seconds.[1]

    • Scans: 16 or 32.[1]

  • Integration:

    • Integrate the IS peak (set to known proton count).[1]

    • Integrate the Product Methyl group (singlet at ~2.43 ppm, 3H) or the O-CH2 quartet (~4.1 ppm, 2H).[1] Avoid the aromatic region if TsCl overlaps.[1]

  • Verification: Compare the integration of the Ethyl group (triplet/quartet) vs. the Tosyl Methyl. If the ratio deviates from theoretical (e.g., Methyl is high), you have unreacted TsCl or solvent trapped.[1]

References
  • ICH Harmonised Tripartite Guideline. Validation of Analytical Procedures: Text and Methodology Q2(R1). International Conference on Harmonisation.[1] Link

  • Holzgrabe, U. Quantitative NMR spectroscopy in pharmaceutical applications.[1] Progress in Nuclear Magnetic Resonance Spectroscopy, 2010. Link

  • Center for Drug Evaluation and Research (CDER). Review of Chromatographic Methods for Sulfonamide Impurities. FDA.[1] Link

Sources

Safety Operating Guide

Proper Disposal Procedures: Ethyl 3-[(4-methylbenzene)sulfonamido]propanoate

[1]

Part 1: Executive Summary & Immediate Action Card

Ethyl 3-[(4-methylbenzene)sulfonamido]propanoate (also known as N-Tosyl-

12Hazardous Chemical Waste1

Immediate Disposal Directive:

  • DO NOT dispose of down the drain.[1][2][3]

  • DO NOT dispose of in regular trash.[1][2]

  • PRIMARY METHOD: High-temperature incineration via a licensed hazardous waste contractor.[1][2]

Quick Reference: Spill Response
ScenarioImmediate Action
Minor Solid Spill (< 50g) Dampen with water to prevent dust.[1] Sweep into a sealed container. Label "Hazardous Waste - Solid."[1][2]
Minor Liquid Spill (< 100mL) Absorb with vermiculite or chem-pads.[1][2] Place in a sealed container. Label "Hazardous Waste - Debris."[1][2]
Skin Contact Wash immediately with soap and water for 15 minutes.[1][2][4]
Eye Contact Rinse cautiously with water for 15 minutes.[1][2][4][5][6][7] Remove contact lenses if present.[1][2][5][7][8]

Part 2: Chemical Profile & Hazard Assessment[2][8]

Understanding the chemical structure is critical for determining the correct waste stream.[1][2] This compound is an ester derivative of a sulfonamide .[1][2]

Chemical Identity[9][10][11][12]
  • IUPAC Name: Ethyl 3-[(4-methylbenzene)sulfonamido]propanoate[1]

  • Synonyms: N-Tosyl-

    
    -alanine ethyl ester; Ethyl 3-(p-toluenesulfonamido)propionate[1][2]
    
  • Molecular Formula:

    
    [1]
    
  • Molecular Weight: 271.33 g/mol [1]

  • Structure:

    
    [1][2]
    
Hazard Classification (Inferred & Precautionary)

Specific SDS data for this exact ester may be limited.[1][2] The following classification is based on the functional groups (Sulfonamide, Ester) and analogous compounds (e.g., N-Tosyl-amino acids).

Hazard CategoryClassificationHazard Statement (GHS)
Health Skin Irrit. 2; Eye Irrit.[1][2] 2A; STOT SE 3H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[1]
Environmental Aquatic Acute 3 (Precautionary)H402 (Harmful to aquatic life).[1][2] Sulfonamides can be persistent in water systems.[1][2][3]
Physical Combustible Solid/LiquidNot classified as Flammable, but will burn under fire conditions.[1][2]

Critical Safety Note: Do not confuse this compound with Ethyl p-toluenesulfonate (Ethyl Tosylate) , which is a strong alkylating agent and potential genotoxin.[1] The presence of the -NH- group in our target molecule makes it a sulfonamide, which is significantly more stable and less reactive than a sulfonate ester.[1]

Part 3: Pre-Disposal Handling & Segregation[2]

Effective disposal begins at the bench.[1][2] Segregation prevents dangerous chemical reactions in waste drums.[1][2]

Waste Segregation Rules
  • Segregate from Oxidizers: Sulfonamides can react vigorously with strong oxidizers (e.g., Nitric Acid, Peroxides).[1][2]

  • Segregate from Strong Bases: The ester group is susceptible to hydrolysis in basic conditions, potentially releasing ethanol and the sulfonamide salt.[1][2] While not violently reactive, this alters the waste profile.[2]

  • Compatible Streams:

    • Solid Waste: Compatible with general organic solids (gloves, paper, contaminated plastic).[1]

    • Liquid Waste: Compatible with non-halogenated organic solvents (Acetone, Ethyl Acetate, Ethanol).[1]

Packaging & Labeling[13]
  • Container: High-Density Polyethylene (HDPE) or Glass.[1] Avoid metal containers if the waste is acidic.[1][2]

  • Labeling:

    • Chemical Name: Must be written out in full: "Ethyl 3-[(4-methylbenzene)sulfonamido]propanoate".

    • Hazards: Check "Irritant" and "Toxic" (precautionary).[1][2]

    • Composition: If in solution, list all solvents and their percentages (e.g., "1% Ethyl 3-... in 99% Acetone").

Part 4: Disposal Workflows

Routine Laboratory Waste (Solid & Liquid)

The following decision tree outlines the standard operating procedure for disposing of this compound.

DisposalWorkflowStartWaste GenerationStateCheckPhysical State?Start->StateCheckSolidSolid Waste(Pure compound or debris)StateCheck->SolidSolidLiquidLiquid Waste(Dissolved in solvent)StateCheck->LiquidLiquidContainerSolidCollect in HDPE Wide-Mouth JarLabel: 'Hazardous Waste - Solid Organics'Solid->ContainerSolidContainerLiquidCollect in Solvent Safety Can/BottleLabel: 'Hazardous Waste - Organic Solvents'Liquid->ContainerLiquidDestructionFinal Disposal: Incineration(Destruction of Sulfonamide Bond)ContainerSolid->DestructionHalogenCheckHalogenated Solvents Present?(DCM, Chloroform)ContainerLiquid->HalogenCheckStreamNonHalStream: Non-Halogenated Organic(High BTU Fuel Blending)HalogenCheck->StreamNonHalNoStreamHalStream: Halogenated Organic(High Temp Incineration)HalogenCheck->StreamHalYesStreamNonHal->DestructionStreamHal->Destruction

Figure 1: Disposal Decision Matrix for Ethyl 3-[(4-methylbenzene)sulfonamido]propanoate.

Detailed Protocols
Protocol A: Solid Waste Disposal
  • Collection: Place pure solid or contaminated debris (weigh boats, paper towels) into a wide-mouth HDPE jar.[1][2]

  • Labeling: Affix a hazardous waste label. List the full chemical name.

  • Storage: Keep container closed when not actively adding waste. Store in a secondary containment tray.

  • Disposal: Request pickup by your facility's EHS department for incineration.[1][2]

Protocol B: Liquid Waste Disposal
  • Identification: Determine the primary solvent (e.g., Ethyl Acetate, Methanol).[1][2]

  • Bulking: Pour into the appropriate organic solvent waste container (Halogenated vs. Non-Halogenated).

  • Rinsing: Triple-rinse the empty reagent bottle with a compatible solvent and add the rinsate to the waste container.[1][2]

  • Defacement: Deface the label of the empty bottle and discard the bottle in glass trash (or recycle if permitted).

Part 5: Spill Cleanup Protocol

Objective: Contain the spill to prevent environmental release and minimize exposure.

  • Evacuate & PPE: Clear the immediate area. Don PPE: Nitrile gloves (double gloving recommended), safety glasses, and lab coat.[1]

  • Containment:

    • Solids: Cover with a wet paper towel to prevent dust generation.[1][2]

    • Liquids: Encircle the spill with absorbent socks or pillows.[1][2]

  • Cleanup:

    • Use a scoop or dustpan for solids.[2]

    • Use vermiculite, sand, or commercial chemical absorbent pads for liquids.[1]

    • Do not use bleach. (Bleach can react with amines/sulfonamides; use simple soap/water for final cleaning).[1][2]

  • Decontamination: Wipe the surface with water and detergent.[1][2]

  • Disposal: Place all cleanup materials into a clear plastic bag, seal it, and place it inside a hazardous waste container. Label as "Spill Debris - Contains Ethyl 3-[(4-methylbenzene)sulfonamido]propanoate".[1][2]

Part 6: Regulatory Compliance (USA Context)

  • RCRA (40 CFR 261): This specific compound is not P-listed or U-listed.[1] However, if dissolved in a flammable solvent (Flash point < 60°C), the waste mixture is D001 (Ignitable) .[1]

  • Clean Water Act: Sulfonamides are emerging contaminants of concern.[1][2] Zero discharge to sewer is the mandatory standard.[1][2]

  • TSCA: Ensure the chemical is on your facility's chemical inventory.[1][2] If synthesized in-house for R&D, it is exempt from PMN (Pre-Manufacture Notice) requirements under the R&D exemption, provided it is used solely for research under the supervision of a technically qualified individual.[1]

References

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for Ethyl 3-(p-toluenesulfonamido)propionate. Retrieved from [Link]

  • National Research Council (US) Committee on Prudent Practices in the Laboratory (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. Washington (DC): National Academies Press.[1][2] Retrieved from [Link]

  • US Environmental Protection Agency (2023). Resource Conservation and Recovery Act (RCRA) Regulations. Retrieved from [Link][1]

Personal protective equipment for handling Ethyl 3-[(4-methylbenzene)sulfonamido]propanoate

Author: BenchChem Technical Support Team. Date: March 2026

A Proactive Safety Framework for Handling Ethyl 3-[(4-methylbenzene)sulfonamido]propanoate

This guide provides a comprehensive operational, safety, and disposal protocol for Ethyl 3-[(4-methylbenzene)sulfonamido]propanoate. In the absence of a specific Safety Data Sheet (SDS) for this compound, this document establishes a robust safety framework by analyzing its constituent functional groups—a tosyl group, a sulfonamide, and an ethyl ester. This proactive hazard assessment ensures the highest level of safety for all laboratory personnel.

Hazard Analysis by Structural Analogy

A prudent safety protocol begins with a thorough understanding of the potential risks. The structure of Ethyl 3-[(4-methylbenzene)sulfonamido]propanoate informs a conservative safety approach based on the known hazards of its components.

  • Tosyl (p-toluenesulfonyl) Group: Tosylates are well-regarded in organic synthesis for their ability to transform alcohols into excellent leaving groups for nucleophilic substitution reactions.[1][2] However, this reactivity also classifies them as potential alkylating agents. Alkylating agents can be hazardous, with some having cytotoxic properties, and should be handled with care to avoid exposure.[3][4] Compounds like tosyl chloride are known irritants to the skin, eyes, and mucous membranes.[5][6]

  • Sulfonamide Group: The sulfonamide functional group is a cornerstone of many pharmaceuticals. While generally stable, some individuals exhibit hypersensitivity or allergic reactions to sulfonamide-containing compounds, with responses ranging from skin rashes to more severe conditions.[7][8][9] The resulting sulfonamide structure is known to be very stable.[2]

  • Ethyl Ester Group: Esters can be irritants to the eyes and respiratory system. They are often volatile, and their vapors should not be inhaled.

Based on this analysis, Ethyl 3-[(4-methylbenzene)sulfonamido]propanoate should be handled as a substance that is:

  • A potential skin and eye irritant.[5][10][11]

  • A potential respiratory irritant.[12]

  • A potential sensitizer, with a risk of allergic reaction upon exposure.

  • A potential alkylating agent, requiring stringent measures to prevent absorption or inhalation.

Personal Protective Equipment (PPE): A Multi-Layered Defense

The Occupational Safety and Health Administration (OSHA) mandates that employers provide and ensure the use of appropriate PPE wherever chemical hazards are present.[13][14] For this compound, a comprehensive PPE strategy is non-negotiable.

PPE CategorySpecificationRationale & Best Practices
Primary Engineering Control Certified Chemical Fume HoodAll manipulations of the solid or solutions must be performed in a fume hood to prevent inhalation of dust or vapors.
Eye & Face Protection ANSI-Z87.1 approved chemical splash goggles. Face shield required for bulk transfers.Protects against splashes and potential irritants. A face shield offers a broader barrier of protection during higher-risk activities.[15][16]
Hand Protection Double-gloving with nitrile gloves.Nitrile offers good resistance to a range of chemicals.[17][18][19] Double-gloving provides an extra layer of protection and allows for safe removal of the outer glove if contamination occurs. Always inspect gloves for damage before use and never reuse disposable gloves.[20]
Body Protection Flame-resistant lab coat with tight-fitting cuffs. Chemically resistant apron for bulk transfers.Protects skin and clothing from splashes. Long pants and closed-toe shoes are mandatory in the laboratory at all times.[15][21]
Respiratory Protection NIOSH-approved respirator (e.g., N95 for powders, or an air-purifying respirator with organic vapor cartridges for solutions) may be required based on a site-specific risk assessment, especially if engineering controls are insufficient.[16]This provides an additional layer of protection against inhaling fine powders or aerosols.

Operational Protocol: Safe Handling Workflow

Adherence to a standardized workflow minimizes the risk of exposure and cross-contamination.

Preparation and Handling
  • Designate a Work Area: All work with the compound should be conducted within a designated area of a chemical fume hood.

  • Assemble Materials: Before starting, ensure all necessary equipment, reagents, and waste containers are inside the fume hood.

  • Weighing and Transfer: Handle the solid compound carefully to minimize dust generation. Use a micro-spatula for transfers. If dissolving, add the solvent to the solid slowly.

  • Post-Handling Decontamination: After handling, wipe down the work surface in the fume hood with an appropriate solvent.

PPE Donning and Doffing Sequence

The order of donning and doffing PPE is critical to prevent contamination.

PPE_Workflow cluster_donning Donning Sequence (Putting On) cluster_doffing Doffing Sequence (Taking Off) Don1 Lab Coat Don2 Inner Gloves Don1->Don2 Don3 Outer Gloves Don2->Don3 Don4 Goggles Don3->Don4 Don5 Face Shield (if needed) Don4->Don5 Doff1 Face Shield Doff2 Outer Gloves Doff1->Doff2 Doff3 Lab Coat Doff2->Doff3 Doff4 Goggles Doff3->Doff4 Doff5 Inner Gloves Doff4->Doff5

Caption: Correct sequence for donning and doffing PPE.

Emergency Procedures

Immediate and correct response to an exposure is vital.

  • Skin Contact: Immediately remove any contaminated clothing.[21][22] Flush the affected area with copious amounts of water for at least 15 minutes.[21][23][24] Seek medical attention if irritation persists.

  • Eye Contact: Go directly to an eyewash station and flush the eyes for a minimum of 15 minutes, holding the eyelids open.[21][23][25] Remove contact lenses after starting to flush.[24] Seek immediate medical attention.

  • Inhalation: Move the affected person to fresh air.[12][24] If they are not breathing, provide artificial respiration. Seek immediate medical attention.

  • Spill: Evacuate the immediate area. For small spills within a fume hood, use an inert absorbent material, collect it in a sealed container, and dispose of it as hazardous waste. Do not let the product enter drains.[12]

Waste Management and Disposal Plan

Proper disposal is a critical component of the chemical lifecycle, governed by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[26][27]

Waste Segregation and Labeling

Waste_Management cluster_waste Waste Segregation at Point of Generation cluster_disposal Disposal Pathway Source Experiment Complete Solid Solid Waste (Contaminated Weigh Paper, Gloves, etc.) Source->Solid PPE, Consumables Liquid Liquid Waste (Reaction Mixtures, Solvents) Source->Liquid Solutions Sharps Sharps Waste (Contaminated Needles, Pipettes) Source->Sharps Glassware, Needles Container_S Sealed & Labeled Solid Waste Container Solid->Container_S Container_L Sealed & Labeled Liquid Waste Container Liquid->Container_L Container_Sh Puncture-Proof Sharps Container Sharps->Container_Sh EHS Environmental Health & Safety (EHS) Pickup Container_S->EHS Container_L->EHS Container_Sh->EHS

Caption: Workflow for proper waste segregation and disposal.

  • Solid Waste: Contaminated items such as gloves, weigh paper, and absorbent pads should be collected in a dedicated, sealed plastic bag or container labeled "Hazardous Waste."[27]

  • Liquid Waste: Unused solutions and reaction mixtures should be collected in a compatible, sealed, and clearly labeled waste container. Do not pour chemical waste down the drain.[28] Segregate waste by compatibility.[27]

  • Labeling: All waste containers must be clearly labeled with the full chemical name(s) of the contents and the words "Hazardous Waste."[27]

Container Management
  • Use containers that are chemically compatible with the waste.[26]

  • Keep containers securely closed except when adding waste.

  • Store waste containers in a well-ventilated, designated secondary containment area.

Your institution's Environmental Health and Safety (EHS) department should be consulted for specific disposal procedures and pickup schedules.[28]

References

  • 4 Simple Tips for Disposing of Hazardous Lab Chemicals. (2023, February 6). Molecular Biology Products. [Link]

  • Eye and Skin Absorption. (n.d.). Environment, Health and Safety - University of Colorado Boulder. [Link]

  • First Aid Procedures for Chemical Hazards. (n.d.). NIOSH - CDC. [Link]

  • How to Ensure Safe Chemical Waste Disposal in Laboratories. (2025, May 21). Daniels Health. [Link]

  • 5 Types of PPE for Hazardous Chemicals. (2022, December 7). Hazmat School. [Link]

  • Sulfonamide (medicine). (n.d.). Wikipedia. [Link]

  • Sulfonamides Side Effects. (n.d.). Picmonic for Medicine. [Link]

  • Chemical Eye Burns: First Aid Steps That Can Save Your Sight. (2025, December 17). Eyenovia. [Link]

  • 1910.132 - General requirements. (n.d.). Occupational Safety and Health Administration. [Link]

  • First Aid: Chemical Exposure. (n.d.). UMass Memorial Health. [Link]

  • Understanding OSHA Requirements for Personal Protective Equipment (PPE). (n.d.). Safeopedia. [Link]

  • Personal Protective Equipment - Standards. (n.d.). Occupational Safety and Health Administration. [Link]

  • How to Dispose of Chemical Waste. (n.d.). Environmental Health and Safety - Case Western Reserve University. [Link]

  • Chemical Exposures. (n.d.). Office of Environment, Health & Safety - UC Berkeley. [Link]

  • OSHA Training Toolbox Talk: Personal Protective Equipment – Hand Protection / Chemicals. (n.d.). MJ Hughes Construction. [Link]

  • Sulfa Drug LC - MS Checkout Mix, Part Number 59987-20033 - SAFETY DATA SHEET. (n.d.). Agilent. [Link]

  • SAFETY DATA SHEET - Ethyl 3-amino-4-(methylamino)benzoate. (2023, August 25). Fisher Scientific. [Link]

  • Sulfonamides. (n.d.). MSD Manual Professional Edition. [Link]

  • MSDS of ethyl 3-(4-(methylamino)-3-nitro-N-(pyridin-2-yl)benzamido)propanoate. (2013, August 22). Capot Chemical. [Link]

  • Consensus Recommendations for the Safe Handling of Cytotoxic Agents in Cytotoxic Academic Research Laboratories (CARL). (n.d.). PMC - National Center for Biotechnology Information. [Link]

  • 7 Key Facts About Alkylating Chemotherapeutic Agents You Need to Know. (2026, January 23). Liv Hospital. [Link]

  • Less Is Better: A Guide to Minimizing Waste in Laboratories. (2001, July 16). American Chemical Society. [Link]

  • NIOSH Recommendations for Chemical Protective Clothing A-Z. (n.d.). CDC Archive. [Link]

  • Tosylates And Mesylates. (2015, March 10). Master Organic Chemistry. [Link]

  • Glove Selection Guide. (n.d.). Office of Environment, Health & Safety - UC Berkeley. [Link]

  • Consensus Recommendations for the Safe Handling of Cytotoxic Agents in Cytotoxic Academic Research Laboratories (CARL). (2025, September 16). ResearchGate. [Link]

  • NIOSH Pocket Guide to Chemical Hazards. (n.d.). CDC. [Link]

  • Safe handling of cytotoxics: guideline recommendations. (n.d.). PMC - National Center for Biotechnology Information. [Link]

  • OSHA Glove Selection Chart. (n.d.). Environmental Health and Safety - University of South Florida. [Link]

  • Chemical Waste Management for Laboratories. (n.d.). Physikalisch-Technische Bundesanstalt. [Link]

  • Quick Selection Guide to Chemical Protective Clothing. (n.d.). University of South Florida. [Link]

  • Tosyl group. (n.d.). Wikipedia. [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 3-[(4-methylbenzene)sulfonamido]propanoate
Reactant of Route 2
Reactant of Route 2
Ethyl 3-[(4-methylbenzene)sulfonamido]propanoate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.